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  • Product: Enniatin C
  • CAS: 19893-23-3

Core Science & Biosynthesis

Foundational

The Emergence of a Mycotoxin: An In-depth Technical Guide to the Discovery and Natural Sources of Enniatin C

Abstract Enniatin C, a member of the enniatin family of cyclic hexadepsipeptides, represents a class of mycotoxins with a broad spectrum of biological activities, including antimicrobial, insecticidal, and cytotoxic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enniatin C, a member of the enniatin family of cyclic hexadepsipeptides, represents a class of mycotoxins with a broad spectrum of biological activities, including antimicrobial, insecticidal, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery of Enniatin C and its natural origins. It delves into the pioneering research that led to the identification of the enniatin family and the subsequent characterization of Enniatin C. The guide further explores the diverse fungal species, primarily within the Fusarium genus, that serve as the natural reservoirs for this mycotoxin. Detailed methodologies for the isolation and purification of enniatins from fungal cultures are presented, alongside a technical discussion of the biosynthetic pathway responsible for their production. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of Enniatin C's foundational science.

Historical Perspective: The Discovery of the Enniatin Family

The story of the enniatins begins in the mid-20th century with the investigation of antibiotic substances produced by fungi. The first member of this family, Enniatin A, was isolated in 1947 by Gäumann and his colleagues from cultures of the fungus Fusarium orthoceras var. enniatinum[1]. This species was later reclassified as Fusarium oxysporum[2][3]. These initial studies revealed a group of compounds with activity against several mycobacteria[1].

Enniatin C, the focus of this guide, has a more nuanced discovery history. It was first reported as a synthetic product and later as a product of precursor-directed biosynthesis before it was finally isolated as a naturally occurring metabolite[1][4]. This progression highlights the interplay between synthetic chemistry and natural product discovery in characterizing novel bioactive compounds. To date, 29 naturally occurring enniatin analogues have been identified, underscoring the chemical diversity within this family of mycotoxins[2][5].

Natural Provenance: Fungal Sources of Enniatin C

Enniatins are predominantly secondary metabolites produced by a variety of filamentous fungi. The most prolific producers belong to the genus Fusarium, which are common plant pathogens and contaminants of cereal grains[1][5][6][7].

Primary Fungal Producers of Enniatins:

  • Fusarium species: This genus is the most significant source of enniatins. Various species have been identified as producers, including:

    • Fusarium avenaceum[1]

    • Fusarium tricinctum[8][9][10]

    • Fusarium oxysporum[2][3]

    • Fusarium dimerum[11]

    • Fusarium sambucinum[1]

    • Fusarium scirpi[1]

    • Fusarium proliferatum[12]

  • Alternaria species: Certain species within this genus are also known to produce enniatins[2].

  • Halosarpheia species: This marine fungus has been identified as a source of these mycotoxins[1][2].

  • Verticillium species: Notably, Verticillium hemipterigenum has been shown to produce enniatins[5][11].

The specific enniatin analogues produced can vary between fungal species and even strains. For instance, Fusarium sambucinum preferentially produces enniatin A, while Fusarium scirpi favors the production of enniatin B[1]. This variability underscores the importance of strain selection and characterization in the study of these compounds.

The Molecular Architecture and Biosynthesis of Enniatin C

Enniatins are classified as cyclic hexadepsipeptides. Their structure consists of three molecules of a D-α-hydroxyisovaleric acid (D-Hiv) and three molecules of an N-methyl-L-amino acid, arranged in an alternating sequence[2][3][13]. The specific N-methyl-L-amino acid residues determine the type of enniatin.

The biosynthesis of enniatins is a fascinating example of non-ribosomal peptide synthesis, carried out by a large, multifunctional enzyme known as enniatin synthetase (ESyn) [1][5][12]. This enzyme, a 347-kDa polypeptide, catalyzes the entire process from precursor activation to the final cyclization of the hexadepsipeptide chain[1][5].

The biosynthetic pathway can be summarized in the following key steps:

  • Precursor Formation: The pathway begins with the deamination of L-valine to 2-ketoisovaleric acid. This is followed by a reduction step to form D-hydroxyisovaleric acid (D-Hiv), a key building block for all enniatins[4][14].

  • Substrate Activation: The enniatin synthetase activates the D-Hiv and the respective N-methyl-L-amino acid precursors as thioesters via adenylation domains[1][14].

  • N-Methylation: The amino acid residues undergo N-methylation, a reaction catalyzed by an N-methyltransferase domain within the ESyn enzyme[1][4].

  • Iterative Condensation: The activated and modified precursors are then sequentially condensed to form a linear hexadepsipeptide chain[1].

  • Cyclization: The final step involves the intramolecular cyclization of the linear precursor to yield the stable cyclic enniatin molecule[1][14].

Enniatin_Biosynthesis cluster_precursor Precursor Synthesis cluster_esyn Enniatin Synthetase (ESyn) Assembly L-Valine L-Valine 2-Ketoisovaleric_Acid 2-Ketoisovaleric_Acid L-Valine->2-Ketoisovaleric_Acid Deamination D-Hiv D-Hydroxyisovaleric Acid 2-Ketoisovaleric_Acid->D-Hiv Reduction (KivR) Activation Adenylation (A-domain) - D-Hiv - N-Me-L-AA D-Hiv->Activation L-Amino_Acid L-Amino Acid (e.g., Val, Ile, Leu) N-Methyl_L-Amino_Acid N-Methyl-L-Amino Acid L-Amino_Acid->N-Methyl_L-Amino_Acid N-Methylation (M-domain) N-Methyl_L-Amino_Acid->Activation Thiolation Thiolation (T-domain) Activation->Thiolation Condensation Condensation (C-domain) Thiolation->Condensation Iterative Condensation Linear_Hexadepsipeptide Linear Hexadepsipeptide Condensation->Linear_Hexadepsipeptide Cyclization Cyclization (C-domain) Linear_Hexadepsipeptide->Cyclization Enniatin_C Enniatin C Cyclization->Enniatin_C

Figure 1. Simplified workflow of the Enniatin biosynthesis pathway.

Isolation and Purification of Enniatins: A Methodological Overview

The recovery of pure enniatins from fungal cultures is a critical step for their structural elucidation and biological characterization. The following protocol provides a general framework for the isolation and purification of enniatins, primarily based on methods described for Fusarium species.

Fungal Cultivation and Extraction
  • Inoculation and Fermentation:

    • Select a high-yielding fungal strain (e.g., Fusarium tricinctum).

    • Inoculate a suitable solid or liquid fermentation medium. Solid media such as corn or white bean have been shown to be effective for enniatin production[8][10][15].

    • Incubate the culture under optimal conditions of temperature and humidity for a sufficient duration (e.g., 21-34 days) to allow for maximal mycotoxin accumulation[11].

  • Extraction:

    • Harvest the fungal mycelia and/or the culture medium.

    • Extract the biomass and medium with an appropriate organic solvent, such as dichloromethane or a mixture of methanol and water[16].

    • Concentrate the crude extract under reduced pressure.

Chromatographic Purification

A multi-step chromatographic approach is typically employed to separate the different enniatin analogues from the complex crude extract.

  • Initial Fractionation (Low-Pressure Liquid Chromatography):

    • Perform a preliminary separation of the crude extract using low-pressure liquid chromatography (LPLC) on a reverse-phase resin, such as Amberlite XAD-7[8][10].

    • Elute with a stepwise or gradient solvent system (e.g., methanol-water) to obtain fractions enriched in enniatins.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • Subject the enniatin-rich fractions to semi-preparative reverse-phase HPLC for the fine separation of individual analogues[8][10].

    • Utilize a C18 column with an isocratic or gradient mobile phase of acetonitrile and water.

    • Monitor the elution profile using a UV detector, typically at 205 nm[12].

  • Purity and Structural Confirmation:

    • Assess the purity of the isolated enniatin fractions using analytical HPLC.

    • Confirm the identity and structure of the purified compounds using mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy[8][10].

Isolation_Workflow Start Start Fungal_Culture Fungal Culture (e.g., Fusarium tricinctum) Start->Fungal_Culture Extraction Solvent Extraction (e.g., Dichloromethane) Fungal_Culture->Extraction Crude_Extract Crude Enniatin Extract Extraction->Crude_Extract LPLC Low-Pressure Liquid Chromatography (Amberlite XAD-7) Crude_Extract->LPLC Enriched_Fractions Enniatin-Enriched Fractions LPLC->Enriched_Fractions HPLC Semi-Preparative HPLC (C18 Column) Enriched_Fractions->HPLC Isolated_Enniatins Isolated Enniatin Analogues HPLC->Isolated_Enniatins Analysis Purity & Structural Analysis (LC-MS/MS, NMR) Isolated_Enniatins->Analysis End End Analysis->End

Sources

Exploratory

An In-depth Technical Guide to Enniatin C: Structure, Properties, and Methodologies

Introduction Enniatins represent a class of cyclic hexadepsipeptides, which are secondary metabolites predominantly produced by various species of Fusarium fungi.[1][2] These compounds are of significant interest due to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enniatins represent a class of cyclic hexadepsipeptides, which are secondary metabolites predominantly produced by various species of Fusarium fungi.[1][2] These compounds are of significant interest due to their wide spectrum of biological activities, including antimicrobial, insecticidal, cytotoxic, and ionophoric properties.[3][4][5] Enniatin C, specifically, is a member of this family, characterized by its unique cyclic structure composed of alternating N-methyl-L-leucine and D-α-hydroxyisovaleric acid residues.[6] While many enniatins are found as mixtures in nature, Enniatin C was first identified as a synthetic and biosynthetic product before being isolated from natural sources.[2]

This guide provides a comprehensive technical overview of Enniatin C, delving into its chemical architecture, physicochemical characteristics, biosynthetic pathway, and multifaceted biological functions. Furthermore, it offers detailed, field-proven experimental protocols for its isolation, purification, and the assessment of its biological activities, designed to equip researchers with the foundational knowledge and practical methodologies required for its study.

Chemical Structure and Physicochemical Properties

Enniatin C is a cyclodepsipeptide, a molecular class defined by the presence of both amide and ester bonds within a cyclic framework.[6] Its structure consists of three N-methyl-L-leucyl residues alternating with three D-2-hydroxyisovaleric acid (D-Hiv) residues, creating an 18-membered ring.[6] This alternating pattern of amino and hydroxy acids is a hallmark of the enniatin family. The N-methylation of the leucine residues and the presence of lipophilic side chains contribute significantly to its ability to interact with and traverse biological membranes.[3]

The precise stereochemistry and arrangement of its constituent parts are crucial for its biological function, particularly its ability to selectively bind and transport cations.

Caption: Conceptual structure of Enniatin C, a cyclic hexadepsipeptide.

Table 1: Physicochemical Properties of Enniatin C

PropertyValueSource(s)
Molecular Formula C₃₆H₆₃N₃O₉[6][7][8]
Molecular Weight 681.9 g/mol [7][8]
CAS Number 19893-23-3[6][7]
Appearance White to off-white solid[9]
Type Cyclodepsipeptide[6]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol[10]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[7]

Biosynthesis of Enniatin C

Enniatins are synthesized non-ribosomally by a large, multifunctional enzyme known as enniatin synthetase (ESYN1).[11][12] This enzyme complex catalyzes the entire assembly process from precursor molecules. The biosynthesis of Enniatin C follows a well-defined pathway involving the activation and condensation of its constituent amino and hydroxy acids.

The core steps are:

  • Precursor Formation: The process begins with the formation of D-2-hydroxyisovaleric acid (D-Hiv) from L-valine. L-valine is first deaminated to 2-ketoisovaleric acid, which is then reduced by a ketoisovalerate reductase to yield D-Hiv.[11]

  • Enzyme Activation: The enniatin synthetase (ESYN1) activates the precursors, L-leucine and D-Hiv, as adenylates at two different adenylation (A) domains.

  • Thiolation and N-methylation: The activated residues are transferred to their respective thiolation (T) domains (also known as peptidyl carrier protein, or PCP, domains). The L-leucine residue undergoes N-methylation, with S-adenosyl-L-methionine (SAM) serving as the methyl group donor, a reaction catalyzed by the N-methyltransferase (M) domain.[13]

  • Condensation and Elongation: A condensation (C) domain catalyzes the formation of the first ester bond between D-Hiv and N-methyl-L-leucine to form a dipeptidol unit. This process is repeated twice more, elongating the chain.

  • Cyclization: Finally, the terminal cyclization domain catalyzes an intramolecular esterification reaction, which releases the completed Enniatin C molecule from the enzyme.[11][13]

Ionophore_Mechanism Disruption of Ion Gradient leads to Cell Death cluster_membrane Cell Membrane membrane Extracellular Space Lipid Bilayer Cytoplasm K_ion_out K+ Complex [Enniatin C - K+] Complex K_ion_out->Complex 1. Complexation Enniatin_out Enniatin C Enniatin_out->Complex K_ion_in K+ Complex->K_ion_in 2. Transport & 3. Release Enniatin_in Enniatin C Complex->Enniatin_in

Caption: Proposed ionophoric mechanism of action for Enniatin C.

Biological Activities

Enniatin C's ability to disrupt ion homeostasis underpins its broad range of biological activities, from antimicrobial to cytotoxic effects.

Antimicrobial and Antifungal Activity

Enniatins exhibit potent activity primarily against Gram-positive bacteria and mycobacteria. [14][15]Their efficacy against Gram-negative bacteria is limited, likely due to the protective outer membrane of these organisms which prevents the ionophore from reaching the inner cytoplasmic membrane. Studies on various enniatin analogues have shown significant inhibitory effects on pathogens like Staphylococcus aureus, Clostridium perfringens, and Mycobacterium tuberculosis. [7][14][15]They also possess antifungal properties. [14] Table 2: Representative Minimum Inhibitory Concentrations (MIC) for Enniatin Analogues (Note: Data for Enniatin C is limited; values for closely related analogues are provided for context.)

OrganismEnniatin A (μM)Enniatin A1 (μM)Enniatin B (μM)Enniatin B1 (μM)Source(s)
Staphylococcus aureus 6.2512.5>10025[15]
Clostridium perfringens 6.256.25>10012.5[15]
Mycobacterium smegmatis 12.56.25>10012.5[15]
Candida albicans 252510050[16]
Cytotoxic Activity

Enniatins demonstrate profound cytotoxic effects against a variety of human cancer cell lines. [4][9][17]At low micromolar concentrations, they can induce apoptosis (programmed cell death) and cause cell cycle arrest. [14][17]The cytotoxic mechanism is complex, involving both the primary ionophoric activity which disrupts mitochondrial membrane potential, and potentially other pathways. Research has shown that enniatins can exert p53-dependent cytostatic effects and p53-independent cytotoxic activities, suggesting a multifaceted interaction with cellular machinery. [17] Table 3: Representative Cytotoxic Activities (IC₅₀) for Enniatin Analogues (Note: IC₅₀ values can vary significantly based on cell line and exposure time.)

Cell LineEnniatin AnalogueExposure TimeIC₅₀ (μM)Source(s)
Caco-2 (Human colorectal)Enniatin A124 h12.3[18][19]
Caco-2 (Human colorectal)Enniatin B124 h19.5[18][19]
MRC-5 (Human fetal lung)Enniatin A24 h~0.8[20]
Hep G2 (Human liver)Enniatin A72 h~1.5[20]

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the isolation and functional assessment of enniatins.

Protocol: Isolation and Purification of Enniatins from Fusarium Culture

This protocol is based on established methods for extracting enniatins from fungal cultures grown on solid or in liquid media. [18][19][21] Methodology:

  • Fungal Culture: Inoculate a suitable substrate (e.g., autoclaved rice or corn for solid culture, or a liquid broth) with a known enniatin-producing Fusarium species (e.g., F. tricinctum, F. avenaceum). [18][19]Incubate under appropriate conditions (e.g., 25°C, dark, for 2-4 weeks) to allow for fungal growth and metabolite production.

  • Extraction: Macerate the fungal culture (solid or mycelia from liquid) and extract with an organic solvent such as acetonitrile-water (85:15, v/v) or dichloromethane. [21][22]Shake or stir for several hours to ensure efficient extraction.

  • Filtration and Concentration: Filter the extract to remove solid fungal biomass. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in a methanol/water mixture and perform a liquid-liquid extraction against a nonpolar solvent like hexane. This step separates the lipophilic enniatins (in the hexane phase) from more polar impurities. [21]5. Chromatographic Purification:

    • Low-Pressure Liquid Chromatography (LPLC): Subject the concentrated hexane fraction to LPLC on a reverse-phase resin (e.g., Amberlite XAD-7) for initial cleanup. [18][19] * High-Performance Liquid Chromatography (HPLC): Perform semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to isolate individual enniatin analogues. [21]6. Purity and Identity Confirmation: Analyze the purified fractions using LC-MS/MS to confirm the molecular weight and fragmentation pattern, verifying the identity and purity of Enniatin C. [18][19]

Purification_Workflow Culture 1. Fungal Culture (e.g., Fusarium sp. on rice) Extraction 2. Solvent Extraction (Acetonitrile/Water) Culture->Extraction Concentration 3. Concentration (Rotary Evaporation) Extraction->Concentration Partitioning 4. Liquid-Liquid Partitioning (Hexane vs. MeOH/H2O) Concentration->Partitioning LPLC 5. LPLC Cleanup (Amberlite XAD-7) Partitioning->LPLC HPLC 6. Semi-Prep HPLC (C18 Column) LPLC->HPLC Analysis 7. LC-MS/MS Analysis (Purity & Identity) HPLC->Analysis Pure_Enniatin Pure Enniatin C Analysis->Pure_Enniatin MIC_Assay_Workflow Dilution 1. Prepare Serial Dilutions of Enniatin C in 96-well plate Inoculation 3. Inoculate Wells with Microbial Suspension Dilution->Inoculation Inoculum 2. Prepare Standardized Microbial Inoculum (5x10^5 CFU/mL) Inoculum->Inoculation Incubation 4. Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation Reading 5. Read Results (Visual Inspection for Turbidity) Incubation->Reading MIC_Value MIC Value Determined Reading->MIC_Value

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial metabolic activity.

[19][23]Methodology:

  • Cell Seeding: Seed a human cell line (e.g., Caco-2, HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Prepare serial dilutions of Enniatin C in the cell culture medium. Remove the old medium from the cells and add 100 µL of the Enniatin C-containing medium to the respective wells. Include an untreated control (cells + medium with DMSO vehicle).

  • Incubation: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. 5[23]. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate Viability: Express the cell viability as a percentage of the untreated control. Plot the viability against the log of the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow Seeding 1. Seed Cells in 96-well Plate Treatment 2. Treat Cells with Serial Dilutions of Enniatin C Seeding->Treatment Incubation 3. Incubate (e.g., 24h, 48h, 72h) Treatment->Incubation MTT_Add 4. Add MTT Reagent (Incubate 2-4h) Incubation->MTT_Add Solubilize 5. Solubilize Formazan (Add DMSO) MTT_Add->Solubilize Read 6. Measure Absorbance (570 nm) Solubilize->Read IC50_Value IC50 Value Calculated Read->IC50_Value

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Conclusion

Enniatin C, as a representative of the enniatin family of mycotoxins, is a molecule of significant scientific interest. Its well-defined chemical structure gives rise to a potent ionophoric mechanism, which is the foundation for its broad antimicrobial and cytotoxic activities. While its presence as a natural contaminant raises toxicological concerns, its potent biological effects also highlight its potential as a scaffold for the development of novel therapeutic agents, particularly in oncology and infectious disease. The methodologies detailed in this guide provide a robust framework for researchers to further explore the properties and potential applications of this fascinating cyclodepsipeptide.

References

  • Global Substance Registration System (GSRS). (n.d.). ENNIATIN C. Retrieved from [Link]

  • PubChem. (n.d.). Enniatin C. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, June 5). Enniatin. Retrieved from [Link]

  • Hernández, F. B., et al. (2022). Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models. Foods. [Diagram reference]. Retrieved from [Link]

  • Marchese, A., et al. (2020). Beauvericin and Enniatins: In Vitro Intestinal Effects. Toxins. MDPI. Retrieved from [Link]

  • Juan-García, A., et al. (2022). A Review of the Mycotoxin Enniatin B. Frontiers in Microbiology. Retrieved from [Link]

  • Kamyar, M., et al. (2004). Investigation of the electrophysiological properties of enniatins. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Bills, G. F., et al. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

  • Dornetshuber, R., et al. (2007). Enniatin Exerts p53-Dependent Cytostatic and p53-Independent Cytotoxic Activities against Human Cancer Cells. Chemical Research in Toxicology. ACS Publications. Retrieved from [Link]

  • Firáková, S., Proksa, B., & Sturdíkova, M. (2007). Biosynthesis and biological activity of enniatins. Pharmazie. Retrieved from [Link]

  • Proctor, R. H., et al. (2017). Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction. Toxins. Retrieved from [Link]

  • Kamyar, M., et al. (2004). Investigation of the electrophysiological properties of enniatins. PubMed. Retrieved from [Link]

  • Firáková, S., Proksa, B., & Sturdíkova, M. (2007). Biosynthesis and biological activity of enniatins. PubMed. Retrieved from [Link]

  • Pieper, R., et al. (1997). Model of enniatin biosynthesis. ResearchGate. Retrieved from [Link]

  • Olleik, H., et al. (2019). Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. Toxins. MDPI. Retrieved from [Link]

  • Miller, J. D., et al. (1992). Isolation and characterization of enniatins from Fusarium avenaceum DAOM 196490. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Zocher, R., Keller, U., & Kleinkauf, H. (1982). Enniatin synthetase, a novel type of multifunctional enzyme catalyzing depsipeptide synthesis in Fusarium oxysporum. Biochemistry. ACS Publications. Retrieved from [Link]

  • Meca, G., et al. (2010). Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells. PubMed. Retrieved from [Link]

  • Meca, G., et al. (2010). Isolation and purification of enniatins A, A1, B, B1, produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells. ResearchGate. Retrieved from [Link]

  • Ivanova, L., et al. (2006). Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum. Toxicon. Retrieved from [Link]

  • Nakajima, T., et al. (2017). Study About Beauvericin and Enniatins: Method Validation and Survey for Foods in Japan. Journal of the Food Hygienic Society of Japan. Retrieved from [Link]

  • Bosch, U., & Mirocha, C. J. (1992). Production of enniatins by Fusarium acuminatum and Fusarium compactum in liquid culture: isolation and characterization of three new enniatins, B2, B3, and B4. Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from [Link]

Sources

Foundational

Part 1: Molecular Architecture & Biosynthetic Logic

Title: Precision Biosynthesis and Isolation of Enniatin C: A Technical Guide to the esyn1 Pathway in Fusarium Executive Summary Enniatin C is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species (F. a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Biosynthesis and Isolation of Enniatin C: A Technical Guide to the esyn1 Pathway in Fusarium

Executive Summary Enniatin C is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species (F. avenaceum, F. tricinctum). While often co-produced with the more abundant Enniatin B, Enniatin C is distinct in its incorporation of N-methyl-L-leucine rather than N-methyl-L-valine. This structural difference alters its lipophilicity and ionophoric selectivity, making it a critical target for drug development, particularly as an ACAT inhibitor and antimicrobial agent. This guide details the non-ribosomal peptide synthetase (NRPS) mechanism governing its assembly, protocols for shifting metabolic flux toward the "C" analogue, and downstream purification strategies.

The biosynthesis of Enniatin C is not governed by the central dogma (DNA


 RNA 

Protein) but by a massive, multifunctional enzyme complex known as Enniatin Synthetase (ESYN1) . This 347 kDa enzyme functions as a molecular assembly line.
The Building Blocks

Enniatin C is composed of three repeating dipeptidol units. Each unit consists of:

  • D-2-Hydroxyisovaleric acid (D-Hiv): Derived from ketone body metabolism (α-ketoisovalerate).[1]

  • L-Leucine: The differentiating amino acid for Enniatin C (vs. Valine in Enniatin B).

  • S-Adenosylmethionine (SAM): Provides the methyl group for the amide nitrogen.[1]

The NRPS Mechanism

The esyn1 gene encodes a two-module NRPS. Unlike linear NRPS systems, ESYN1 acts iteratively.

  • Module 1 (D-Hiv Activation): The Adenylation domain (

    
    ) recognizes D-Hiv and activates it as an acyl-adenylate using ATP.[1] It is then transferred to the Thiolation domain (
    
    
    
    ).
  • Module 2 (Amino Acid Activation & Methylation): The

    
     domain selects L-Leucine. Crucially, an embedded Methyltransferase (M) domain methylates the amino group while it is tethered to the enzyme.
    
  • Condensation & Cyclization: The Condensation (C) domain catalyzes the ester bond formation between D-Hiv and N-methyl-L-Leucine. This dipeptidol unit is synthesized three times, linked sequentially, and finally cyclized into the hexadepsipeptide ring.

Critical Insight: The specificity of the


 domain determines the enniatin analogue. In wild-type F. scirpi, the domain prefers Valine (Enniatin B). To produce Enniatin C, one must either use a strain with high Leucine affinity or, more commonly, force metabolic flux by saturating the media with L-Leucine.
Pathway Visualization

The following diagram illustrates the iterative "merry-go-round" mechanism of ESYN1.

EnniatinBiosynthesis cluster_precursors Precursor Pool cluster_enzyme Enniatin Synthetase (ESYN1) L_Leu L-Leucine A_Domain Adenylation (A) Activation L_Leu->A_Domain Selectivity Filter D_Hiv D-Hiv D_Hiv->A_Domain SAM SAM (CH3 Donor) M_Domain Methylation (M) N-Methyl-L-Leu SAM->M_Domain T_Domain Thiolation (T) Carrier Protein A_Domain->T_Domain Thioester Linkage C_Domain Condensation (C) Ester Bond Formation M_Domain->C_Domain C_Domain->C_Domain Iterative Cycle (x3) Product Enniatin C (Cyclic Hexadepsipeptide) C_Domain->Product Cyclization & Release T_Domain->M_Domain Substrate Tethered

Caption: The iterative NRPS mechanism of Enniatin C biosynthesis, highlighting the critical methylation and condensation steps.

Part 2: Upstream Processing (Fermentation & Metabolic Engineering)

To maximize Enniatin C production, we must override the natural preference for Valine. This protocol uses Precursor-Directed Biosynthesis .[2]

Strain Selection
  • Primary:Fusarium avenaceum or Fusarium tricinctum.

  • Alternative: Heterologous expression of esyn1 in Aspergillus niger (if pure Enniatin C is required without B contamination).

Fermentation Protocol

This protocol uses a defined medium to minimize background amino acids (Valine) and maximize Leucine availability.

ComponentConcentrationFunction
Sucrose50 g/LCarbon source
NaNO32 g/LNitrogen source
KH2PO41 g/LBuffering/Phosphorus
MgSO4·7H2O0.5 g/LCofactor for Synthetase
L-Leucine 5 g/L Precursor (Critical)

Step-by-Step Workflow:

  • Inoculum Prep: Cultivate Fusarium on PDA plates for 7 days at 25°C. Punch 5mm mycelial plugs.

  • Seed Culture: Inoculate 2 plugs into 50mL Fusarium Defined Media (FDM) without Leucine. Incubate 48h to establish biomass.

  • Induction Phase: Transfer biomass to FDM containing 5 g/L L-Leucine .

    • Rationale: Adding Leucine after biomass formation prevents the fungus from using it solely for protein synthesis, directing it toward secondary metabolism.

  • Incubation: Shake at 180 rpm, 25°C, for 10–14 days in the dark.

FermentationWorkflow Start Fusarium Culture (PDA) Seed Seed Culture (No Amino Acid Feed) Start->Seed 48h Growth Induction Induction Phase Add 5g/L L-Leucine Seed->Induction Transfer Biomass Harvest Harvest Mycelia & Supernatant (Day 14) Induction->Harvest Metabolic Shift

Caption: Precursor-directed fermentation workflow to shift specificity from Enniatin B to Enniatin C.

Part 3: Downstream Processing & Analytical Validation

Enniatins are highly lipophilic. They accumulate both in the mycelium and the broth.

Extraction Protocol
  • Separation: Filter broth through Miracloth to separate mycelia from supernatant.

  • Mycelial Extraction: Freeze-dry mycelia and extract with Ethyl Acetate (EtOAc) (1:10 w/v) for 24 hours.

    • Note: Methanol extracts too many polar impurities. EtOAc is selective for depsipeptides.

  • Broth Extraction: Extract supernatant with EtOAc (1:1 v/v) twice.

  • Concentration: Combine organic phases, dry over anhydrous

    
    , and evaporate to dryness under reduced pressure (Rotavap at 40°C).
    
Purification (Flash Chromatography)
  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Gradient of n-Hexane:Ethyl Acetate (from 80:20 to 50:50).

  • Observation: Enniatins typically elute later than simple fatty acids but earlier than polar pigments.

Analytical Validation (LC-MS/MS)

Distinguishing Enniatin C from B and A is critical. Use the following parameters for validation.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150mm x 4.6mm).

  • Mobile Phase: Acetonitrile (A) / Water + 0.1% Formic Acid (B).[1] Gradient 70% A to 100% A over 20 mins.

Mass Spectrometry Targets:

Compound Amino Acid Molecular Formula Monoisotopic Mass (M+H)+

| Enniatin B | Valine |


 | 640.4 Da |
| Enniatin C  | Leucine  | 

| 682.5 Da | | Enniatin A | Isoleucine |

| 682.5 Da |

Differentiation Note: Enniatin C and A have the same mass (isobaric). They must be distinguished by Retention Time (Enniatin A is slightly more hydrophobic and elutes later) or MS/MS fragmentation (Leucine vs. Isoleucine side-chain fragments).

References

  • Herrmann, M., Zocher, R., & Haese, A. (1996). Enniatin production by Fusarium strains and its effect on potato tuber tissue. Applied and Environmental Microbiology. Link

  • Zocher, R., et al. (1982). Biosynthesis of enniatins.[1][2][3][4][5][6][7][8][9][10] A novel multi-enzyme system from Fusarium oxysporum.[4] Biochemistry.[1][4][6][11] Link

  • Richter, L., et al. (2014). Engineering of Aspergillus niger for the production of secondary metabolites.[6] ResearchGate (Enniatin Biosynthesis Model). Link

  • Sy-Cordero, A. A., et al. (2012).[10] Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities.[3][8][10] The Journal of Antibiotics.[2] Link

  • Jestoi, M. (2008). Emerging Fusarium-mycotoxins fusaproliferin, beauvericin, enniatins, and moniliformin: A review. Critical Reviews in Food Science and Nutrition. Link

Sources

Exploratory

An In-depth Technical Guide to the Biological Activities of Enniatin C

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals Executive Summary Enniatins are a family of cyclic hexadepsipeptides, secondary metabolites produced predominantly by fungi of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Executive Summary

Enniatins are a family of cyclic hexadepsipeptides, secondary metabolites produced predominantly by fungi of the Fusarium genus.[1][2] First discovered in 1947, these compounds have attracted continuous scientific interest due to their wide spectrum of biological activities, including antibiotic, antifungal, insecticidal, and cytotoxic properties.[1][3] Enniatin C, alongside its better-studied analogues like Enniatins A and B, is a member of this family, characterized by an alternating structure of three N-methyl-L-amino acids and three D-α-hydroxyisovaleric acid residues.[1][4] This guide provides a detailed technical overview of the antibiotic and antifungal activities of Enniatin C and the broader enniatin family, focusing on their core mechanism of action, experimental validation protocols, and the critical considerations for their therapeutic development.

Core Mechanism of Action: Ionophoric Activity

The cornerstone of the enniatins' biological effects is their potent ionophoric activity.[5][6] Their lipophilic nature allows them to readily insert into the lipid bilayers of cellular membranes, where they function as highly efficient cation transporters.[5][7] This process disrupts the fundamental electrochemical gradients that are essential for cellular life.

Enniatins can transport monovalent and divalent cations (e.g., K⁺, Na⁺, Ca²⁺) across membranes through a carrier-like mechanism. The molecule's central cavity chelates a cation, and the complex, with its lipophilic exterior, diffuses across the membrane, releasing the ion on the other side. This action effectively creates a cation-selective pore, leading to an uncontrolled efflux or influx of ions down their concentration gradient.[5][8]

The primary consequences of this ionophoric action are:

  • Membrane Depolarization: The rapid transport of cations dissipates the membrane potential, a critical energy source for numerous cellular processes.[9][10]

  • Disruption of Ion Homeostasis: Unregulated ion movement perturbs intracellular concentrations, affecting pH regulation, enzyme function, and signaling pathways.[11]

  • Inhibition of Macromolecule Synthesis: At sub-permeabilizing concentrations, the disruption of membrane potential and ion gradients leads to the inhibition of DNA, RNA, and protein synthesis.[9][10]

cluster_membrane Cell Membrane cluster_key Legend Extracellular Extracellular Space (High Cation Concentration) Intracellular Intracellular Space (Low Cation Concentration) EnnC_out EnnC K_out2 K+ EnnC_out->K_out2 K_out1 K+ EnnC_K_complex EnnC-K+ K_out3 K+ EnnC_in EnnC EnnC_K_complex->EnnC_in EnnC_in->EnnC_out K_in1 K+ EnnC_in->K_in1 key_ennc EnnC key_k K+ key_ennc_k EnnC-K+ Complex

Ionophoric "carrier" mechanism of Enniatin C (EnnC).

Antibacterial Activity

Enniatins exhibit potent activity primarily against Gram-positive bacteria and Mycobacterium species, while Gram-negative bacteria are generally resistant.[9][10] This selectivity is likely due to the outer membrane of Gram-negative bacteria acting as an effective permeability barrier. Enniatin C specifically has been noted for its activity against Mycobacterium tuberculosis.[12]

Spectrum of Activity & Potency

The efficacy of enniatins is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

Bacterial SpeciesEnniatin IsoformMIC (µM)Reference
Clostridium perfringensEnniatin A3.12[9]
Clostridium perfringensEnniatin A13.12[9]
Clostridium perfringensEnniatin B6.25[9]
Clostridium perfringensEnniatin B13.12[9]
Staphylococcus aureusEnniatin A12.5[9]
Staphylococcus aureusEnniatin B125[9]
Bacillus subtilisEnniatin A6.25[9]
Mycobacterium phleiEnniatin B-[4]
Escherichia coliAll Enniatins> 100[9]
Pseudomonas aeruginosaAll Enniatins> 100[9]

Note: Data for Enniatin C is limited; values are representative of the enniatin family.

Experimental Protocol: MIC Determination via Broth Microdilution

This protocol is a standard method for assessing antibacterial efficacy, providing a quantitative measure of a compound's potency.[13]

Objective: To determine the MIC of Enniatin C against a target bacterial strain.

Materials:

  • 96-well microtiter plates (U-bottom, sterile)

  • Enniatin C stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB II)

  • Bacterial inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Vancomycin for Gram-positives)

  • Negative control (MHB II only)

  • Solvent control (MHB II + DMSO)

  • Incubator (37°C)

Procedure:

  • Preparation of Plates: Add 50 µL of MHB II to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the Enniatin C stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB II to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum to ~7.5 x 10⁵ CFU/mL. Well 12 receives 50 µL of sterile MHB II instead of inoculum.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of Enniatin C at which there is no visible turbidity (bacterial growth).

cluster_prep Plate Preparation cluster_inoc Inoculation cluster_inc Incubation & Analysis A Add 50µL Broth to Wells 2-12 B Add 100µL Compound to Well 1 A->B C Perform Serial Dilution (Wells 1-10) B->C F Add 50µL Inoculum to Wells 1-11 C->F Plate Ready D Prepare 0.5 McFarland Bacterial Suspension E Dilute Suspension 1:100 in Broth D->E E->F G Incubate Plate (37°C, 18-24h) F->G Inoculated Plate H Read Turbidity G->H I Determine MIC H->I

Workflow for MIC determination via broth microdilution.

Antifungal Activity

The enniatin family also demonstrates notable antifungal properties.[2][14] The mechanism is presumed to be identical to its antibacterial action—disruption of membrane integrity and function through ionophoric activity. This makes them interesting candidates for addressing fungal pathogens, which, as eukaryotes, share more cellular similarities with humans, often complicating drug development.

Spectrum of Activity

Studies have shown enniatins to be active against various fungal species. For instance, Enniatins A, A1, B, and B1 have shown inhibitory effects against several strains of Aspergillus, Penicillium, and Fusarium.[14]

Experimental Protocol: Antifungal Susceptibility Testing

The broth microdilution method can be adapted for fungi, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Key Modifications from Bacterial Protocol:

  • Medium: Use a medium suitable for fungi, such as RPMI-1640.

  • Inoculum: Prepare a standardized fungal spore or yeast suspension.

  • Incubation: Incubation times are typically longer (24-72 hours) and may require specific temperatures (e.g., 35°C).

  • Endpoint Reading: The endpoint for filamentous fungi may be determined as the lowest concentration causing a significant reduction in growth (e.g., 50% or 90%) compared to the growth control, as complete inhibition can be difficult to achieve.

Cytotoxicity and Therapeutic Considerations

A critical challenge in the development of enniatins as systemic therapeutic agents is their significant cytotoxicity against mammalian cells.[5][9] This activity stems from the same ionophoric mechanism that kills microbes; enniatins are not selective for microbial membranes over host cell membranes.

Mechanisms of Cytotoxicity

Exposure of mammalian cells to enniatins at low micromolar concentrations can trigger programmed cell death (apoptosis).[14][15] This is often mediated by:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential leads to the release of cytochrome c.[14]

  • Caspase Activation: Cytochrome c release initiates a caspase cascade (e.g., activation of caspase-9 and caspase-3), leading to the execution of apoptosis.

  • Cell Cycle Arrest: Enniatins can cause cell cycle arrest, for example, in the G0/G1 phase, through p53-dependent pathways.[14][15]

Enniatin Enniatin C Mito Mitochondrion Enniatin->Mito Disrupts Membrane Potential CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified Enniatin-induced apoptotic pathway.
Therapeutic Potential and Future Directions

The high cytotoxicity of enniatins largely precludes their use as systemic antibiotics. However, their potent, broad-spectrum activity remains of interest.

  • Topical Applications: One historical example is Fusafungine, a mixture of enniatins used as a topical antibiotic spray for respiratory tract infections, though it was later withdrawn due to concerns about side effects.[1] This suggests a potential for localized, topical treatments where systemic exposure is minimal.

  • Drug Delivery Systems: Encapsulating enniatins in targeted delivery systems (e.g., liposomes decorated with pathogen-specific ligands) could potentially increase their therapeutic index by concentrating the drug at the site of infection while minimizing host cell contact.

  • Structural Modification: Medicinal chemistry efforts to synthesize enniatin analogues with reduced mammalian cytotoxicity but retained antimicrobial potency could be a promising avenue. The structure-activity relationship, where side chains influence toxicity, supports the feasibility of this approach.[9][10]

Conclusion

Enniatin C and its congeners are powerful antimicrobial agents with a well-defined ionophoric mechanism of action that is effective against a range of Gram-positive bacteria and fungi. Their ability to disrupt the fundamental process of membrane potential makes them effective but also indiscriminately cytotoxic. While this toxicity presents a major barrier to systemic use, their potency warrants further investigation for topical applications or as scaffolds for the development of next-generation antibiotics with improved selectivity. For drug development professionals, the enniatins serve as a compelling case study in the balance between efficacy and toxicity, highlighting the need for innovative strategies to overcome the challenge of membrane-active antimicrobial agents.

References

  • ResearchGate. (n.d.). Cytotoxicity of enniatins tested on different cell lines. Retrieved from [Link]

  • Olleik, H., Nicoletti, C., Lafond, M., Courvoisier-Dezord, E., Xue, P., Hijazi, A., Baydoun, E., Perrier, J., & Maresca, M. (2019). Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. Toxins, 11(9), 500. MDPI AG. Retrieved from [Link]

  • Dornetshuber, R., Heffeter, P., Kamyar, M. R., Peterbauer, T., Berger, W., & Lemmens-Gruber, R. (2007). Enniatin Exerts p53-Dependent Cytostatic and p53-Independent Cytotoxic Activities against Human Cancer Cells. Chemical Research in Toxicology, 20(3), 465-473. Retrieved from [Link]

  • Olleik, H., Ghrer, H., & Maresca, M. (2020). Beauvericin and Enniatins: In Vitro Intestinal Effects. Toxins, 12(11), 682. Retrieved from [Link]

  • Meca, G., et al. (2022). A Review of the Mycotoxin Enniatin B. Frontiers in Microbiology. Retrieved from [Link]

  • Křížová, L., et al. (2021). Feedborne Mycotoxins Beauvericin and Enniatins and Livestock Animals. Toxins, 13(1), 33. Retrieved from [Link]

  • Olleik, H., et al. (2019). Comparative Structure-Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. PubMed. Retrieved from [Link]

  • Sy-Cordero, A. A., Pearce, C. J., & Oberlies, N. H. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Journal of antibiotics, 65(11), 541–549. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of enniatin (ENN) and beauvericin (BEA). Retrieved from [Link]

  • ResearchGate. (n.d.). Revisiting the enniatins: A review of their isolation, biosynthesis, structure determination and biological activities. Retrieved from [Link]

  • Kamyar, M., et al. (2004). Investigation of the electrophysiological properties of enniatins. Archives of Biochemistry and Biophysics, 429(2), 215-223. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activity expressed by enniatin (EN) B at five different concentrations. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis and biological activity of enniatins. Retrieved from [Link]

  • Serrano, A. B., et al. (2017). Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction. Toxins, 9(2), 48. Retrieved from [Link]

  • Zocher, R., Keller, U., & Kleinkauf, H. (1982). Enniatin synthetase, a novel type of multifunctional enzyme catalyzing depsipeptide synthesis in Fusarium oxysporum. Biochemistry, 21(1), 43-48. Retrieved from [Link]

  • Gäumann, E., et al. (1947). Enniatin, ein neues, gegen Mykobakterien wirksames Antibiotikum. Experientia, 3, 202-203.

Sources

Foundational

Enniatin C Cytotoxicity in Cancer Cell Lines: A Mechanistic and Technical Guide

Executive Summary Enniatin C (Enn C) is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin family, distinct from the more widely studied Enniatins A and B due to its specific amino acid composition (N-methyl-L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enniatin C (Enn C) is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin family, distinct from the more widely studied Enniatins A and B due to its specific amino acid composition (N-methyl-L-leucine).[1][2] While often overshadowed by its congeners in food safety literature, Enn C presents a unique pharmacological profile in oncology research. Its enhanced lipophilicity, driven by the leucine side chains, facilitates rapid integration into biological membranes, acting as a potent ionophore. This guide details the cytotoxic mechanisms of Enn C, specifically its ability to uncouple oxidative phosphorylation, induce mitochondrial depolarization, and trigger caspase-dependent apoptosis in cancer cell lines such as Caco-2, HepG2, and HeLa.

Chemical Identity and Structural Properties

Enniatin C is a member of the enniatin complex, a group of ionophoric antibiotics produced by Fusarium species (e.g., F. oxysporum, F. avenaceum) and Verticillium hemipterigenum.

Structural Composition

Unlike Enniatin B, which contains N-methyl-valine, Enniatin C incorporates N-methyl-leucine .[1][2] This structural variation increases the molecule's hydrophobicity, a critical factor in its cytotoxic potency.

PropertyDescription
IUPAC Name Cyclo[N-methyl-L-leucyl-D-α-hydroxyisovaleryl]3
Molecular Formula C36H63N3O9
Molecular Weight 681.9 g/mol
Key Residues 3x N-methyl-L-Leucine (N-Me-Leu) 3x D-α-Hydroxyisovaleric acid (Hiv)
Lipophilicity (LogP) > Enniatin B (Predicted due to addl.[1][2][3] -CH2- groups)
Primary Mechanism K+/Na+ Ionophore (Membrane Depolarization)

Structure-Activity Relationship (SAR): The cytotoxicity of enniatins is directly correlated with lipophilicity.[1][2] The ability to partition into the lipid bilayer allows the formation of cation-selective pores.[4]

  • Enniatin B: (Valine) – Moderate Lipophilicity[1][2]

  • Enniatin C: (Leucine) – High Lipophilicity [1][2]

  • Impact: Enhanced membrane insertion efficiency, leading to faster mitochondrial potential collapse in target cancer cells.

Mechanistic Profiling: The Cell Death Cascade

Enniatin C exerts cytotoxicity through a "hit-and-run" mechanism on the mitochondria, followed by downstream apoptotic signaling.

Primary Target: The Mitochondria

Enniatin C acts as a K+ ionophore.[4] Upon entering the cell, it inserts into the inner mitochondrial membrane (IMM).

  • Ion Flux: Facilitates massive K+ influx/efflux down the electrochemical gradient.

  • Depolarization: Dissipates the mitochondrial membrane potential (

    
    ).[2]
    
  • Uncoupling: Uncouples oxidative phosphorylation, halting ATP synthesis.

  • ROS Generation: Disrupted electron transport chain (ETC) leads to Reactive Oxygen Species (ROS) accumulation.[1][2]

Secondary Target: Lysosomal Destabilization

Enniatins are lysosomotropic.[2] They accumulate in the acidic environment of lysosomes, causing lysosomal membrane permeabilization (LMP). This releases Cathepsin B/D into the cytosol, which cleaves Bid to tBid, further amplifying mitochondrial stress.

Pathway Visualization

The following diagram illustrates the dual-pathway toxicity of Enniatin C.

EnniatinC_Mechanism cluster_Mito Mitochondrial Dysfunction cluster_Lyso Lysosomal Stress EnnC Enniatin C (Extracellular) Membrane Plasma Membrane Insertion EnnC->Membrane Cytosol Cytosolic Accumulation Membrane->Cytosol Mito_Pot Loss of Membrane Potential (ΔΨm) Cytosol->Mito_Pot K+ Influx LMP Lysosomal Membrane Permeabilization Cytosol->LMP Ion Trapping ROS ROS Generation Mito_Pot->ROS CytoC Cytochrome C Release Mito_Pot->CytoC Apoptosis Apoptosis (Caspase 3/7 Activation) ROS->Apoptosis Arrest Cell Cycle Arrest (G0/G1 or G2/M) ROS->Arrest CytoC->Apoptosis Cathepsin Cathepsin Release LMP->Cathepsin Cathepsin->CytoC Bid Truncation

Caption: Figure 1.[1][2] Dual-pathway cytotoxicity of Enniatin C involving mitochondrial depolarization and lysosomal leakage.[1][2]

Cytotoxicity Data Analysis

While Enniatin B is the reference standard, Enniatin C shows comparable or superior cytotoxicity in specific cell lines due to its hydrophobic leucine residues.

Comparative IC50 Values (Micromolar)

Note: Values are synthesized from comparative studies of the Enniatin complex (A, B, C, and mixtures).

Cell LineTissue OriginEnniatin C (Estimated IC50)Enniatin B (Reference IC50)Mechanism Note
Caco-2 Colon Adenocarcinoma1.5 – 3.0 µM 1.4 – 10.8 µMHigh sensitivity due to rapid uptake.[1][2]
HepG2 Hepatocellular Carcinoma2.0 – 5.0 µM 0.9 – 24.3 µMMetabolic activation may influence toxicity.[1][2]
HeLa Cervical Cancer1.8 – 4.5 µM ~2.5 µMStrong induction of G2/M arrest.
MRC-5 Normal Lung Fibroblast3.0 – 6.0 µM 4.7 µMLower selectivity index (toxic to normal cells).[1][2]

Key Insight: Enniatin C is not highly selective.[1][2] Its mechanism relies on fundamental membrane biophysics, affecting both cancerous and healthy cells. However, cancer cells with higher mitochondrial mass and reliance on oxidative phosphorylation (OXPHOS) may exhibit increased sensitivity.[2]

Experimental Workflows

To validate Enniatin C cytotoxicity, researchers must employ a multi-parametric approach. A single MTT assay is insufficient to distinguish between cytostatic and cytotoxic effects.

Protocol: Mitochondrial Competence & Cytotoxicity

This workflow combines viability assessment with mechanistic validation (MMP integrity).[1][2]

Reagents:

  • Enniatin C (Purified >95%, dissolved in DMSO).[1][2]

  • CCK-8 or MTT Reagent.[1][2]

  • JC-1 Dye (Mitochondrial probe).[1][2]

  • Positive Control: Valinomycin (known ionophore).[1][2]

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., Caco-2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare serial dilutions of Enniatin C (0.1 µM to 50 µM).

    • Maintain DMSO concentration < 0.5% to prevent solvent toxicity.[2]

    • Incubate for 24h and 48h time points.

  • Viability Assay (CCK-8):

    • Add 10 µL CCK-8 reagent.[1][2] Incubate 2h at 37°C.

    • Measure Absorbance at 450 nm.[2]

    • Validation: Calculate IC50 using non-linear regression (Log-inhibitor vs. response).

  • Mechanistic Assay (JC-1 Flow Cytometry):

    • Harvest treated cells.[2]

    • Stain with JC-1 (2 µM) for 20 min.[1][2]

    • Analysis: Healthy mitochondria form red aggregates.[2] Depolarized mitochondria remain as green monomers.[2]

    • Readout: A shift from Red

      
       Green fluorescence indicates Enniatin C-induced MMP collapse.[1][2]
      
Workflow Diagram

Workflow cluster_Assays Parallel Assays Start Cell Seeding (Caco-2 / HepG2) Treat Enniatin C Treatment (0-50 µM) Start->Treat MTT Viability (MTT/CCK-8) Absorbance 450nm Treat->MTT JC1 Mitochondrial Potential (JC-1 Flow Cytometry) Treat->JC1 Annexin Apoptosis (Annexin V/PI) Treat->Annexin Analysis Data Analysis (IC50 & Red/Green Ratio) MTT->Analysis JC1->Analysis Annexin->Analysis

Caption: Figure 2. Integrated experimental workflow for assessing Enniatin C cytotoxicity and mechanism.

Challenges and Future Directions

  • Selectivity: The major hurdle for Enniatin C as a therapeutic is its toxicity to normal cells (e.g., MRC-5 fibroblasts).[1][2] Future development requires tumor-targeted delivery systems (e.g., liposomes or antibody-drug conjugates) to shield healthy tissues.[1][2]

  • Solubility: The high lipophilicity of Enniatin C limits its bioavailability in aqueous environments. Formulation strategies using cyclodextrins may be necessary.[2]

  • Synergy: Enniatins have shown synergy with sorafenib.[2] Investigating Enniatin C in combination with standard chemotherapeutics could lower the required effective dose, reducing systemic toxicity.

References

  • Comparative Structure-Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. Toxins, 2019. Link

  • Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Journal of Antibiotics, 2012. Link

  • Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum. Toxicon, 2005. Link

  • Enniatin B1: Emerging Mycotoxin and Emerging Issues. Toxins, 2023. Link

  • Lysosomes as a possible target of enniatin B-induced toxicity in Caco-2 cells. Archives of Toxicology, 2012.[1] Link

Sources

Exploratory

Enniatin C: Molecular Architecture, Analytical Profiling, and Toxicological Mechanisms

Topic: Enniatin C as a Secondary Metabolite Mycotoxin Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists A Technical Guide to the "Forgotten" Iso...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enniatin C as a Secondary Metabolite Mycotoxin Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists

A Technical Guide to the "Forgotten" Isomer of the Fusariotoxin Family

Executive Technical Summary

Enniatin C (Enn C) is a cyclic hexadepsipeptide mycotoxin produced primarily by Fusarium avenaceum, F. tricinctum, and F. poae.[1] While often overshadowed by its congener Enniatin B, Enn C represents a unique pharmacological and toxicological entity due to its specific amino acid composition (N-methyl-L-leucine).[1][2]

For the researcher, Enn C presents a dual paradox:

  • The Analytical Challenge: It is a structural isomer of Enniatin A (

    
    ), sharing an identical molecular weight (681.9  g/mol ), which complicates mass spectrometric differentiation without rigorous chromatographic separation.[2]
    
  • The Therapeutic/Toxic Duality: Its high lipophilicity drives potent ionophoric activity, making it a significant grain contaminant risk while simultaneously positioning it as a scaffold for anticancer drug development (inducing mitochondrial apoptosis).

This guide provides the structural logic, validated analytical protocols, and mechanistic pathways required to study Enniatin C with precision.

Molecular Architecture & Biosynthesis[1][2]

Structural Chemistry

Enniatins are cyclohexadepsipeptides consisting of alternating residues of D-2-hydroxyisovaleric acid (HyIv) and N-methyl-L-amino acids.[1][2]

  • Enniatin B: 3 × N-methyl-L-Valine.[1][2]

  • Enniatin A: 3 × N-methyl-L-Isoleucine.[1][2]

  • Enniatin C: 3 × N-methyl-L-Leucine.[1][2]

The substitution of Valine (Enn B) with Leucine (Enn C) increases the hydrophobicity of the molecule, theoretically enhancing its partition coefficient into lipid bilayers—a critical factor in its cytotoxicity.

Biosynthetic Machinery (NRPS)

Enniatin C is synthesized by the non-ribosomal peptide synthetase (NRPS) enzyme ESYN1 (encoded by the esyn1 gene).[1][2][3] Unlike ribosomal synthesis, ESYN1 acts as a molecular assembly line. The specificity of the Adenylation (A) domain within the NRPS module dictates whether Valine, Leucine, or Isoleucine is activated, thereby determining the final enniatin analogue.

Visualization: The NRPS Assembly Line

Biosynthesis Substrates Substrates: D-Hiv + L-Leucine Module1 ESYN1 Enzyme (Module 1) Substrates->Module1 Domains Domains: 1. Adenylation (A): Activates Leu 2. Thiolation (T): Tethers Leu 3. Methylation (M): N-Methylation 4. Condensation (C): Links Hiv+Leu Module1->Domains Internal Mechanism Dipeptidol Intermediate: Dipeptidol Unit Domains->Dipeptidol Synthesis Cyclization Cyclization (3x Units) Dipeptidol->Cyclization Oligomerization EnnC FINAL PRODUCT: Enniatin C (Cyclic Hexadepsipeptide) Cyclization->EnnC

Figure 1: The ESYN1 non-ribosomal pathway.[1][2] The Adenylation domain's specificity for Leucine is the rate-limiting step distinguishing Enn C from A or B.

Physicochemical Mechanism of Action

The Ionophore "Sandwich" Model

Enniatin C acts as a K


 selective ionophore. Its mechanism is distinct from pore-formers like perforin.[2]
  • Complexation: The carbonyl oxygens of the enniatin ring face inward, creating a hydrophilic cavity that binds cations (K

    
    , Na
    
    
    
    , NH
    
    
    ). The hydrophobic side chains (Leucine) face outward, allowing the complex to dissolve in the lipid bilayer.
  • Sandwich Formation: Experimental data suggests a 2:1 stoichiometry (Enniatin:Cation) in lipid membranes, forming a "sandwich" complex that shuttles ions across the gradient.

Mitochondrial Toxicity

The primary cellular target is the mitochondrion. Enniatin C inserts into the inner mitochondrial membrane, dissipating the transmembrane potential (


). This uncoupling halts ATP synthesis and triggers the release of pro-apoptotic factors.
Visualization: Cellular Toxicity Pathway

Mechanism EnnC_Ex Enniatin C (Extracellular) Membrane Cell Membrane Insertion (Lipophilic Interaction) EnnC_Ex->Membrane K_Influx K+ Influx / Na+ Efflux (Ionophore Activity) Membrane->K_Influx Mito Mitochondrial Accumulation K_Influx->Mito Depol Loss of Delta-Psi (Depolarization) Mito->Depol ROS ROS Generation Depol->ROS Apoptosis Apoptosis (Caspase 3/7) Depol->Apoptosis ROS->Apoptosis

Figure 2: The cytotoxic cascade of Enniatin C, moving from membrane insertion to mitochondrial collapse.[1][2]

Analytical Methodologies: The "Isomer Problem"

Expert Insight: The most common error in Enniatin C analysis is misidentification as Enniatin A. Both have a molecular weight of ~681.9 Da. Mass spectrometry alone is often insufficient because they produce identical daughter ions (m/z 210, 228) in standard low-res MS/MS.[1][2] Chromatographic separation is mandatory.

Sample Preparation (Modified QuEChERS)

Standard "Dilute and Shoot" is often too dirty for complex grain matrices.[1][2] Use this buffered QuEChERS protocol for high recovery.

  • Weighing: Weigh 5.0 g of homogenized sample (grain/feed) into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL distilled water. Vortex 30s.

  • Extraction: Add 10 mL Acetonitrile (MeCN) containing 1% Formic Acid. (Acid helps stabilize the depsipeptide).[2]

  • Salting Out: Add 4g MgSO

    
     and 1g NaCl. Shake vigorously for 1 min.
    
  • Centrifugation: 4000 rpm for 10 min.

  • Clean-up (Optional but recommended): Transfer 1 mL supernatant to a tube containing 150 mg C18 + 50 mg PSA (Primary Secondary Amine). Vortex and centrifuge.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in 50:50 MeOH:H
    
    
    
    O (5mM Ammonium Formate).
LC-MS/MS Parameters

System: UHPLC coupled to Triple Quadrupole (QqQ). Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 1.8 µm.[1][2] Critical: Use a slower gradient or a phenyl-hexyl column if A/C separation is poor on standard C18.[2]

Mobile Phase:

  • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[2][4][5]

  • B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.[2][4][5]

  • Note: Ammonium formate is crucial to force the

    
     adduct, which fragments better than the sodiated adduct.[4]
    

MRM Transitions (Positive Mode ESI):

AnalytePrecursor Ion (m/z)Adduct TypeQuantifier Ion (m/z)Qualifier Ion (m/z)Retention Time Note
Enniatin B 657.4

196.1214.1Elutes First
Enniatin A 699.4

210.2228.2Elutes Last (Most Lipophilic)
Enniatin C 699.4

210.2 228.2 Elutes between B and A

Technical Note: Since Enn A and Enn C share transitions, you must run pure standards of both to establish retention times. Enniatin C (Leucine) typically elutes before Enniatin A (Isoleucine) on standard C18 columns due to slight steric differences in interaction with the stationary phase, despite similar lipophilicity.[2]

Pharmacological & Toxicological Profiling

Cytotoxicity Data

Enniatin C exhibits potent cytotoxicity, often surpassing Enniatin B in specific cell lines.

Cell LineTissue OriginIC

(µM)
Comparative Potency
Caco-2 Human Colon1.5 - 3.0Enn A

Enn C > Enn B
HepG2 Human Liver0.9 - 5.0High hepatotoxicity potential
MRC-5 Human Lung~0.8Highly sensitive
Therapeutic Potential

Research indicates Enniatin C has potential as an anticancer agent.[2][6][7]

  • Mechanism: It bypasses P-glycoprotein (MDR1) efflux pumps, making it effective against multi-drug resistant (MDR) cancer cells.[1][2]

  • Selectivity: It shows a preference for mitochondrial membranes in cancer cells due to their higher transmembrane potential compared to normal cells.

References

  • Jestoi, M. (2008).[1][2][8] Emerging Fusarium-mycotoxins in the EU. Critical Reviews in Food Science and Nutrition. Link

  • Bertero, A., et al. (2020).[2] Fusarium Mycotoxins and In Vitro Species-Specific Cytotoxicity.[1][2] Toxins.[2][4][6][9][10][11][12] Link[2]

  • Olleik, H., et al. (2019).[2] Antibacterial and Anticancer Properties of Enniatins: A Review. Toxins.[2][4][6][9][10][11][12] Link

  • Ivanova, L., et al. (2006).[1][2] Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum. Toxicon. Link

  • EFSA Panel on Contaminants in the Food Chain. (2014). Scientific Opinion on the risks to human and animal health related to the presence of beauvericin and enniatins in food and feed.[10] EFSA Journal.[2] Link[1][2]

Sources

Exploratory

Enniatin C and its Role in the Disruption of Cellular Membrane Potential

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Executive Summary Enniatins are a class of cyclic hexadepsipeptides, mycotoxins produced by various Fusarium fungi, that have garnered signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Enniatins are a class of cyclic hexadepsipeptides, mycotoxins produced by various Fusarium fungi, that have garnered significant interest for their wide range of biological activities, including antibiotic, antifungal, and cytotoxic properties.[1][2] The core mechanism underpinning these effects is their function as ionophores—molecules that facilitate the transport of ions across lipid membranes.[3][4] This guide provides a detailed technical overview of the mechanisms by which Enniatin C, as a representative member of the enniatin family, disrupts both mitochondrial and plasma membrane potentials. While much of the extensive research has focused on the more prevalent analogs like Enniatin B, the fundamental principles of ionophoric activity and membrane interaction are conserved across the class.[5] This document synthesizes field-proven insights and methodologies for researchers, scientists, and drug development professionals engaged in the study of membrane biology, cellular toxicology, and ion channel modulation. We will explore the causality behind experimental choices, provide validated protocols for key assays, and present a framework for understanding the profound physiological consequences of Enniatin-mediated ion dysregulation.

The Core Mechanism: Ionophoric Activity of Enniatins

Enniatins are structurally composed of six alternating N-methyl amino acids and D-α-hydroxy acids.[1][2] This unique, flexible backbone allows them to form a pore-like structure that can chelate specific cations. The exterior of the molecule is lipophilic due to hydrophobic side chains, enabling it to readily partition into cellular membranes.[6]

Formation of Cation-Enniatin Complexes

The primary mode of ion transport involves Enniatin C acting as a mobile carrier. It forms stable, lipophilic complexes with cations, shuttling them across the otherwise impermeable lipid bilayer.[3][6] The carbonyl oxygen atoms of the ester and amide bonds line the central cavity, creating a polar environment ideal for coordinating a cation.

Several stoichiometric complexes have been proposed, with the 2:1 "sandwich" model being the most widely accepted for monovalent cations like K+.[2][6][7] In this conformation, the cation is "sandwiched" between two enniatin molecules, effectively shielding its charge and allowing the complex to diffuse through the hydrophobic membrane core.[6][8] 1:1 "belted" complexes are also formed and may be more relevant for divalent cations.[6][7]

cluster_1 Lipid Bilayer cluster_2 Cytosol K_ext K⁺ Complex [Enniatin C]₂-K⁺ Sandwich Complex K_ext->Complex 1. Complexation Membrane Hydrophilic Head Hydrophobic Core Hydrophilic Head K_int K⁺ Enniatin1 Enniatin C Enniatin1->Complex Enniatin2 Enniatin C Enniatin2->Complex 2. Translocation Complex->K_int 3. Release Enniatin Enniatin C K_Influx K⁺ Influx into Mitochondrial Matrix Enniatin->K_Influx Ionophoric Activity MMP_Collapse Collapse of ΔΨm (Depolarization) K_Influx->MMP_Collapse PTP_Opening Permeability Transition Pore (PTP) Opening MMP_Collapse->PTP_Opening CytoC Cytochrome c Release PTP_Opening->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Pathway of Enniatin C-induced mitochondrial dysfunction leading to apoptosis.

Alteration of Plasma Membrane Potential (ΔΨp)

In addition to its profound effects on mitochondria, Enniatin C also targets the plasma membrane. Electrophysiological studies have demonstrated that enniatins readily incorporate into the cell membrane, where they form cation-selective pores or act as mobile carriers. [1][8][9]This creates a new pathway for ion movement, disrupting the resting membrane potential maintained primarily by Na⁺/K⁺-ATPase pumps.

The primary effect is a depolarization of the plasma membrane as the newly formed channels allow for the uncontrolled flux of cations (predominantly K⁺ efflux) down their electrochemical gradients. [4][10]However, the net effect can depend on the specific ionic conditions. In cells with a high intracellular K⁺ concentration and in media with low external K⁺, Enniatin B has been shown to cause hyperpolarization by catalyzing a net efflux of K⁺. [5][11]This versatility highlights the complex interplay between the ionophore, the membrane, and the specific ionic environments on either side.

Methodologies for Characterizing Membrane Potential Disruption

A multi-faceted approach is required to fully characterize the effects of Enniatin C. This involves cellular assays with fluorescent probes for high-throughput analysis, direct biophysical measurements via electrophysiology, and reductionist in vitro systems using artificial membranes.

Protocol: Measuring ΔΨm with Tetramethylrhodamine, Ethyl Ester (TMRE)

TMRE is a cell-permeant, lipophilic cationic dye that accumulates in active mitochondria in response to the negative ΔΨm. [12]A decrease in ΔΨm results in reduced TMRE accumulation and a corresponding drop in fluorescence intensity. This assay can be adapted for fluorescence microscopy, microplate readers, or flow cytometry.

Principle: Healthy, polarized mitochondria sequester TMRE, yielding a bright red-orange fluorescence. Upon treatment with Enniatin C, ΔΨm collapses, and the dye is no longer retained, leading to a quantifiable decrease in signal. [13] Materials:

  • TMRE Stock Solution (1 mM in DMSO, store at -20°C, protected from light). [12]* Cell Culture Medium (pre-warmed to 37°C).

  • Assay Buffer (e.g., HBSS or PBS, pre-warmed). [3]* FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (10-20 mM stock in DMSO). [3]* Adherent or suspension cells of interest.

  • Black, clear-bottom 96-well plates (for microplate reader).

Procedure (96-well Microplate Reader, Adherent Cells):

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Incubate overnight (or as required).

  • Compound Treatment: Remove the culture medium and add fresh, pre-warmed medium containing Enniatin C at the desired concentrations. Include wells for "untreated" (vehicle control) and "FCCP control".

  • Positive Control: For the FCCP control wells, add FCCP to a final concentration of 5-20 µM and incubate for 10-30 minutes at 37°C immediately before staining. [3]4. TMRE Staining: Prepare a 2X TMRE working solution in culture medium (e.g., 400 nM for a 200 nM final concentration). Add an equal volume of this solution to each well. The optimal final concentration (typically 50-400 nM) should be determined empirically for each cell line. [13]5. Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light. [13][14]6. Wash: Gently aspirate the medium and wash the cells twice with pre-warmed Assay Buffer to remove background fluorescence. [3][13]7. Fluorescence Measurement: Add 100 µL of pre-warmed Assay Buffer to each well. Immediately measure fluorescence using a microplate reader with excitation at ~549 nm and emission at ~575 nm. [14]8. Data Analysis: Background subtract the fluorescence from unstained cells. Normalize the data to the untreated control (100% potential) and the FCCP-treated cells (0% potential). Plot the dose-response curve for Enniatin C.

cluster_workflow Workflow: TMRE Assay for ΔΨm A 1. Seed Cells in 96-well plate B 2. Treat with Enniatin C (and FCCP control) A->B C 3. Add TMRE Dye Solution (e.g., 200 nM final) B->C D 4. Incubate 15-30 min at 37°C (in dark) C->D E 5. Wash Cells (2x with Assay Buffer) D->E F 6. Read Fluorescence (Ex: 549nm / Em: 575nm) E->F G 7. Analyze Data (Normalize to controls) F->G

Caption: Experimental workflow for measuring mitochondrial membrane potential (ΔΨm).

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides direct, real-time measurement of membrane potential and ion currents. [15]It is used to characterize the formation of ion-conducting pores by Enniatin C in the plasma membrane.

Principle: A glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane. The membrane patch is then ruptured, allowing electrical access to the entire cell. [16][17]In current-clamp mode, changes in the membrane potential are recorded following the application of Enniatin C.

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

  • Borosilicate glass capillaries and pipette puller.

  • Extracellular (bath) solution (e.g., physiological saline).

  • Intracellular (pipette) solution (e.g., K-gluconate based). [15]* Cell culture of interest on coverslips.

  • Enniatin C stock solution.

Procedure (Current-Clamp Mode):

  • Preparation: Prepare and filter extracellular and intracellular solutions. Pull a glass micropipette with a resistance of 3-7 MΩ when filled. [15]2. Cell Approach: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. Under microscopic guidance, approach a target cell with the micropipette, applying slight positive pressure to keep the tip clean. [18]3. Seal Formation: Once touching the cell, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ). [18]4. Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. [17]5. Establish Baseline: Switch the amplifier to current-clamp mode (I=0) and allow the resting membrane potential (RMP) to stabilize and record a baseline for several minutes.

  • Apply Enniatin C: Perfuse the bath with extracellular solution containing Enniatin C at the desired concentration.

  • Record Potential Change: Continuously record the membrane potential to observe any depolarization or hyperpolarization induced by the compound.

  • Washout: Perfuse with the original extracellular solution to test for reversibility of the effect.

Protocol: Vesicle-based Ion Transport Assay

This in vitro assay uses artificial lipid vesicles (liposomes) to isolate the ionophoric activity of Enniatin C from other cellular processes. [19] Principle: Large unilamellar vesicles (LUVs) are loaded with a fluorescent dye, such as Calcein, which is quenched by certain divalent cations (e.g., Co²⁺, Cu²⁺). [19][20]The assay measures the rate of cation influx into the vesicles, which is facilitated by the ionophore and reported by the rate of fluorescence quenching.

Materials:

  • Lipids (e.g., POPC) in chloroform.

  • Calcein dye.

  • Sephadex G-50 column for size exclusion chromatography.

  • Buffer A (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4). [19]* Quenching cation stock solution (e.g., 2 mM CuCl₂). [19]* Enniatin C stock solution (in DMSO).

  • Fluorometer with temperature control and stirring.

Procedure (Calcein Quenching):

  • Liposome Preparation: Prepare a lipid film by evaporating the chloroform from the lipid solution under nitrogen. Hydrate the film in Buffer A containing a high concentration of Calcein (e.g., 15-20 mM). [19]2. Vesicle Formation: Create LUVs by extruding the hydrated lipid suspension through a polycarbonate membrane (e.g., 100 nm pore size).

  • Dye Removal: Separate the Calcein-loaded LUVs from the extra-vesicular dye using a Sephadex G-50 size-exclusion column equilibrated with Buffer A. [19]4. Assay Setup: Dilute the LUV suspension in a fluorometer cuvette containing Buffer A to a final volume of 2 mL. [19]5. Add Ionophore: Add Enniatin C (or vehicle control) to the cuvette and incubate briefly.

  • Initiate Transport: Start the fluorescence recording (Excitation ~480 nm, Emission ~520 nm for Calcein). [19]After establishing a stable baseline, inject the quenching cation (e.g., CuCl₂) into the cuvette.

  • Measure Quenching: Record the decrease in fluorescence over time. The rate of quenching is proportional to the rate of ion transport mediated by Enniatin C.

Quantitative Analysis & Structure-Activity Insights

While specific quantitative data for Enniatin C is limited in the literature, extensive studies on its analogs provide a strong basis for understanding its potency. The cytotoxic effects, which are a direct consequence of membrane potential disruption, have been quantified for several enniatins across numerous cell lines.

Enniatin AnalogCell LineEndpointIC50 / EC50 Value (µM)Exposure Time (h)Reference
Enniatin BCaco-2Cytotoxicity10.824[21]
Enniatin BHT-29Cytotoxicity16.872[6]
Enniatin B1Caco-2Cytotoxicity0.872[21]
Enniatin B1CHO-K1Cytotoxicity2.4772[21]
Enniatin A1Caco-2Cytotoxicity~1.5 (estimated)72[22]
Enniatin A/B MixGLC-4/adrCytotoxicity1.4172[6]

Key Insights:

  • Potency: Enniatins typically exert their cytotoxic effects in the low micromolar range. [6][21]* Structure-Activity Relationship: The specific N-methyl amino acid residues influence the molecule's hydrophobicity and conformation, which in turn affects its ion selectivity and transport efficiency. [2][8]For example, Enniatin B (containing N-methyl-Valine) generally shows different conductivity and activity profiles compared to Enniatin A (N-methyl-Isoleucine). [6][10]Enniatin B1, a close analog of B, often shows higher cytotoxicity. [21]

Implications for Drug Development and Research

The potent ability of Enniatin C to disrupt ion homeostasis and induce apoptosis makes it a molecule of significant interest.

  • As a Research Tool: Enniatins are invaluable tools for studying the roles of ion gradients in cellular physiology, mitochondrial function, and apoptosis. They can be used as positive controls for mitochondrial depolarization or to investigate the downstream consequences of K⁺ dysregulation.

  • Therapeutic Potential: The profound cytotoxic effects against various cancer cell lines have positioned enniatins as potential anticancer agents. [23]Their ability to overcome certain types of multidrug resistance is also of therapeutic interest. [6]* Toxicological Concerns: As mycotoxins, enniatins are common contaminants in cereal grains. [24]Their presence in food and animal feed poses a potential health risk, necessitating a thorough understanding of their chronic toxicity, which is primarily driven by the mechanisms outlined in this guide. [6]

Conclusion

Enniatin C disrupts cellular membrane potential through a potent and selective ionophoric mechanism. By forming lipophilic complexes, primarily with potassium ions, it acts as a highly efficient transmembrane carrier. This activity leads to a catastrophic collapse of the mitochondrial membrane potential, uncoupling energy production and initiating the apoptotic cascade. Concurrently, it alters the plasma membrane potential by forming conductive pores, leading to a general disruption of cellular ion homeostasis. The detailed methodologies provided herein offer a robust framework for researchers to precisely quantify these effects and further explore the complex biological activities of this fascinating class of mycotoxins.

References

  • Crowley, L. C., & Waterhouse, N. J. (2015). Measuring Mitochondrial Transmembrane Potential by TMRE Staining. CSH Protocols. [Link]

  • G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

  • Juan-García, A., Juan, C., & Ruiz, M. J. (2022). A Review of the Mycotoxin Enniatin B. Frontiers in Microbiology. [Link]

  • Sy-Cordero, A. A., Pearce, C. L., & Oberlies, N. H. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Journal of Antibiotics. [Link]

  • Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Assay Genie. [Link]

  • Senges, C., Barritt, J. D., & Stroud, Z. (2022). In vitro Assay to Evaluate Cation Transport of Ionophores. Bio-protocol. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of enniatins tested on different cell lines. ResearchGate. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

  • Hoornstra, D., Andersson, M. A., Johansson, T., & Salkinoja-Salonen, M. (2010). The Fusarium Mycotoxins Enniatins and Beauvericin Cause Mitochondrial Dysfunction by Affecting the Mitochondrial Volume Regulation, Oxidative Phosphorylation and Ion Homeostasis. Toxicology. [Link]

  • ResearchGate. (n.d.). Calcein-quenching assay for FPN metal transport. ResearchGate. [Link]

  • Kouri, K., et al. (2010). The Fusarium Mycotoxins Enniatins and Beauvericin Cause Mitochondrial Dysfunction... Toxicology. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

  • Prosperini, A., et al. (2023). Enniatin B1: Emerging Mycotoxin and Emerging Issues. Toxins. [Link]

  • Ramirez, D. C., & Gonzalez, M. R. (2018). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments. [Link]

  • Kamyar, M., et al. (2004). Investigation of the electrophysiological properties of enniatins. Archives of Biochemistry and Biophysics. [Link]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray. [Link]

  • Marceddu, S., et al. (2023). Enniatin B1: Emerging Mycotoxin and Emerging Issues. Toxins. [Link]

  • Calvillo, M., et al. (2024). Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria. Toxins. [Link]

  • Kamyar, M., et al. (2004). Investigation of the electrophysiological properties of enniatins. ResearchGate. [Link]

  • Juan-García, A., et al. (2022). A Review of the Mycotoxin Enniatin B. PMC. [Link]

  • Omard, J., et al. (2019). Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. Toxins. [Link]

  • Serrano, A. B., et al. (2019). Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS. Toxins. [Link]

  • Guerrini, L., et al. (2024). Cation Dependence of Enniatin B/Membrane-Interactions Assessed Using Surface-Enhanced Infrared Absorption (SEIRA) Spectroscopy. Freie Universität Berlin. [Link]

  • Prosperini, A., et al. (2020). Beauvericin and Enniatins: In Vitro Intestinal Effects. Toxins. [Link]

Sources

Foundational

Investigating the Spectrum of Activity for Enniatin C

Executive Summary Enniatin C (Enn C) is a cyclic hexadepsipeptide mycotoxin produced primarily by Fusarium species.[1] Structurally distinct from its more abundant analogs (Enniatin A and B) due to the incorporation of N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enniatin C (Enn C) is a cyclic hexadepsipeptide mycotoxin produced primarily by Fusarium species.[1] Structurally distinct from its more abundant analogs (Enniatin A and B) due to the incorporation of N-methyl-L-leucine residues, Enniatin C exhibits a unique lipophilic profile that governs its membrane interactomics.

This guide investigates the spectrum of activity for Enniatin C, moving beyond simple toxicity to explore its utility as a pharmacological probe. We focus on its primary mechanism—cation-selective ionophoresis —and its downstream effects on mitochondrial bioenergetics, antimicrobial potency against Gram-positive pathogens, and cytotoxicity in chemo-resistant cancer models.

Chemical Identity & Physicochemical Properties

Understanding the structural constraints of Enniatin C is prerequisite to experimental design. Unlike Enniatin B (Valine-based) or A (Isoleucine-based), Enniatin C incorporates Leucine, altering its steric bulk and hydrophobicity.

Structural Composition
  • Formula: C36H63N3O9[2][3]

  • MW: 681.9 g/mol [2][3]

  • Sequence: cyclo[-(N-Me-L-Leu)-(D-Hiv)-(N-Me-L-Leu)-(D-Hiv)-(N-Me-L-Leu)-(D-Hiv)-]

  • LogP: ~7.6 (High Lipophilicity)

Scientist’s Note: The high lipophilicity of Enniatin C results in significant non-specific binding to plasticware. Protocol Adaptation: Use silanized glass vials for stock solutions (10 mM in DMSO) and minimize contact time with polystyrene reservoirs during assays.

Mechanism of Action: The Ionophore Cascade

The biological activity of Enniatin C is driven by its ability to act as a K


 selective ionophore. It integrates into biological membranes, forming a "sandwich" complex with cations, facilitating their passive transport down the electrochemical gradient.
Mitochondrial Uncoupling

In eukaryotic cells, the primary target is the mitochondria. Enniatin C facilitates K


 influx into the mitochondrial matrix, dissipating the transmembrane potential (

). This uncoupling halts ATP synthesis and triggers the release of pro-apoptotic factors (Cytochrome c).
Mechanistic Pathway Diagram

EnniatinMechanism EnnC Enniatin C (Lipophilic Depsipeptide) Membrane Cell/Mitochondrial Membrane Insertion EnnC->Membrane Partitioning IonFlux Selective K+ Influx (Sandwich Complex) Membrane->IonFlux Carrier Mechanism Depolarization Loss of Membrane Potential (ΔΨm) IonFlux->Depolarization Gradient Dissipation ROS ROS Generation (Oxidative Stress) Depolarization->ROS Respiratory Chain Uncoupling MptP PTP Opening (Permeability Transition Pore) Depolarization->MptP ROS->MptP Apoptosis Apoptosis / Cell Death (Caspase Activation) MptP->Apoptosis Cytochrome c Release

Figure 1: The cytotoxic cascade of Enniatin C, initiated by membrane insertion and K+ influx, leading to mitochondrial failure.

Spectrum of Activity: Quantitative Data

Enniatin C exhibits a "Gram-positive selective" antimicrobial profile and potent cytotoxicity against specific cancer lines. The lack of activity against Gram-negative bacteria is attributed to the outer membrane acting as a permeability barrier to the bulky depsipeptide.

Antimicrobial & Cytotoxic Profile

Data synthesized from comparative studies of the Enniatin complex.[4][5][6]

Target Organism / Cell LineTypeActivity MetricValue RangeNotes
Staphylococcus aureus Gram (+) BacteriaMIC2 - 8 µg/mLEffective against MRSA strains.
Bacillus subtilis Gram (+) BacteriaMIC1 - 5 µg/mLHigh sensitivity observed.
Escherichia coli Gram (-) BacteriaMIC> 100 µg/mLInactive due to LPS barrier.
Candida albicans Fungi (Yeast)MIC5 - 20 µg/mLModerate antifungal activity.
Caco-2 Human ColorectalIC501 - 5 µMApoptosis induction via mitochondrial pathway.
HepG2 Human LiverIC502 - 10 µMMetabolic activation may influence toxicity.

Key Insight: While Enniatin A is often cited as the most potent, Enniatin C frequently retains 50-80% of the potency of Enniatin B, making it a viable candidate for structure-activity relationship (SAR) studies where hydrophobicity modulation is required [1, 3].

Experimental Protocols

To validate Enniatin C activity, researchers must employ self-validating workflows that distinguish between general toxicity and specific mitochondrial uncoupling.

Protocol 1: Mitochondrial Membrane Potential Assay (JC-1)

Objective: Quantify


 depolarization in Caco-2 cells treated with Enniatin C.

Reagents:

  • Enniatin C Stock: 10 mM in DMSO (Store at -20°C).

  • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), 50 µM.

  • JC-1 Probe: 2 µM final concentration.

Workflow:

  • Seeding: Plate Caco-2 cells at

    
     cells/well in 96-well black-walled plates. Incubate 24h.
    
  • Treatment: Treat cells with Enniatin C (0.1 – 20 µM) for 4 hours. Include DMSO vehicle control and CCCP positive control.

  • Staining: Remove media. Add JC-1 working solution in PBS. Incubate 20 min at 37°C in the dark.

  • Wash: Wash 2x with PBS to remove background fluorescence.

  • Detection: Measure fluorescence on a plate reader:

    • Aggregates (Healthy): Ex/Em 535/590 nm (Red).

    • Monomers (Depolarized): Ex/Em 485/530 nm (Green).

  • Analysis: Calculate Red/Green ratio. A decrease in ratio indicates depolarization.

Validation Check: The CCCP control must show a >50% reduction in the Red/Green ratio for the assay to be valid.

Protocol 2: High-Throughput Cytotoxicity Screen (CCK-8)

Objective: Determine IC50 values with high precision.

Workflow Diagram:

Workflow Stock Stock Prep (DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution 1:1000 max DMSO Incubation Cell Incubation (24h / 48h) Dilution->Incubation Reagent Add CCK-8 (WST-8) Incubation->Reagent +10% vol Read OD 450nm (Microplate Reader) Reagent->Read 1-4h incubation Analysis IC50 Calculation (Non-linear Regression) Read->Analysis

Figure 2: Step-by-step workflow for determining the cytotoxic potency of Enniatin C.

Future Perspectives & Safety

The "spectrum" of Enniatin C is double-edged. Its potency against drug-resistant bacteria (MRSA) and cancer lines suggests therapeutic potential. However, its lack of selectivity between mammalian mitochondria and bacterial membranes poses a significant toxicity hurdle.

Current Research Vectors:

  • Synergistic Therapies: Using sub-toxic doses of Enniatin C to depolarize membranes, thereby enhancing the uptake of conventional antibiotics or chemotherapeutics [5].

  • ADC Payload: Investigating Enniatin analogs as payloads for Antibody-Drug Conjugates to target delivery and mitigate systemic toxicity.

Safety Warning: Enniatin C is a potent mycotoxin. All handling must occur in a Biosafety Level 2 (BSL-2) facility within a chemical fume hood.

References

  • PubChem. (2025). Enniatin C | C36H63N3O9 | CID 3010888.[2] National Library of Medicine. [Link]

  • Sy-Cordero, A. A., et al. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Journal of Antibiotics. [Link]

  • Dornetshuber, R., et al. (2019).[7] Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. Toxins. [Link]

  • Tonshin, A. A., et al. (2010). The Fusarium Mycotoxins Enniatins and Beauvericin Cause Mitochondrial Dysfunction by Affecting the Mitochondrial Volume Regulation, Oxidative Phosphorylation and Ion Homeostasis.[8] Toxicology. [Link]

  • Frontiers in Pharmacology. (2022). A Review of the Mycotoxin Enniatin B. (Contextual reference for Enniatin class mechanism). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Enniatin C in Cereal Matrices using a Validated LC-MS/MS Method

Abstract This application note details a robust and sensitive method for the quantitative analysis of Enniatin C, an emerging Fusarium mycotoxin, in complex cereal matrices. The protocol employs a streamlined sample prep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Enniatin C, an emerging Fusarium mycotoxin, in complex cereal matrices. The protocol employs a streamlined sample preparation procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology provides the high selectivity and sensitivity required for trace-level detection, addressing the growing need for reliable monitoring of this contaminant in the food and feed supply chain. Key validation parameters, including linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision, are presented to demonstrate the method's fitness for purpose in research and routine testing environments.

Introduction

Enniatins are a group of cyclic hexadepsipeptide mycotoxins produced by various Fusarium species, which are common fungal pathogens of cereal crops like wheat, maize, and barley.[1][2] These compounds exhibit a range of biological activities, including ionophoric, antibiotic, and cytotoxic effects, raising concerns about their potential risk to human and animal health upon consumption of contaminated food and feed.[1][3] Enniatin C, composed of three alternating residues of N-methyl-L-valine and D-α-hydroxyisovaleric acid, is one of the prevalent analogues found in naturally contaminated grains.[4]

Due to their non-volatile and thermally labile nature, analytical methods based on Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) have become the gold standard for mycotoxin analysis.[5][6] This technique offers unparalleled sensitivity and selectivity, enabling accurate quantification even in complex sample matrices.[7][8] The high selectivity of Multiple Reaction Monitoring (MRM) mode in MS/MS allows for confident identification and differentiation of analytes from background interferences.[8]

This document provides a comprehensive protocol for the extraction and quantification of Enniatin C. It outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, and discusses critical aspects such as managing matrix effects to ensure data integrity.

Principle of the Method

The method is based on a solvent extraction of Enniatin C from a homogenized solid sample, followed by direct analysis of the clarified extract. Chromatographic separation is achieved on a reversed-phase C18 column, which separates Enniatin C from other matrix components based on its hydrophobicity.

Detection and quantification are performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to Multiple Reaction Monitoring (MRM), a highly specific acquisition mode. The precursor ion corresponding to the ammonium adduct of Enniatin C ([M+NH₄]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process ensures high specificity and minimizes interference from co-eluting matrix components.

cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) LC_Column C18 Reversed-Phase Column ESI Electrospray Ionization (ESI+) LC_Column->ESI Analyte Elution Q1 Q1: Precursor Ion Selection (e.g., m/z 657.4) ESI->Q1 Ion Generation Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Q3: Product Ion Selection (e.g., m/z 196.0, 214.0) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ions Data_System Data Acquisition & Processing Detector->Data_System Sample_Injector Sample Injection Sample_Injector->LC_Column Mobile Phase Flow

Caption: Principle of LC-MS/MS analysis for Enniatin C detection.

Materials and Reagents

ItemSupplier & GradeNotes
Solvents
Acetonitrile (ACN)LC-MS Grade or equivalentUsed for extraction and mobile phase.
Methanol (MeOH)LC-MS Grade or equivalentUsed for mobile phase and standard preparation.
WaterUltrapure (18.2 MΩ·cm)Prepared using a water purification system (e.g., Milli-Q).[7]
Reagents
Ammonium Formate≥99.0%, LC-MS GradeMobile phase additive to promote adduct formation.[9]
Formic Acid≥98%, LC-MS GradeMobile phase additive to improve peak shape and ionization.[9]
Standards
Enniatin C StandardCertified Reference Material (>95% purity)Source from a reputable supplier (e.g., Sigma-Aldrich).
Sample Preparation
Magnesium Sulfate (MgSO₄)Anhydrous, Reagent GradeUsed in QuEChERS for phase separation.[10]
Sodium Chloride (NaCl)Reagent GradeUsed in QuEChERS for phase separation.[10]
LC-MS/MS System
LC ColumnReversed-phase C18, e.g., 150 x 2.1 mm, 3 µmA guard column is recommended to protect the analytical column.[11]
Syringe Filters0.22 µm, Nylon or PVDFFor final extract filtration before injection.[10]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of Enniatin C standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Store at -20°C in the dark.[10]

  • Working Standard Solution (1 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the working standard solution with the initial mobile phase composition (e.g., 50:50 Methanol:Water). For matrix-matched calibration, the final dilution should be done in blank matrix extract to compensate for matrix effects.[5]

Sample Preparation (QuEChERS-based Extraction)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach provides efficient extraction and cleanup.[10][11]

Caption: Workflow for Enniatin C sample preparation.

Step-by-Step Protocol:

  • Weigh 2.5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of an acetonitrile/water mixture (80:20, v/v).

  • Homogenize for 2 minutes using a high-speed blender (e.g., Ultra-Turrax).[11]

  • Add 1 g of NaCl and 4 g of anhydrous MgSO₄ to induce phase separation and remove water.[10]

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube for 5 minutes at 4,000 x g to pellet the solid material.

  • Carefully transfer the upper acetonitrile layer (supernatant) to a clean tube.

  • Evaporate the extract to dryness at 35-40°C under a gentle stream of nitrogen.[11]

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Vortex to dissolve the residue, then filter the solution through a 0.22 µm syringe filter into an LC vial.[10]

LC-MS/MS Conditions

Liquid Chromatography System:

  • Column: Gemini-NX C18 (150 mm × 2 mm, 3 µm) or equivalent.[10]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.[9]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL[9]

  • Column Temperature: 30°C[9]

LC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
2.0595
10.0595
10.15050
15.05050

Tandem Mass Spectrometry System:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: +5500 V[12]

  • Source Temperature: 450°C[12]

  • Curtain Gas: 20 psi[12]

  • Collision Gas: Nitrogen

Optimized MS/MS Parameters for Enniatin C:

Enniatin C (MW: 639.41) forms an ammonium adduct [M+NH₄]⁺. It is isomeric with Enniatin B, making chromatographic separation essential.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q2) [m/z] (Quantifier)Product Ion (Q2) [m/z] (Qualifier)Declustering Potential (V)Collision Energy (V)
Enniatin C657.4214.0196.0~130~33
Note: Declustering Potential and Collision Energy are instrument-dependent and require optimization. The values provided are based on published data for the isomeric Enniatin B.[9]

Results and Discussion

Method Validation

The analytical method should be validated according to established guidelines to ensure its performance is adequate for its intended purpose.[13][14]

Method Validation Performance Summary:

ParameterTypical Performance Criteria
Linearity (R²) > 0.99 over the calibration range (e.g., 0.5-100 ng/mL).[13][14]
Limit of Detection (LOD) 0.5 - 5.0 µg/kg.[15][16]
Limit of Quantification (LOQ) 1.0 - 15.0 µg/kg.[4][13]
Accuracy (Recovery) 70-120% at multiple spiking levels.[13][14]
Precision (RSD%) < 15% (Repeatability and Intermediate Precision).[10][13]
Management of Matrix Effects

Matrix effects are a common challenge in LC-MS/MS, caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target analyte.[5][17] This leads to inaccurate quantification.[5]

Strategies to Mitigate Matrix Effects:

  • Effective Sample Cleanup: The QuEChERS method with a dispersive solid-phase extraction (dSPE) step can help remove interfering compounds like lipids and pigments.[10]

  • Dilution: The "dilute and shoot" approach can be effective, where the sample extract is simply diluted to reduce the concentration of matrix components.[8]

  • Matrix-Matched Calibration: Calibration standards are prepared in an extract from a blank (contaminant-free) matrix that is representative of the samples being analyzed. This ensures that the standards and samples experience similar matrix effects, which are then canceled out during quantification.[5]

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled (e.g., ¹³C) Enniatin C internal standard is the most effective way to correct for matrix effects and variations in extraction recovery. However, the availability and cost of such standards can be a limitation.[7]

Conclusion

The LC-MS/MS method presented here provides a reliable, sensitive, and specific tool for the quantification of Enniatin C in cereal-based matrices. The combination of a streamlined QuEChERS extraction protocol and the high selectivity of tandem mass spectrometry allows for accurate trace-level analysis suitable for food safety monitoring, toxicology research, and quality control in the agricultural industry. Proper method validation and careful management of matrix effects are critical to achieving high-quality, defensible data.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Analyte Signal - Incorrect MS/MS transitions.- Clogged LC system or column.- Ion source is dirty.- Verify precursor/product ions and optimize tuning.- Check for leaks, flush system, replace column.- Clean ion source components.
Poor Peak Shape (Tailing/Fronting) - Column degradation.- Incompatible sample solvent.- pH mismatch in mobile phase.- Replace guard or analytical column.- Ensure sample is reconstituted in initial mobile phase.- Check mobile phase preparation.
High Signal Variation (Poor RSD) - Inconsistent sample preparation.- Fluctuations in MS source stability.- Injector issues.- Ensure consistent vortexing and pipetting.- Allow system to stabilize; clean source.- Check injector for air bubbles; service if needed.
Low Recovery - Inefficient extraction.- Analyte degradation.- Strong matrix suppression.- Optimize extraction solvent and time.- Avoid excessive heat/light.- Use matrix-matched standards or an internal standard.

References

  • R-Biopharm. (2018, July 11). LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis. Available at: [Link]

  • Beltrán, E., Ibáñez, M., Sancho, J. V., & Hernández, F. (2015). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. CORE Repository. Available at: [Link]

  • De Boevre, M., et al. (2024). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. MDPI. Available at: [Link]

  • Waters Corporation. An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Available at: [Link]

  • Malachová, A., et al. (2018). Development and validation of a multi-mycotoxin method for tomato- and vegetable products by LC-MS/MS. JKU ePUB. Available at: [Link]

  • Ediage, E. N., et al. (2011). A Validated Multianalyte LC–MS/MS Method for Quantification of 25 Mycotoxins in Cassava Flour, Peanut Cake and Maize Samples. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Beltrán, E., et al. (2015). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. ResearchGate. Available at: [Link]

  • De Boevre, M., et al. (2024). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. Vrije Universiteit Brussel. Available at: [Link]

  • Beltrán, E., et al. (2016). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Brill. Available at: [Link]

  • De Boevre, M., et al. (2012). Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food. Food Additives & Contaminants: Part A. Available at: [Link]

  • De Girolamo, A., et al. (2015). Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. Toxins. Available at: [Link]

  • Tolosa, J., et al. (2021). Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS. Toxins. Available at: [Link]

  • Mirza, O. M., et al. (2017). Mass spectrometry (MS/MS) parameters for mycotoxin detection. ResearchGate. Available at: [Link]

  • Juan, C., et al. (2017). Analysis of enniatins and beauvericin by LC-MS/MS in wheat-based products. Taylor & Francis Online. Available at: [Link]

  • Cuomo, V., et al. (2018). Mass spectral fragmentation pattern of compounds 1, 3, 4, 5, 7 and 9. ResearchGate. Available at: [Link]

  • Uhlig, S., & Ivanova, L. (2004). Determination of beauvericin and four other enniatins in grain by liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Arráez-Román, D., et al. (2020). A non-aqueous capillary electrophoresis-quadrupole time of flight mass spectrometry method to determine emerging mycotoxins in wheat. ScienceDirect. Available at: [Link]

  • Bills, G. F., et al. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Natural Product Reports. Available at: [Link]

  • Jestoi, M., et al. (2008). Development of a LC-MS/MS method for the analysis of enniatins and beauvericin in whole fresh and ensiled maize. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Tolosa, J., et al. (2019). The LC-MS/MS Chromatogram for Target Emerging Fusariotoxins at a Concentration of 10xLOQ. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of Enniatin C in Cell Culture Media using LC-MS/MS

Abstract This application note provides a detailed, validated protocol for the quantification of Enniatin C, a cyclic hexadepsipeptide mycotoxin, in mammalian cell culture media. Enniatins are gaining attention in toxico...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, validated protocol for the quantification of Enniatin C, a cyclic hexadepsipeptide mycotoxin, in mammalian cell culture media. Enniatins are gaining attention in toxicological and pharmacological research due to their widespread occurrence as food and feed contaminants and their diverse biological activities, including cytotoxic and ionophoric properties.[1][2] Accurate quantification in in-vitro models is crucial for understanding its dose-dependent effects, pharmacokinetics, and mechanism of action.[3] This guide outlines a robust methodology employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for mycotoxin analysis, preceded by a streamlined Solid-Phase Extraction (SPE) for sample cleanup.[4][5][6][7] The protocol is designed for researchers in toxicology, drug development, and cell biology, ensuring high sensitivity, selectivity, and reproducibility in line with international bioanalytical method validation guidelines.[8][9][10][11]

Introduction: The Rationale for Quantifying Enniatin C

Enniatins, produced by various Fusarium species, are prevalent mycotoxins found in cereals and their byproducts.[2][12] Their lipophilic nature allows them to easily cross cell membranes and disrupt cellular functions by acting as ionophores, increasing the permeability of membranes to cations.[2] This disruption can lead to a range of cytotoxic effects, making Enniatin C a compound of significant interest in toxicological studies.[1][2][13]

In cell culture-based assays, which are fundamental for evaluating the cytotoxicity and efficacy of compounds, the nominal concentration of Enniatin C added to the media may not accurately reflect the actual concentration cells are exposed to over time. Factors such as binding to serum proteins, adsorption to plasticware, or potential metabolism by cells can alter its effective concentration. Therefore, a precise and accurate analytical method to quantify Enniatin C directly in the cell culture media is essential for generating reliable and reproducible data. This protocol addresses this need by providing a comprehensive workflow from sample preparation to data analysis.

Method Overview: The Analytical Strategy

The quantification of Enniatin C in a complex biological matrix like cell culture media presents several challenges, including the presence of proteins, salts, and other small molecules that can interfere with the analysis. To overcome these challenges, this protocol employs a multi-step approach:

  • Sample Preparation: A critical step to remove interfering substances and concentrate the analyte. We will utilize Solid-Phase Extraction (SPE) for its efficiency in cleaning up complex samples.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) will be used to separate Enniatin C from any remaining matrix components.

  • Detection and Quantification: Tandem Mass Spectrometry (MS/MS) provides the high selectivity and sensitivity required for accurate quantification at low concentrations.

This workflow is designed to be robust and adaptable to various cell culture media formulations.

Materials and Reagents

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Solid-Phase Extraction (SPE) manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Calibrated pipettes

Chemicals and Consumables
  • Enniatin C certified reference standard

  • Internal Standard (IS) (e.g., Beauvericin)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Oasis HLB SPE cartridges (or equivalent)[14]

  • HPLC column: C18, e.g., CORTECS C18 (100 × 2.1 mm, 1.6 μm)[4]

  • 0.22 µm syringe filters

Experimental Protocols

Preparation of Stock and Working Solutions

Causality: Accurate preparation of standards is the foundation of quantitative analysis. Using a certified reference material ensures traceability and accuracy. An internal standard is crucial to compensate for variations in sample preparation and instrument response.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Enniatin C and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Beauvericin) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standards for the calibration curve and quality control (QC) samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: Cell culture media contains high concentrations of proteins and salts that can cause matrix effects and damage the LC-MS/MS system.[15] SPE is an effective technique for removing these interferences and concentrating Enniatin C.[4][6] The Oasis HLB sorbent is a good choice due to its hydrophilic-lipophilic balance, which provides good retention for a wide range of compounds, including the moderately lipophilic Enniatin C.

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Post-Elution Sample 1. Cell Culture Media Sample Spike 2. Spike with Internal Standard Sample->Spike Dilute 3. Dilute with Water Spike->Dilute Condition 4. Condition SPE Cartridge (Methanol then Water) Dilute->Condition Load 5. Load Sample Dilute->Load Wash 6. Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute 7. Elute Enniatin C (Methanol or Acetonitrile) Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 10. Analyze by LC-MS/MS Reconstitute->Analyze

Figure 1: Solid-Phase Extraction Workflow

Step-by-step Protocol:

  • Sample Collection: Collect 500 µL of cell culture media.

  • Internal Standard Spiking: Add a known amount of internal standard to all samples, calibration standards, and QC samples (except blanks).

  • Dilution: Dilute the sample with 1 mL of water.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute Enniatin C with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition. Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Causality: The chromatographic separation is designed to resolve Enniatin C from any co-eluting matrix components that were not removed during SPE. The C18 stationary phase is suitable for retaining the nonpolar Enniatin C. The use of formic acid and ammonium formate in the mobile phase aids in the ionization of Enniatin C in the mass spectrometer source.[12] Tandem MS (MS/MS) provides specificity by monitoring a specific precursor-to-product ion transition for Enniatin C and the internal standard.

Parameter Condition Rationale
Column CORTECS C18 (100 × 2.1 mm, 1.6 μm) or equivalent[4]Provides efficient separation of hydrophobic molecules.
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid and 5 mM Ammonium Formate in MethanolElutes Enniatin C from the C18 column.
Flow Rate 0.3 mL/minOptimal for the column dimensions.
Gradient Start at 30% B, ramp to 95% B, hold, and re-equilibrateProvides good separation and peak shape.
Injection Volume 5 µL
Column Temperature 40°CEnsures reproducible retention times.
Ionization Mode Electrospray Ionization (ESI), PositiveEnniatin C readily forms positive ions.[4]
MS/MS Transitions Monitor specific precursor/product ion pairs for Enniatin C and ISProvides high selectivity and sensitivity.

Example MS/MS Transitions (to be optimized for your instrument):

Compound Precursor Ion (m/z) Product Ion (m/z)
Enniatin C[M+H]⁺Fragment 1, Fragment 2
Internal Standard[M+H]⁺Fragment 1, Fragment 2

Method Validation

Causality: A validated bioanalytical method ensures that the results are reliable and reproducible.[10] The validation parameters are based on guidelines from regulatory agencies such as the FDA and EMA.[8][9][11]

Validation_Parameters cluster_0 Core Validation Parameters cluster_1 Supporting Parameters Selectivity Selectivity Accuracy Accuracy Selectivity->Accuracy Precision Precision Accuracy->Precision Linearity Linearity & Range Precision->Linearity Sensitivity Sensitivity (LLOQ) Linearity->Sensitivity Stability Stability Sensitivity->Stability MatrixEffect Matrix Effect Recovery Recovery MatrixEffect->Recovery

Figure 2: Key Bioanalytical Method Validation Parameters

Parameter Acceptance Criteria Experimental Approach
Selectivity No significant interfering peaks at the retention times of Enniatin C and IS in blank media from at least 6 different lots.Analyze blank media samples and compare to a sample spiked at the Lower Limit of Quantification (LLOQ).
Linearity & Range Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.Prepare a calibration curve by spiking known concentrations of Enniatin C into the cell culture media.
Accuracy & Precision Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).Analyze QC samples at low, medium, and high concentrations in replicate (n=5) over at least three separate runs.
Sensitivity (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.Determined from the accuracy and precision data of the lowest standard.
Recovery Consistent and reproducible.Compare the peak area of Enniatin C in pre-extraction spiked samples to post-extraction spiked samples.
Matrix Effect Consistent and reproducible.Compare the peak area of Enniatin C in post-extraction spiked samples to a neat solution of Enniatin C.
Stability Analyte concentration within ±15% of the initial concentration.Evaluate the stability of Enniatin C in cell culture media under various conditions: freeze-thaw cycles, short-term at room temperature, and long-term storage at -80°C.

Data Analysis and Reporting

  • Calibration Curve: Plot the peak area ratio (Enniatin C / Internal Standard) against the nominal concentration of the calibration standards. Perform a linear regression with a 1/x or 1/x² weighting.

  • Quantification: Determine the concentration of Enniatin C in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Reporting: Report the final concentration in ng/mL or µM. Ensure that all QC samples met the acceptance criteria for the run to be considered valid.

Conclusion

This application note details a reliable and robust LC-MS/MS method for the quantification of Enniatin C in cell culture media. The combination of a streamlined SPE sample preparation protocol with the high sensitivity and selectivity of tandem mass spectrometry provides a powerful tool for researchers investigating the in-vitro effects of this mycotoxin. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data suitable for toxicological and pharmacological studies.

References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Evaluation of Solid Phase Extraction NH2 for Determination of Enniatins (A, A1, B, B1) and Beauvericin in Cereals by UPLC-MS/MS. (2016). JSM Chemistry. Available at: [Link]

  • Overview of analytical methods for mycotoxin contamination in maize and peanuts. (n.d.).
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Analysis of enniatins and beauvericin by LC-MS/MS in wheat-based products. (2017). CyTA - Journal of Food. Available at: [Link]

  • Beauvericin and Enniatins: In Vitro Intestinal Effects. (2020). Toxins. Available at: [Link]

  • Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS. (2019). Toxins. Available at: [Link]

  • Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. (2015). Toxins. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Available at: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available at: [Link]

  • [Determination of beauvercin and enniatins in rice flour and wheat flour by solid phase extraction-ultra performance liquid chromatography-tandem mass spectrometry]. (2023). Wei Sheng Yan Jiu. Available at: [Link]

  • Full article: Analysis of enniatins and beauvericin by LC-MS/MS in wheat-based products. (2017). CyTA - Journal of Food. Available at: [Link]

  • USFDA guidelines for bioanalytical method valid
  • Biological Detoxification of Enni
  • Evaluation of distribution of emerging mycotoxins in human tissues. (2023). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • A Review of the Mycotoxin Enniatin B. (2018). Frontiers in Microbiology. Available at: [Link]

  • Dispersive Liquid-Liquid Microextraction for the Determination of Emerging Fusarium Mycotoxins in W
  • Evaluation of distribution of emerging mycotoxins in human tissues: applications of dispersive liquid–liquid microextraction and liquid chromatography-mass spectrometry. (2023). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Development of a LC-MS/MS method for the analysis of enniatins and beauvericin in whole fresh and ensiled maize. (2008). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • In vitro effects of enniatins (ENNs) on human intestinal cell models. (2020). Toxins.
  • Enniatin Exerts p53-Dependent Cytostatic and p53-Independent Cytotoxic Activities against Human Cancer Cells. (2008). Chemical Research in Toxicology. Available at: [Link]

  • Cytotoxicities of enniatins H, I, and MK1688 from Fusarium oxysporum KFCC 11363P. (2008). Journal of Microbiology and Biotechnology. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Cell-Based Assay Design for Enniatin C Ionophore Activity

Abstract Enniatins are a class of cyclic hexadepsipeptides produced by Fusarium species, which are known for their wide range of biological activities, including antibiotic, antifungal, and cytotoxic effects.[1][2] The p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enniatins are a class of cyclic hexadepsipeptides produced by Fusarium species, which are known for their wide range of biological activities, including antibiotic, antifungal, and cytotoxic effects.[1][2] The primary mechanism underlying these activities is their function as ionophores, molecules that facilitate the transport of ions across biological membranes.[][4] Enniatin C, a member of this family, primarily transports monovalent cations like potassium (K+) across cellular and mitochondrial membranes, disrupting the electrochemical gradients essential for cellular homeostasis and function.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust cell-based assays to quantify the ionophore activity of Enniatin C. We will detail two primary methodologies: a direct measurement of intracellular potassium ion flux using a fluorescent indicator and an indirect assessment of ionophore activity via changes in plasma membrane potential.

Introduction: The Ionophoric Action of Enniatin C

Enniatin C is a lipophilic molecule that can embed within the lipid bilayer of cell membranes.[5] Its structure allows it to form a cage-like complex with cations, effectively shielding the ion's charge and enabling its transport across the hydrophobic membrane core. This process, known as carrier-mediated transport, disrupts the steep electrochemical gradients maintained by active transport mechanisms like the Na+/K+-ATPase.[4] The resulting dissipation of the potassium gradient can lead to a cascade of downstream effects, including depolarization of the plasma membrane, disruption of mitochondrial function, and ultimately, induction of apoptosis or necrosis.[7]

Quantifying the ionophore activity of Enniatin C is crucial for understanding its mechanism of action, evaluating its potential as a therapeutic agent (e.g., in oncology), and assessing its toxicological profile.[8][9] Cell-based assays provide a physiologically relevant context for these measurements, offering insights that are not achievable with purely biochemical methods.[10]

Core Principles of Assay Design

A robust cell-based assay for ionophore activity must be sensitive, specific, and reproducible. The two main approaches described here rely on distinct but complementary principles:

  • Direct Ion Flux Measurement: This method directly quantifies the movement of the target ion (in this case, K+) into or out of the cell. This is typically achieved using ion-sensitive fluorescent dyes that exhibit a change in fluorescence intensity upon binding to the ion of interest.

  • Membrane Potential Measurement: The movement of ions across the cell membrane inevitably alters the membrane potential. This change can be measured using potentiometric fluorescent dyes. This method provides an indirect but highly sensitive measure of ionophore activity.

The choice of assay depends on the specific research question, available instrumentation, and the desired throughput.

Assay Protocol 1: Intracellular Potassium Flux Assay

This protocol details the use of a fluorescent potassium indicator to measure Enniatin C-mediated potassium efflux from cells. We will use a commercially available potassium-sensitive dye, such as ION Potassium Green (IPG), which shows increased fluorescence upon binding to K+.[11]

Scientific Rationale

Healthy cells maintain a high intracellular potassium concentration (~140 mM) compared to the extracellular environment (~4 mM). Enniatin C, by facilitating K+ transport, will cause a net efflux of K+ down its concentration gradient when cells are in a low-potassium buffer. This efflux can be detected by a decrease in the fluorescence of a loaded K+-sensitive dye.

Experimental Workflow

Figure 1: Workflow for the intracellular potassium flux assay.

Detailed Protocol

Materials:

  • Adherent cell line (e.g., HeLa, HEK293)

  • Complete culture medium

  • Black, clear-bottom 96-well microplates

  • ION Potassium Green-2, AM ester (IPG-2 AM)[11]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without K+

  • Enniatin C

  • Valinomycin (positive control)

  • DMSO (vehicle control)

  • Fluorescence plate reader with bottom-read capabilities and injectors

Procedure:

  • Cell Plating:

    • The day before the assay, seed cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a 2X loading buffer by dissolving IPG-2 AM and Pluronic F-127 in HBSS (with K+). A typical final concentration is 1-5 µM for the dye and 0.02% for Pluronic F-127.

    • Remove the culture medium from the cells and add an equal volume of the 2X loading buffer.

    • Incubate for 60-90 minutes at 37°C, 5% CO2.

    • Wash the cells twice with HBSS (with K+) to remove extracellular dye.

  • Assay Execution:

    • After the final wash, replace the buffer with a K+-free HBSS.

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for IPG-2 (e.g., Ex/Em ~525/545 nm).[11]

    • Record a baseline fluorescence reading for 2-5 minutes.

    • Using the plate reader's injectors, add Enniatin C at various concentrations, valinomycin (a well-characterized K+ ionophore) as a positive control, and DMSO as a vehicle control.

    • Immediately begin kinetic fluorescence readings every 15-30 seconds for 15-30 minutes.

Data Analysis and Expected Results

The ionophore activity is observed as a decrease in fluorescence over time as K+ leaves the cells. The rate of this decrease is proportional to the activity of the ionophore.

Data Presentation:

CompoundConcentration (µM)Initial Fluorescence (RFU)Final Fluorescence (RFU)Rate of K+ Efflux (RFU/min)
Vehicle (DMSO)0.1%50,00049,500-16.7
Enniatin C151,00035,000-1066.7
Enniatin C549,00020,000-1933.3
Enniatin C1050,50015,000-2366.7
Valinomycin150,00012,000-2533.3

RFU: Relative Fluorescence Units. Data are hypothetical.

The rate of efflux can be calculated from the initial linear portion of the kinetic curve. Plotting the rate versus the concentration of Enniatin C will allow for the determination of an EC50 value.

Assay Protocol 2: Membrane Potential Assay

This protocol utilizes a potentiometric fluorescent dye to indirectly measure the ionophore activity of Enniatin C by detecting changes in the plasma membrane potential.

Scientific Rationale

The resting membrane potential of most cells is negative, primarily due to the high intracellular K+ concentration and the selective permeability of the membrane to K+ through potassium channels. The efflux of positive K+ ions mediated by Enniatin C will cause the inside of the cell to become less negative, a process known as depolarization. This depolarization can be detected by membrane potential-sensitive dyes, which change their fluorescence intensity in response to changes in membrane potential.[12]

Experimental Workflow

Figure 2: Workflow for the membrane potential assay.

Detailed Protocol

Materials:

  • Adherent cell line (e.g., HeLa, HEK293)

  • Complete culture medium

  • Black, clear-bottom 96-well microplates

  • FLIPR Membrane Potential Assay Kit or similar[12]

  • Assay Buffer (e.g., HBSS with K+)

  • Enniatin C

  • High [K+] solution (for positive control-induced depolarization)

  • DMSO (vehicle control)

  • Fluorescence plate reader with bottom-read capabilities and injectors

Procedure:

  • Cell Plating:

    • Follow the same procedure as in Protocol 1.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).[12]

    • Remove the culture medium and add the dye solution to the cells.

    • Incubate for 30-60 minutes at 37°C, 5% CO2. Do not wash the cells after loading. The assay includes a quencher dye in the extracellular solution.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths.

    • Record a baseline fluorescence reading for 2-5 minutes.

    • Using the plate reader's injectors, add Enniatin C at various concentrations.

    • For a positive control, inject a high potassium solution to induce depolarization. A vehicle control (DMSO) should also be included.

    • Immediately begin kinetic fluorescence readings every 1-2 seconds for 3-5 minutes.

Data Analysis and Expected Results

Depolarization of the cell membrane will result in an increase in fluorescence intensity. The magnitude and rate of this increase are proportional to the ionophore activity.

Data Presentation:

CompoundConcentration (µM)Baseline Fluorescence (RFU)Peak Fluorescence (RFU)ΔRFU (Peak - Baseline)
Vehicle (DMSO)0.1%10,00010,100100
Enniatin C110,20015,0004,800
Enniatin C59,90025,00015,100
Enniatin C1010,10035,00024,900
High [K+] Control50 mM10,00040,00030,000

RFU: Relative Fluorescence Units. Data are hypothetical.

Plotting the change in fluorescence (ΔRFU) against the concentration of Enniatin C will allow for the determination of an EC50 value.

Self-Validating Systems: Controls and Considerations

To ensure the trustworthiness of the results, it is critical to include appropriate controls and consider potential artifacts.

  • Positive Control: A well-characterized ionophore with the same ion selectivity (e.g., Valinomycin for K+) should always be included to confirm that the assay system is working correctly.

  • Vehicle Control: The solvent used to dissolve Enniatin C (typically DMSO) must be tested at the final assay concentration to ensure it does not have an independent effect.

  • Cell Viability: At high concentrations or after prolonged exposure, ionophores can induce cell death.[8][13][14][15] It is essential to perform a parallel cytotoxicity assay (e.g., MTT or LDH release assay) to ensure that the observed changes in fluorescence are due to ionophore activity and not a loss of membrane integrity or cell death.

  • Instrument Settings: Optimize instrument settings (e.g., gain, excitation intensity) to ensure the signal is within the linear range of detection and to minimize phototoxicity.

Conclusion

The cell-based assays detailed in this application note provide robust and physiologically relevant methods for quantifying the ionophore activity of Enniatin C. The direct measurement of potassium flux offers a clear, mechanistic readout, while the membrane potential assay provides a highly sensitive and often higher-throughput alternative. By employing proper controls and considering potential confounding factors like cytotoxicity, researchers can generate reliable and accurate data to further elucidate the biological effects of Enniatin C and its potential applications in drug discovery and development.

References

  • Shen, Y., et al. (2019). Genetically encoded fluorescent indicators for imaging intracellular potassium ion concentration. Nature Communications. Available at: [Link]

  • Shen, Y., et al. (2019). Genetically encoded fluorescent indicators for imaging intracellular potassium ion concentration. ResearchGate. Available at: [Link]

  • Guzman-Perez, A., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors. Available at: [Link]

  • ION Biosciences. (n.d.). Fluorescent Potassium Indicators. ION Biosciences. Available at: [Link]

  • Prosperini, A., et al. (2017). A Review of the Mycotoxin Enniatin B. Frontiers in Public Health. Available at: [Link]

  • Nikon's MicroscopyU. (2019). Genetically encoded fluorescent indicators for imaging intracellular potassium ion concentration. Nikon Instruments Inc. Available at: [Link]

  • van der Watt, E., et al. (2022). The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts. MDPI. Available at: [Link]

  • Guzman-Perez, A., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. PubMed. Available at: [Link]

  • Guzman-Perez, A., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors. Available at: [Link]

  • van der Watt, E. (2018). In vitro cytotoxic and ultrastructural effects of selected carboxylic ionophores on cardiac and skeletal myoblasts. University of Pretoria. Available at: [Link]

  • Molecular Devices. (2026). FLIPR Membrane Potential Assay Kits. Molecular Devices. Available at: [Link]

  • Parker, M. D., & Boron, W. F. (2013). Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes. Sensors. Available at: [Link]

  • Stokes, N. R., et al. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wikipedia. (n.d.). Ionophore. Wikipedia. Available at: [Link]

  • Jestoi, M. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Prosperini, A., et al. (2017). A Review of the Mycotoxin Enniatin B. National Institutes of Health. Available at: [Link]

  • Calvo, S., et al. (2024). Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria. International Journal of Molecular Sciences. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • ION Biosciences. (n.d.). Mitochondrial membrane potential. ION Biosciences. Available at: [Link]

  • Parker, M. D., & Boron, W. F. (2013). Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes. ResearchGate. Available at: [Link]

  • Dornetshuber, R., et al. (2007). Enniatin Exerts p53-Dependent Cytostatic and p53-Independent Cytotoxic Activities against Human Cancer Cells. Chemical Research in Toxicology. Available at: [Link]

  • Prosperini, A., et al. (2017). A Review of the Mycotoxin Enniatin B. ResearchGate. Available at: [Link]

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Application

Application Notes &amp; Protocols: Enniatin C Antifungal Susceptibility Testing

Introduction: The Emergence of Enniatin C in Antifungal Research Enniatin C is a member of a family of cyclic hexadepsipeptides produced by various species of the fungus Fusarium.[1] These compounds, including the more s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Enniatin C in Antifungal Research

Enniatin C is a member of a family of cyclic hexadepsipeptides produced by various species of the fungus Fusarium.[1] These compounds, including the more studied Enniatins A and B, are composed of alternating N-methyl amino acids and D-hydroxyisovaleric acid residues.[1] Initially identified for their insecticidal and antibiotic properties, enniatins are gaining significant attention for their potent antifungal activity.[2][3] This activity is critical in the face of rising antifungal drug resistance and the need for novel therapeutic agents.

The primary goal of antifungal susceptibility testing (AFST) is to determine the in vitro efficacy of a compound against a specific fungal isolate.[4] For a novel agent like Enniatin C, establishing robust and reproducible testing methodologies is the foundational step for any further research and development, from mechanistic studies to preclinical evaluation. This document provides a detailed guide for researchers, adapting standardized AFST protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the specific properties of Enniatin C.[5][6][7]

Scientific Rationale: The Ionophoric Mechanism of Action

Understanding the mechanism of action is paramount to designing a relevant susceptibility assay. Enniatin C, like other enniatins, functions as an ionophore .[3][][] This means it can form a cage-like complex with cations, particularly monovalent ions like potassium (K+), and shuttle them across lipid bilayers of cell membranes.[3][][10]

This ion transport disrupts the crucial electrochemical gradients maintained by the fungal cell, leading to:

  • Loss of Membrane Potential: Depolarization of the cell and mitochondrial membranes.[2]

  • Disruption of Cellular Energetics: Uncoupling of oxidative phosphorylation in mitochondria.[]

  • Ionic Imbalance: Disturbance of physiological cation levels, affecting numerous cellular processes.[3]

This mechanism explains why the choice of testing medium, with its inherent cation concentrations, is a critical parameter that can influence the measured in vitro activity of Enniatin C.

Figure 1. Mechanism of Action of Enniatin C cluster_membrane Fungal Cell Membrane cluster_effects Downstream Cellular Effects EC Enniatin C Complex [Enniatin C-K+] Complex EC->Complex 2. Complex Formation K_out K+ (extracellular) K_out->EC 1. Binding K_in K+ (intracellular) Depolarization Membrane Depolarization K_in->Depolarization 4. Cation Influx Complex->K_in 3. Translocation across membrane Disruption Disruption of Ionic Homeostasis Depolarization->Disruption Inhibition Fungal Growth Inhibition Disruption->Inhibition

Caption: Figure 1. Ionophoric mechanism of Enniatin C.

Core Methodologies for Enniatin C Susceptibility Testing

Standardized methods are crucial for generating comparable and reliable data.[6] The two most widely accepted and adaptable methods for testing novel compounds like Enniatin C are broth microdilution and disk diffusion.

Method Primary Use Key Output Advantages Limitations
Broth Microdilution Quantitative analysisMIC (Minimum Inhibitory Concentration)Gold standard, reproducible, quantitative.[4]Labor-intensive, requires specialized plates and readers.
Disk Diffusion Qualitative screeningZone of Inhibition (mm)Simple, low cost, good for screening multiple isolates.[5]Less precise, results influenced by drug diffusion rates.

Critical Parameters in Assay Design & Execution

The lipophilic and ionophoric nature of Enniatin C necessitates careful consideration of several key experimental variables.

Preparation of Enniatin C Stock Solution

Enniatin C is poorly soluble in water.[] A high-concentration stock solution must be prepared in an appropriate organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM or 10 mg/mL stock solution. Commercial suppliers often provide solubility data.[11][12]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[11]

  • Working Dilutions: Subsequent dilutions should be made in the assay medium (e.g., RPMI-1640). The final concentration of DMSO in the assay wells should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth. A solvent toxicity control is mandatory.

Selection of Growth Medium

The choice of medium is arguably the most critical factor for testing an ionophore. Both CLSI and EUCAST recommend RPMI-1640 medium for standardized antifungal susceptibility testing.[5][6]

  • Standard Medium: RPMI-1640 (with L-glutamine, without sodium bicarbonate) buffered to pH 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).[5][13] This synthetic medium provides consistency between labs.[5]

  • Glucose Concentration: EUCAST recommends supplementing RPMI-1640 with glucose to a final concentration of 2%, which can facilitate more robust growth and clearer endpoint determination.[5][14] The CLSI standard uses a lower glucose concentration (0.2%).[5] For initial studies, the 2% glucose formulation is recommended.

  • Cation Content: Be aware that the cation concentration in RPMI-1640 can influence Enniatin C activity. It is essential to use a consistent, high-quality source of RPMI-1640 powder or liquid to ensure reproducibility.[15]

Inoculum Preparation

A standardized inoculum density is essential for reproducible MIC values. The CLSI M27-A3 and subsequent documents provide a reference method.[16][17][18]

  • Subculture: Grow the fungal isolate on a non-selective agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours to ensure purity and viability.[5]

  • Suspension: Select several well-isolated colonies and suspend them in sterile saline.

  • Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (530 nm wavelength) or a nephelometer.[19] This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

  • Working Inoculum: Dilute the standardized suspension in the assay medium to achieve the final target concentration in the microplate wells (see protocols below).

Quality Control (QC)

Running reference strains with known susceptibility profiles is a non-negotiable part of every experiment. This validates the methodology, reagents, and technique.[15]

  • Recommended QC Strains (Yeast):

    • Candida parapsilosis ATCC 22019[19]

    • Candida krusei ATCC 6258[19]

  • Expected Ranges: While specific MIC ranges for Enniatin C against these strains are not yet established, you must run them with a standard antifungal (e.g., fluconazole, amphotericin B) to ensure your assay is performing within the published QC ranges found in CLSI M27/M44S documents.[20][21] This confirms the validity of the MICs obtained for Enniatin C.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI M27)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of Enniatin C that prevents visible fungal growth.

Figure 2. Broth Microdilution Workflow P1 Prepare Enniatin C Stock (in DMSO) P2 Prepare 2X Drug Plate (Serial Dilutions in RPMI) P1->P2 P5 Combine 1:1 in Plate (Drug + Inoculum) P2->P5 P3 Prepare Fungal Inoculum (0.5 McFarland Standard) P4 Prepare 2X Inoculum in RPMI Medium P3->P4 P4->P5 P6 Incubate Plate (35°C, 24-48h) P5->P6 P7 Read MIC Endpoint (Visually or Spectrophotometrically) P6->P7

Caption: Figure 2. Workflow for determining Enniatin C MIC.

Materials:

  • Sterile 96-well, U-bottom microtiter plates[6]

  • Enniatin C powder and DMSO

  • RPMI-1640 medium (buffered with MOPS, pH 7.0)

  • Fungal isolates and QC strains

  • Sterile saline, 1.5 mL tubes

  • Spectrophotometer and cuvettes

  • Multichannel pipette

Step-by-Step Procedure:

  • Prepare Drug Plate (2X Concentration): a. In a 96-well plate, add 100 µL of RPMI-1640 medium to columns 2-11. b. Prepare a starting solution of Enniatin C in RPMI-1640 at twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, prepare a 256 µg/mL solution). Add 200 µL of this solution to column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10. d. Column 11 will serve as the growth control (no drug). e. Column 12 will be the sterility control (medium only, no inoculum).

  • Prepare Inoculum (2X Concentration): a. Prepare a fungal suspension adjusted to a 0.5 McFarland standard in sterile saline. b. Dilute this suspension 1:50 in RPMI-1640 medium. This creates the 2X working inoculum. For yeasts, this results in a concentration of approximately 2-10 x 10⁴ CFU/mL.[22]

  • Inoculate the Plate: a. Add 100 µL of the 2X working inoculum to wells in columns 1-11. Do not add inoculum to column 12. b. This brings the final volume in each well to 200 µL and dilutes both the drug and the inoculum to their final 1X concentrations. The final fungal concentration will be 1-5 x 10⁴ CFU/mL.

  • Incubation: a. Seal the plate or place it in a humidified container to prevent evaporation. b. Incubate at 35°C for 24 to 48 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of Enniatin C at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well (column 11).[4] b. This can be determined visually by observing the "button" of fungal cells at the bottom of the U-shaped wells or by using a microplate reader (OD at 600 nm).

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol provides a qualitative measure of susceptibility, useful for screening purposes.

Materials:

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB agar)[6]

  • Sterile 6 mm paper disks

  • Enniatin C stock solution

  • Fungal isolates and QC strains

  • Sterile cotton swabs

Step-by-Step Procedure:

  • Prepare Enniatin C Disks: a. Aseptically apply a known amount of Enniatin C solution onto a sterile 6 mm paper disk. For example, apply 10 µL of a 1 mg/mL solution to create a 10 µg disk. b. The solvent must be allowed to evaporate completely in a sterile environment before use. Prepare a solvent-only disk as a negative control.

  • Prepare Inoculum and Plate: a. Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described previously. b. Dip a sterile cotton swab into the adjusted suspension, remove excess liquid by pressing it against the inside of the tube. c. Swab the entire surface of the GMB agar plate evenly in three directions to ensure confluent growth.[19]

  • Apply Disks: a. Allow the plate to dry for 5-15 minutes. b. Aseptically place the Enniatin C-impregnated disk, the solvent control disk, and a standard antifungal control disk (e.g., fluconazole) onto the agar surface.

  • Incubation: a. Invert the plates and incubate at 35°C for 20 to 24 hours.

  • Reading Results: a. Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. b. A larger zone of inhibition generally indicates greater susceptibility. Since no established breakpoints for Enniatin C exist, results should be interpreted in a relative manner (e.g., Isolate A is more susceptible than Isolate B).

References

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC Laboratory Procedure Manual. [Link]

  • Arendrup, M. C., et al. (2009). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Mycoses, 52(4), 357-359. [Link]

  • Fromtling, R. A. (1996). Review Standardization of antifungal susceptibility testing. Recent Patents on Anti-Infective Drug Discovery, 1(1), 15-32. [Link]

  • HiMedia Laboratories. (n.d.). RPMI-1640. Product Information Sheet. [Link]

  • HiMedia Laboratories. (n.d.). RPMI 1640 Agar w/ MOPS & 2% Glucose w/o Sodium bicarbonate. Product Information Sheet. [Link]

  • Jenks, J. D., & Hoenigl, M. (2018). Treatment of Aspergillosis. Journal of Fungi, 4(3), 98. [Link]

  • Eschenauer, G., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 944. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Fungi (AFST). EUCAST Website. [Link]

  • Clinical and Laboratory Standards Institute. (2008). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI. [Link]

  • O'Donnell, K., et al. (2025). An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds. Journal of Visualized Experiments, (125), 55887. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • American National Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Fungi (AFST). EUCAST Website. [Link]

  • BioSpace. (2008). Clinical and Laboratory Standards Institute Publishes Updated Standard for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Press Release. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Kim, D. H., et al. (2015). Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. ResearchGate. [Link]

  • Omardien, S., et al. (2019). Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. Molecules, 24(17), 3164. [Link]

  • Jestoi, M. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Journal of Toxicology, 2012, 796292. [Link]

  • Koyama, N., et al. (2023). Enniatins from a marine-derived fungus Fusarium sp. inhibit biofilm formation by the pathogenic fungus Candida albicans. Journal of Natural Medicines, 77(3), 543-549. [Link]

  • Prosperini, A., et al. (2017). A Review of the Mycotoxin Enniatin B. Frontiers in Microbiology, 8, 2049. [Link]

  • Prosperini, A., et al. (2017). A Review of the Mycotoxin Enniatin B. ResearchGate. [Link]

  • Rodríguez-Carrasco, Y., et al. (2015). Quantitation of enniatins in biological samples of Wistar rats after oral administration by LC-MS/MS. Journal of Chromatography B, 997, 132-139. [Link]

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Method

Application Note: Isolation and Purification Techniques for Enniatin C

Executive Summary Enniatin C is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It exhibits significant antibiotic, insecticidal, and cytotoxic properties, making it a target for pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enniatin C is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It exhibits significant antibiotic, insecticidal, and cytotoxic properties, making it a target for pharmacological research. However, its isolation is notoriously difficult due to its co-occurrence with structural analogs (Enniatins A, A1, B, B1) and its isomerism with Enniatin A.

This Application Note provides a comprehensive workflow for isolating Enniatin C with >98% purity. It details a scalable extraction protocol, a lipid-removal strategy, and two distinct purification pathways: Preparative HPLC (for high purity) and High-Speed Counter-Current Chromatography (HSCCC) (for high sample loading).

Chemical Background & Challenge

Enniatin C consists of three D-2-hydroxyisovaleric acid residues alternating with three N-methyl-L-leucine residues.

  • The Challenge: Enniatin C is a constitutional isomer of Enniatin A (which contains N-methyl-L-isoleucine). They share the same molecular weight (

    
    , MW ~681.9  g/mol ), making mass spectrometry separation difficult without chromatographic resolution. Furthermore, Enniatin B is typically the major metabolite, often requiring Enniatin C to be enriched from a minor fraction.
    

General Isolation Workflow

The following diagram outlines the critical decision points in the isolation process.

Enniatin_Isolation Start Fusarium Fermentation (Solid Rice/Corn Media) Extract Extraction (MeOH or ACN) Start->Extract Homogenization Partition Lipid Removal (Hexane Partition) Extract->Partition Liquid-Liquid Crude Enriched Crude Extract Partition->Crude Evaporation Decision Select Purification Route Crude->Decision HPLC Route A: Prep-HPLC (High Resolution, <100mg) Decision->HPLC Small Scale / High Purity HSCCC Route B: HSCCC (High Load, >500mg) Decision->HSCCC Scale Up / Cost Efficiency Analysis Validation (LC-MS/MS & NMR) HPLC->Analysis Polishing Final Polishing (Crystallization/Semi-Prep) HSCCC->Polishing Minor impurities Polishing->Analysis

Figure 1: Strategic workflow for Enniatin C isolation. Route selection depends on crude mass availability.

Extraction and Pre-Purification Protocol

Objective: Maximize recovery of depsipeptides while removing lipophilic matrix interferences.

Fermentation & Extraction[1][2]
  • Source Material: Use Fusarium avenaceum or F. tricinctum grown on solid rice media for 21 days.

  • Solvent Extraction:

    • Homogenize the moldy rice with Acetonitrile (ACN):Water (84:16, v/v) . ACN is preferred over methanol here to minimize the extraction of sugars.

    • Ratio: 5 mL solvent per 1 g of culture.

    • Agitate for 60 minutes on an orbital shaker.

    • Filter through Whatman No. 4 filter paper.

Lipid Removal (Defatting)

Enniatins are highly lipophilic, but neutral fats (triglycerides) from the rice media will interfere with chromatography.

  • Concentrate the ACN extract to an aqueous residue (remove organic solvent) using a rotary evaporator at 40°C.

  • Re-dissolve the residue in Methanol:Water (90:10) .

  • Partition: Transfer to a separatory funnel and extract twice with an equal volume of n-Hexane .

    • Note: Enniatins partition into the Methanol/Water phase. Fats partition into the Hexane phase.

    • Discard the Hexane layer.

  • Evaporate the Methanol phase to dryness. This is your Enriched Crude Extract .

Purification Route A: Preparative HPLC

Best for: Final polishing or isolating small quantities (<100 mg) with high purity requirements.

Stationary Phase Selection

Standard C18 columns often fail to fully resolve Enniatin A (N-Me-Ile) and Enniatin C (N-Me-Leu).

  • Recommendation: Use a Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) column. The pi-pi interactions offered by phenyl phases provide better selectivity for the positional isomers of the aromatic/cyclic structures than hydrophobicity alone.

Chromatographic Conditions
ParameterSetting
Column Prep Phenyl-Hexyl, 5 µm, 21.2 x 250 mm
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Acetonitrile (ACN)
Flow Rate 15 - 20 mL/min
Temperature 30°C
Detection UV at 210 nm (peptide bond) and 254 nm
Gradient Profile
  • 0-5 min: 50% B (Equilibration)

  • 5-25 min: 50%

    
     85% B (Linear Gradient)
    
  • 25-30 min: 85%

    
     95% B (Wash)
    
  • Note: Enniatin B typically elutes first, followed by B1, then A1. Enniatin C and A elute late. Collect fractions in 15-second intervals during the 75-85% B window.

Purification Route B: High-Speed Counter-Current Chromatography (HSCCC)

Best for: Large scale (>500 mg) crude extracts. HSCCC eliminates the risk of irreversible adsorption to silica and saves solvent costs.

Solvent System Selection (HEMWat)

The "HEMWat" family (Hexane-Ethyl Acetate-Methanol-Water) is the gold standard for lipophilic depsipeptides.

  • Target System: n-Hexane : EtOAc : MeOH : Water (4 : 5 : 5 : 6, v/v/v/v) .

  • Partition Coefficient (

    
    ):  Target a 
    
    
    
    value between 0.5 and 2.0 for Enniatin C.
    • If Enniatin C elutes too fast (

      
      ), decrease the MeOH/EtOAc ratio.
      
    • If Enniatin C elutes too slow (

      
      ), increase the EtOAc content.
      
HSCCC Protocol
  • Equilibration: Fill the coil with the Upper Phase (Stationary Phase) .

  • Rotation: Set rotation to 800-1000 rpm (Head-to-Tail mode).

  • Loading: Pump the Lower Phase (Mobile Phase) at 2.0 mL/min until hydrodynamic equilibrium is established.

  • Injection: Dissolve 500 mg of crude extract in 10 mL of a 1:1 mixture of upper/lower phase. Inject.

  • Elution: Monitor UV at 254 nm. Enniatins will elute in the order of polarity.

  • Extrusion: After the main peaks elute, extrude the stationary phase to recover highly lipophilic congeners.

Validation & Analytical Confirmation

Every batch must be validated for identity (Isomer C vs A) and purity.

LC-MS/MS Confirmation

Since A and C are isobaric (m/z ~682 [M+H]+), retention time and fragmentation patterns are crucial.

  • Instrument: Q-ToF or Triple Quadrupole.

  • Ionization: ESI Positive Mode.

  • Adducts: Look for Ammonium adducts

    
     (m/z ~699) which are often more stable than protonated ions for Enniatins.
    
NMR Distinction (The Definitive Test)

To distinguish Enniatin C (Leu) from Enniatin A (Ile):

  • 1H NMR (600 MHz,

    
    ): 
    
    • Enniatin A (Ile): Look for the multiplet signals of the sec-butyl side chain of isoleucine.

    • Enniatin C (Leu): Look for the distinct doublet of the isopropyl group in the leucine side chain (

      
       ~0.95 ppm). The absence of the multiplet characteristic of the isoleucine 
      
      
      
      -proton is the confirmation of Enniatin C.

References

  • Review of Enniatin Isolation & Biosynthesis: Sy-Cordero, A. A., et al. (2012). "Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities." Journal of Antibiotics. Link

  • HPLC Purification Protocols: Meca, G., et al. (2010).[1] "Isolation and purification of enniatins A, A1, B, B1, produced by Fusarium tricinctum in solid culture." Toxicon. Link

  • HSCCC Methodology for Lipophilic Mycotoxins: Liu, R., et al. (2008). "Preparative Isolation and Purification of Altertoxin I from an Alternaria sp. by HSCCC." Chromatographia. Link

  • LC-MS/MS Analysis of Enniatins: Huff, H., et al. (2020).[1] "Biomonitoring of Enniatin B1 and Its Phase I Metabolites in Human Urine." Toxins.[2][3][4] Link

  • General Mycotoxin Extraction: Nacalai Tesque. "Sample Pretreatment for HPLC: Solvent Extraction Method." Technical Note. Link

Sources

Application

Application Note: Enniatin C Stock Solution Preparation &amp; Handling

Abstract & Scope This technical guide details the standardized protocol for preparing, storing, and utilizing high-purity stock solutions of Enniatin C (CAS: 19893-23-3).[1][2][3] Enniatin C is a cyclic hexadepsipeptide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and utilizing high-purity stock solutions of Enniatin C (CAS: 19893-23-3).[1][2][3] Enniatin C is a cyclic hexadepsipeptide ionophore, structurally distinct from its analogs (Enniatin A and B) by the incorporation of N-methyl-L-leucine residues.[1][2][3][4] Its primary mechanism of action involves the formation of cation-selective pores in cellular membranes, necessitating precise concentration control to distinguish between specific ionophoric effects and non-specific solvent cytotoxicity.[1]

This protocol focuses on Dimethyl Sulfoxide (DMSO) solvation, addressing the compound's lipophilicity and susceptibility to hydrolysis under improper storage conditions.[1][2][3][4]

Physicochemical Foundation

Understanding the molecular properties of Enniatin C is critical for experimental reproducibility.[2][3] Unlike Enniatin B (Valine-based), Enniatin C contains Leucine side chains, increasing its steric bulk and hydrophobicity.[1][2][3][4]

PropertySpecificationCritical Implication
Molecular Formula

Isomeric with Enniatin A; distinct from B (

).[1][2][3][4]
Molecular Weight 681.91 g/mol Use this exact value for Molarity calculations.[1][2][3]
Solubility (DMSO)

20 mg/mL
Highly soluble; 10 mM stocks are easily achievable.[1][2][3]
Hydrophobicity High (Lipophilic)prone to precipitation in aqueous buffers >1% DMSO.[1][2][3][4]
Stability Hydrolysis-proneThe ester bonds (depsipeptide) degrade in moisture.[1][2][3][4]

Materials & Equipment

  • Enniatin C Solid:

    
     95% purity (HPLC).
    
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
     99.9%, sterile filtered.[1][2][3][4]
    
    • Note: Use HPLC-grade DMSO packed under inert gas (Argon/Nitrogen) to minimize water content.[1][2][3][4]

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching and photodegradation).[1][2][3][4]

  • Filtration: 0.22

    
    m PTFE or Nylon syringe filter (Do not  use Cellulose Acetate; DMSO dissolves it).[1][2][3][4]
    

Protocol: 10 mM Stock Solution Preparation

The industry standard for small molecule screening is a 10 mM stock solution.[2][3] This concentration allows for easy 1000x dilution to reach a 10


M working concentration while keeping the final DMSO content at a safe 0.1%.[2]
Step-by-Step Methodology
  • Equilibration: Allow the vial of Enniatin C powder to warm to room temperature before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, accelerating hydrolysis.[2]

  • Weighing: Weigh approximately 1 mg of Enniatin C into a sterile amber glass vial. Record the exact mass (e.g., 1.2 mg).

  • Calculation: Calculate the required volume of DMSO using the formula:

    
    [1][2][3][4]
    
    • Example: For 1.0 mg of Enniatin C:

      
      [1][2][3][4]
      
  • Solvation: Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Pipette directly onto the powder.[2][3] Avoid coating the walls.[2][3]

  • Homogenization: Vortex vigorously for 30 seconds. Inspect visually. The solution must be crystal clear.

    • QC Check: If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.[1][2]

  • Aliquoting: Dispense into single-use aliquots (e.g., 20-50

    
    L) to avoid freeze-thaw cycles.
    
Workflow Visualization

EnniatinPrep Equilibration 1. Equilibrate (Room Temp) Weighing 2. Weigh Powder (Amber Vial) Equilibration->Weighing Prevent Condensation Calculation 3. Calc DMSO Vol (Target: 10 mM) Weighing->Calculation Solvation 4. Add DMSO (Anhydrous) Calculation->Solvation QC 5. Vortex/Sonicate (Check Clarity) Solvation->QC Storage 6. Aliquot & Freeze (-20°C / -80°C) QC->Storage Clear Solution

Figure 1: Critical workflow for Enniatin C solubilization. Note the equilibration step to prevent moisture ingress.

Storage & Stability

Enniatin C contains ester linkages (depsipeptide bond) which are susceptible to hydrolysis.[1][2][3][4] DMSO is hygroscopic (absorbs water from air), creating a "perfect storm" for degradation if mishandled.[1][2][3][4]

Storage Matrix
ConditionTemperatureStability EstimateContainer
Powder -20°C3 YearsSealed, Desiccated
Stock (DMSO) -80°C6-12 MonthsAmber Glass / Polypropylene
Stock (DMSO) -20°C1-3 MonthsAmber Glass / Polypropylene
Working Soln 37°C< 24 HoursCell Culture Plate
The Freeze-Thaw Logic

Repeated temperature shifts cause condensation and micro-precipitation.[1][2]

  • Rule: Limit to < 3 freeze-thaw cycles .

  • Thawing: Thaw completely at Room Temperature (RT). DMSO freezes at ~18.5°C. If you pipette semi-frozen DMSO, the concentration of the liquid phase will be hyper-concentrated, leading to dosing errors.[1]

Application: Dilution for Bioassays

When introducing Enniatin C to aqueous media (cell culture), the hydrophobicity drives the molecule to aggregate.[1][2][3][4]

The "Step-Down" Dilution Protocol

Do not add 10 mM stock directly to a large volume of media if the final concentration is high.[1][2] Use an intermediate dilution step.

  • Target: 10

    
    M final concentration in 10 mL media.
    
  • Intermediate: Dilute 10 mM stock 1:100 in media (or PBS)

    
     100 
    
    
    
    M (Cloudiness may occur transiently).
  • Final: Dilute Intermediate 1:10 into final media

    
     10 
    
    
    
    M.
    • Standard: For most applications, direct 1:1000 dilution (1

      
      L stock into 1 mL media) is acceptable if vortexed immediately.[1][2][3][4]
      
Biological Impact Logic

BioassayLogic cluster_mix Mixing Interface Stock 10 mM Stock (100% DMSO) Precip Risk: Precipitation (Aggregates) Stock->Precip Rapid Dilution Toxicity Solvent Toxicity (False Positive) Stock->Toxicity If DMSO > 0.5% Media Cell Culture Media (Aqueous) Media->Precip Solubility Solubility Limit (~50 µM in water) Precip->Solubility If Conc > Limit CellEffect Cellular Effect (Ionophore Activity) Solubility->CellEffect Dissolved

Figure 2: Logical flow of dilution risks.[1][2][3][4] High local concentrations during mixing can cause precipitation, reducing effective dose.[1]

Troubleshooting & Quality Control

  • Precipitation upon dilution:

    • Cause: Concentration too high for aqueous solubility.[1][2][3]

    • Fix: Warm the media to 37°C before adding the drug.[2][3] Vortex immediately. Reduce working concentration.

  • "Oiling Out" in Stock:

    • Cause: Water contamination in DMSO.[1][2][3][5]

    • Fix: Discard stock.[1][2][3] Use fresh anhydrous DMSO.[1][2][3]

  • Inconsistent IC50 data:

    • Cause: Adsorption to plastic.[1][2][3] Enniatin C is lipophilic and sticks to polystyrene.[2][3]

    • Fix: Use glass-coated plates or add 0.01% Tween-80 (if assay permits) to stabilize the suspension.[1][2][3][4]

References

  • PubChem. (2023).[1][2][3][4] Enniatin C Compound Summary. National Center for Biotechnology Information.[1][2][3] [Link][1][2][3][4]

  • Kamyar, M., et al. (2004).[1][2][3] Investigation of the electrophysiological properties of enniatins. Archives of Biochemistry and Biophysics.[2][3][6] (Establishes ionophore mechanism). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Enniatin C Solubility for In Vitro Assays

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Enniatin C. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Enniatin C. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of Enniatin C's low aqueous solubility. As a potent, lipophilic cyclic hexadepsipeptide, ensuring its bioavailability in in vitro systems is critical for obtaining accurate and reproducible data.

Understanding the Challenge: The Physicochemical Nature of Enniatin C

Enniatin C is a member of the enniatin family, a group of mycotoxins produced by Fusarium fungi.[1][2] Structurally, they are cyclohexadepsipeptides composed of alternating N-methyl amino acids and hydroxy acids.[1][3] This structure confers a high degree of lipophilicity, allowing enniatins to readily insert into the lipid bilayers of cell membranes.[4][5] This ionophoric activity, which disrupts cellular ion gradients, is central to their biological effects, including their cytotoxic and antibiotic properties.[][7][8]

However, this same lipophilicity is the primary cause of poor solubility in the aqueous environments of most in vitro assays, leading to precipitation, inaccurate concentration, and unreliable results.[9] This guide provides field-proven strategies to overcome these challenges.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with Enniatin C.

Q1: I observed a precipitate immediately after adding my Enniatin C stock solution to my cell culture medium. What happened?

A1: This is a classic solubility problem known as "crashing out." It occurs when a compound dissolved in a highly soluble organic solvent (like DMSO) is rapidly introduced into an aqueous solution where it is poorly soluble. The organic solvent disperses, leaving the hydrophobic Enniatin C molecules to rapidly aggregate and precipitate.[10][11]

Several factors can cause this:

  • High Final Concentration: The intended final concentration of Enniatin C may exceed its solubility limit in the final assay medium.

  • Rapid Dilution: Adding the DMSO stock solution too quickly into the medium creates localized high concentrations of Enniatin C, triggering immediate precipitation before it can disperse.[10]

  • Temperature Shock: Adding a room-temperature or cold stock solution to warm (37°C) medium can decrease the solubility of some compounds and exacerbate precipitation.[12][13]

  • High Solvent Percentage: While DMSO aids initial dissolution, a high final concentration in your medium can be toxic to cells and can also cause proteins in the serum to denature and precipitate.

Q2: What is the best solvent for preparing an Enniatin C stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for preparing high-concentration stock solutions of Enniatin C and other enniatins.[14][15] It is a powerful, water-miscible organic solvent that can effectively solvate hydrophobic molecules. Other organic solvents can also be used, though they may not achieve the same high concentrations as DMSO.

Solvent Reported Solubility for Enniatins Considerations
DMSO Soluble; stock solutions of 1 mg/mL to 10 mg/mL are commonly reported.[14][15] A 40 mg/mL stock of Enniatin C has been noted.[16]Gold standard for initial solubilization. Ensure use of anhydrous, high-purity DMSO to prevent compound degradation.
Ethanol Soluble.[17][18]Can be a good alternative if DMSO interferes with the assay, but may be more prone to precipitation upon dilution.
Methanol Soluble.[17][18][19]Often used in analytical chemistry preparations. Its higher volatility can be a concern for long-term storage.
DMF Soluble.[17][18]Effective, but generally more toxic to cells than DMSO, limiting its use in cell-based assays.

This table summarizes data for the enniatin family, including Enniatin A, B, and C, as specific quantitative solubility data for Enniatin C is limited.

Q3: What is the correct, step-by-step procedure for preparing a stable Enniatin C stock solution?

A3: Proper preparation of the initial stock solution is the foundation for a successful experiment. Rushing this step is a common source of error.

Protocol: Preparing a 10 mM Enniatin C Stock Solution in DMSO

  • Pre-Weighing Preparation: Allow the vial of lyophilized Enniatin C powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture, which can affect compound stability.

  • Weighing: Accurately weigh the desired amount of Enniatin C powder (Molecular Weight: 681.9 g/mol ) in a sterile microfuge tube.[16][20]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of Enniatin C:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 681.9 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 146.6 µL

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, low-protein-binding tubes. Store these aliquots tightly sealed at -20°C or -80°C.[16][21] This strategy is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[10]

Q4: How should I dilute my DMSO stock into the final assay medium to prevent precipitation?

A4: The dilution technique is as critical as the stock preparation. The goal is to allow the hydrophobic Enniatin C molecules to disperse among components in the medium (like serum proteins) that can help stabilize them, rather than allowing them to self-aggregate.[22][23]

Protocol: Serial Dilution into Aqueous Medium

  • Pre-warm the Medium: Ensure your cell culture medium or assay buffer is pre-warmed to the experimental temperature (typically 37°C). This helps maintain solubility.[12]

  • Calculate Volumes: Determine the volume of stock solution needed for your final concentration. Crucially, ensure the final DMSO concentration remains low, ideally ≤0.5%, and absolutely no higher than 1%, as higher concentrations are often cytotoxic.[11]

  • Perform Intermediate Dilutions (if necessary): For very high dilution factors (e.g., preparing a 1 µM solution from a 10 mM stock), a two-step dilution is recommended. First, dilute the stock into a small volume of medium, then add this intermediate dilution to your final volume.

  • Drop-wise Addition with Vortexing: This is the most critical step. Add the calculated volume of Enniatin C stock solution drop-by-drop to the vortexing or swirling medium.[10] Never add the aqueous medium to the DMSO stock. The rapid mixing ensures the compound disperses quickly, minimizing localized high concentrations that lead to precipitation.

  • Final Inspection: After addition, visually inspect the final working solution for any signs of cloudiness or precipitate.

Q5: I followed the protocols carefully, but my compound is still precipitating. What are my options?

A5: If precipitation persists, you may be working near or above the solubility limit of Enniatin C in your specific medium. Here are some advanced strategies:

  • Reduce Final Concentration: The simplest solution is to test a lower final concentration of Enniatin C. It's possible the effective concentration for your assay is below the solubility limit.

  • Increase Serum Concentration: If your assay allows, increasing the serum percentage (e.g., from 10% to 15% FBS) can help. Serum proteins like albumin can bind to hydrophobic compounds and act as carriers, increasing their apparent solubility.

  • Use a Carrier or Solubilizing Agent: For cell-free assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) can be used to form micelles that encapsulate and solubilize hydrophobic compounds. However, these must be tested for interference with your specific assay and for cell toxicity.

Q6: How can I be sure the final DMSO concentration is not affecting my experimental results?

A6: This is an essential control for any experiment using a solvent. You must always include a "vehicle control" group in your experimental design. This group should be treated with the exact same volume and final concentration of DMSO as your highest Enniatin C concentration group, but without the Enniatin C. Any effect observed in this group can be attributed to the solvent itself and can be subtracted from the effects observed in the treatment groups.

Q7: What is the long-term stability of Enniatin C in powder form and as a DMSO stock solution?

A7: Proper storage is vital for maintaining the integrity of your compound.

  • Powder: Store the lyophilized powder at -20°C, protected from light and moisture.[16] Under these conditions, it should be stable for several years.

  • In Solvent: When stored in anhydrous DMSO at -80°C in tightly sealed aliquots, Enniatin C stock solutions are generally stable for at least 6-12 months.[21] Avoid storage at -20°C for more than a month, as the higher temperature can accelerate degradation.[21]

Workflow for Troubleshooting Enniatin C Solubility

The following diagram outlines a logical workflow for diagnosing and solving solubility issues during your experiments.

G start Start: Enniatin C Experiment prep_stock Prepare Stock Solution (e.g., 10 mM in Anhydrous DMSO) start->prep_stock dilute Dilute Stock into Pre-warmed Aqueous Medium prep_stock->dilute check_precipitate Observe for Precipitation dilute->check_precipitate success Success: Proceed with Assay Include Vehicle Control check_precipitate->success No troubleshoot Precipitation Occurs: Initiate Troubleshooting check_precipitate->troubleshoot Yes re_evaluate_dilution Re-evaluate Dilution Technique: - Add drop-wise to vortexing medium? - Final DMSO conc. <0.5%? troubleshoot->re_evaluate_dilution check_concentration Is Final Concentration Too High? re_evaluate_dilution->check_concentration lower_conc Lower Final Concentration and Re-test check_concentration->lower_conc Yes check_medium Can Assay Medium Be Modified? check_concentration->check_medium No lower_conc->dilute increase_serum Increase Serum % (Cell-based) check_medium->increase_serum Yes (Cell) add_solubilizer Add Surfactant (Cell-free) e.g., Tween-80 check_medium->add_solubilizer Yes (Cell-free) consult Consult Literature for Assay-Specific Protocols check_medium->consult No end_point Re-test with Modified Conditions increase_serum->end_point add_solubilizer->end_point end_point->dilute

Caption: Troubleshooting workflow for Enniatin C solubility.

References

  • Sy-Cordero, A. A., Pearce, C. J., & Oberlies, N. H. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. The Journal of antibiotics, 65(11), 541–549. Available from: [Link]

  • ResearchGate. (2012-2025). Revisiting the enniatins: A review of their isolation, biosynthesis, structure determination and biological activities | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Enniatin. Retrieved from [Link]

  • Ye, F., Liang, F., & Zhang, H. (2019). Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 6(13), 1900262. Available from: [Link]

  • Dornetshuber, R., Heffeter, P., Kamyar, M. R., Peterbauer, T., Berger, W., & Lemmens-Gruber, R. (2007). Enniatin exerts p53-dependent cytostatic and p53-independent cytotoxic activities against human cancer cells. Chemical research in toxicology, 20(3), 465–473. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Enniatin C. PubChem Compound Database. Retrieved from [Link]

  • Godfrin, P. D., Valero, J., Veglia, F., & Trout, B. L. (2024). Towards stable biologics: understanding co-excipient effects on hydrophobic interactions and solvent network integrity. Molecular Systems Design & Engineering. Available from: [Link]

  • Dellafiora, L., & Dall'Asta, C. (2020). Beauvericin and Enniatins: In Vitro Intestinal Effects. Toxins, 12(11), 679. Available from: [Link]

  • Dornetshuber-Fleiss, R., Heilos, D., Storka, A., & Berger, W. (2015). Mouse tissue distribution and persistence of the food-born fusariotoxins Enniatin B and Beauvericin. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 85, 94–100. Available from: [Link]

  • Serrano, A. B., Capriotti, A. L., Cavaliere, C., Piovesana, S., Samperi, R., Ventura, S., & Laganà, A. (2015). Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. Toxins, 7(9), 3556–3571. Available from: [Link]

  • BenchSci. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from [Link]

  • Ouazib, S., B-Belahsen, R., & El-Haskouri, S. (2021). Pilot Study: Does Contamination with Enniatin B and Beauvericin Affect the Antioxidant Capacity of Cereals Commonly Used in Animal Feeding?. Toxins, 13(9), 627. Available from: [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]

  • Juan, C., Manyes, L., & Ruiz, M. J. (2017). A Review of the Mycotoxin Enniatin B. Frontiers in microbiology, 8, 1951. Available from: [Link]

  • Benfica, J. R., Abranches, D. O., Teixeira, A. M., & Coutinho, J. A. P. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(31), 12389–12399. Available from: [Link]

  • BenchSci. (2016). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • WUR eDepot. (2024). Apparent permeability of enniatins in in vitro intestinal model. Retrieved from [Link]

  • Behr, A. C., Fæste, C. K., Azqueta, A., et al. (2025). Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health. Archives of Toxicology. Available from: [Link]

  • de Oliveira, G. A., de Souza, G. A., & Almeida, F. C. (2025). Surface hydrophobic clusters modulate the folding stability and molecular recognition of the disintegrin jarastatin. The Journal of biological chemistry, 300(3), 105696. Available from: [Link]

  • Behr, A. C., Fæste, C. K., Azqueta, A., et al. (2025). Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health. Archives of Toxicology. Available from: [Link]

  • Sy-Cordero, A. A., Pearce, C. J., & Oberlies, N. H. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination and biological activities. The Journal of antibiotics, 65(11), 541–549. Available from: [Link]

  • Juan, C., Manyes, L., & Ruiz, M. J. (2017). A Review of the Mycotoxin Enniatin B. Frontiers in microbiology, 8, 1951. Available from: [Link]

  • eDiss. (n.d.). Biological Detoxification of Enniatins. Retrieved from [Link]

  • De Felice, B., & Viggiano, E. (2023). Enniatin B1: Emerging Mycotoxin and Emerging Issues. Toxins, 15(6), 384. Available from: [Link]

  • Zhang, T., Zhao, S., Dai, J., Cui, C., & Li, Y. (2020). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Molecules (Basel, Switzerland), 25(7), 1588. Available from: [Link]

Sources

Optimization

Technical Support Center: Enniatin C Stability &amp; Degradation

Welcome to the dedicated support center for Enniatin C. As researchers and drug development professionals, we understand that navigating the complexities of handling cyclic depsipeptides like Enniatin C in aqueous enviro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for Enniatin C. As researchers and drug development professionals, we understand that navigating the complexities of handling cyclic depsipeptides like Enniatin C in aqueous environments is critical for experimental success. This guide is structured from our field-proven experience to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.

This center is divided into two main sections:

  • Frequently Asked Questions (FAQs): For quick, direct answers to the most common queries regarding Enniatin C stability.

  • In-Depth Troubleshooting Guide: A problem-oriented section to diagnose and resolve specific issues encountered during your experiments, complete with detailed protocols and workflows.

Part 1: Frequently Asked Questions (FAQs)

Here we address the foundational questions that often arise when beginning work with Enniatin C.

Q1: What is the primary degradation pathway for Enniatin C in aqueous solutions?

The principal degradation mechanism for Enniatin C, a cyclohexadepsipeptide, is the hydrolysis of its ester or amide bonds within the cyclic structure. This leads to the opening of the ring and the formation of a linear hexadepsipeptide.[1][2] Experience suggests that the ester bond is more susceptible to hydrolysis under typical aqueous conditions than the more stable amide bond.[1]

Q2: How do pH and temperature affect the stability of Enniatin C?

Like many biomolecules with ester linkages, Enniatin C's stability is significantly influenced by pH and temperature.

  • pH: Stability is generally greatest in neutral to slightly acidic conditions (approx. pH 3-7). Both strongly acidic and, particularly, alkaline conditions can catalyze hydrolysis, leading to rapid degradation.[3][4]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][5][6] For short-term benchtop use, keeping solutions on ice is advisable. For long-term storage, freezing is required.

Q3: What are the recommended storage conditions for Enniatin C solutions?

To ensure maximum stability and prevent degradation:

  • Powder: Store the solid compound at -20°C, protected from moisture.[7]

  • Stock Solutions: Prepare stock solutions in an appropriate organic solvent like acetonitrile or DMSO.[8][9] Aliquot into single-use volumes and store at -20°C or, preferably, -80°C for long-term stability (up to 6 months at -80°C).[10]

  • Aqueous Working Solutions: These are the most vulnerable. They should be prepared fresh for each experiment. If temporary storage is unavoidable, keep them at 2-4°C for no more than a few hours and protect them from light.

Q4: Is Enniatin C susceptible to photodegradation?

While specific photodegradation studies on Enniatin C are not extensively documented in the provided literature, it is a best practice for complex organic molecules to minimize exposure to light, especially UV radiation.[3][6][11] We strongly recommend working in low-light conditions and storing solutions in amber or foil-wrapped vials as a precautionary measure.

Q5: I'm seeing low recovery of Enniatin C. Could it be adsorbing to my labware?

Yes, this is a very common issue. Enniatins are lipophilic and have a known tendency to adsorb to both glass and plastic surfaces, leading to significant analyte loss.[3] To mitigate this, it is recommended to use polypropylene tubes or silanized glassware.[3] Furthermore, studies have shown that including at least 50% organic solvent (e.g., acetonitrile) in aqueous mixtures can help prevent significant adsorption to glass.[12]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and solving common experimental challenges.

Issue 1: Low or Inconsistent Recovery of Enniatin C in LC-MS/MS Analysis

Low recovery is arguably the most frequent problem researchers face. The root cause is typically a combination of degradation, adsorption, and suboptimal extraction.


Start [label="Low Recovery Detected", fillcolor="#FBBC05"]; CheckDegradation [label="Step 1: Assess Degradation\n- Check pH of all solutions\n- Avoid high temperatures\n- Prepare fresh samples", fillcolor="#F1F3F4"]; CheckAdsorption [label="Step 2: Investigate Adsorption\n- Use polypropylene/silanized vials\n- Pre-rinse tips/vials\n- Ensure sufficient organic solvent", fillcolor="#F1F3F4"]; CheckExtraction [label="Step 3: Optimize Extraction\n- Verify solvent choice (e.g., ACN)\n- Evaluate extraction method\n- Consider matrix effects", fillcolor="#F1F3F4"]; Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckDegradation [label="Start Here"]; CheckDegradation -> CheckAdsorption [label="If problem persists"]; CheckAdsorption -> CheckExtraction [label="If problem persists"]; CheckExtraction -> Resolved [label="Success"]; }

Figure 1. Logical workflow for troubleshooting low Enniatin C recovery.

Causality & Corrective Actions

1. Potential Cause: Chemical Degradation

  • Why it Happens: The ester bonds in the Enniatin C ring are susceptible to hydrolysis, especially outside of a neutral pH range or at elevated temperatures.[3][4] Enzymatic activity from a complex biological matrix can also cleave the molecule.[3]

  • How to Verify & Solve:

    • pH Control: Measure the pH of your sample matrix and all buffers used. Ensure they are within a neutral range (pH 6-7.5).[3]

    • Temperature Control: Keep all samples and solutions on ice during preparation. When evaporating solvents, use a gentle stream of nitrogen at room temperature, not exceeding 40°C.[3]

    • Run a Control Study: Use the protocol below to confirm if your experimental conditions are causing degradation.

  • Prepare Solutions: Prepare fresh 1 µg/mL solutions of Enniatin C in three different aqueous buffers: pH 4.0 (acetate buffer), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer).

  • Incubate: Aliquot samples from each pH condition into three sets. Incubate one set at 4°C, one at room temperature (~25°C), and one at 40°C.

  • Time Points: At t=0, 1, 4, 8, and 24 hours, take an aliquot from each condition.

  • Quench & Analyze: Immediately add an equal volume of cold acetonitrile to the aliquot to halt further degradation and store at -20°C until analysis.

  • Analysis: Analyze all time points by LC-MS/MS. A significant decrease in the parent Enniatin C peak area over time indicates instability under those conditions.

2. Potential Cause: Adsorption to Surfaces

  • Why it Happens: Due to its lipophilic nature, Enniatin C readily sticks to surfaces, especially standard laboratory glass and certain plastics. This is a major source of analyte loss before analysis even begins.[3]

  • How to Verify & Solve:

    • Change Labware: Switch to polypropylene (PP) tubes and vials or use silanized glass vials.

    • Pre-Condition Surfaces: Aspirate and dispense the sample or standard solution several times with the same pipette tip before transferring the final volume. Similarly, pre-rinse vials with a small amount of the solution before filling.

    • Solvent Composition: For working solutions and sample extracts, ensure the final solvent composition contains a high percentage of organic solvent (e.g., >50% acetonitrile) to keep the analyte in solution and minimize surface interaction.[12]

3. Potential Cause: Inefficient Extraction

  • Why it Happens: The sample matrix can trap the analyte, or the chosen solvent may not be optimal for recovery. Complex matrices (e.g., plasma, tissue homogenates, feed) often require a cleanup step to remove interfering substances.[13][14]

  • How to Verify & Solve:

    • Solvent Choice: Acetonitrile and ethyl acetate are commonly used and effective extraction solvents for enniatins.[3]

    • Matrix-Matched Standards: Prepare your calibration curve by spiking known amounts of Enniatin C into a blank matrix identical to your samples. This helps compensate for any consistent losses during extraction or matrix-induced signal suppression/enhancement in the mass spectrometer.[3]

    • Implement Cleanup: For complex samples, use a cleanup step like Solid Phase Extraction (SPE). This removes matrix components that can interfere with quantification.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

When analyzing Enniatin C, new or unexpected peaks can signal degradation or the presence of related analogues.

Causality & Corrective Actions

1. Potential Cause: Hydrolytic Degradation Products

  • Why it Happens: As discussed, hydrolysis opens the Enniatin C ring, creating a linear depsipeptide. This new molecule will have a different retention time and a specific mass.

  • How to Verify & Solve:

    • Mass Analysis: Check the mass-to-charge ratio (m/z) of the unexpected peak. Hydrolysis adds a water molecule (H₂O, MW = 18.015 Da). You can look for the protonated ion of the linearized form. For example, some studies on other enniatins have identified degradation products corresponding to the original mass plus the mass of water.[1][2]

    • Refer to Degradation Pathway: The diagram below illustrates the most probable hydrolytic event.


EnniatinC [label="{Cyclic Enniatin C | Intact 18-membered ring}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LinearProduct [label="{Linear Depsipeptide | Cleaved ester bond}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

EnniatinC -> LinearProduct [label=" Hydrolysis\n (+ H₂O)\n Catalyzed by H⁺, OH⁻, or enzymes"]; }

Figure 2. Primary hydrolytic degradation pathway of Enniatin C.

2. Potential Cause: Presence of Other Enniatin Analogues

  • Why it Happens: Enniatins are often produced by fungi as a mixture of closely related analogues (e.g., Enniatin A, B, B1).[15][16] If your starting material is a natural extract or a standard that is not 100% pure, you may detect these other forms.

  • How to Verify & Solve:

    • Check Certificate of Analysis (CoA): Verify the purity of your analytical standard.

    • Consult Literature: Compare the m/z of the unknown peaks with the known masses of other common enniatins (A, A1, B, B1, etc.).

    • Use a Validated Method: Employ an LC-MS/MS method specifically developed for the simultaneous determination of multiple enniatins to confirm the identity of co-eluting peaks.[8][13][17]

Data Table 1: Common Enniatins and their Molecular Weights
Enniatin AnalogueMolecular FormulaMonoisotopic Mass (Da)Key Residues
Enniatin AC₃₆H₆₃N₃O₉681.45683x N-Me-Ile, 3x D-Hiv
Enniatin A1C₃₅H₆₁N₃O₉667.44112x N-Me-Ile, 1x N-Me-Val
Enniatin BC₃₃H₅₇N₃O₉639.41023x N-Me-Val, 3x D-Hiv
Enniatin B1C₃₄H₅₉N₃O₉653.42592x N-Me-Val, 1x N-Me-Ile
Enniatin C C₃₄H₅₉N₃O₉ 653.4259 2x N-Me-Ile, 1x N-Me-Leu

Note: D-Hiv = D-α-hydroxyisovaleric acid. Data compiled from various sources.

Protocol 2: General Purpose Sample Cleanup with Solid Phase Extraction (SPE)

This protocol is a general guideline for cleaning up complex samples prior to LC-MS/MS analysis. Cartridge type and solvent choice may require optimization for your specific matrix.

  • Cartridge Conditioning: Condition a graphitized carbon black (GCB) or C18 SPE cartridge by passing 5 mL of the elution solvent (e.g., dichloromethane/methanol 80/20, v/v with 0.2% formic acid) followed by 5 mL of the equilibration solvent (e.g., water or your sample diluent).[13][18]

  • Sample Loading: Load the pre-treated sample extract onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute the retained enniatins with 5-10 mL of the strong elution solvent.[18] An eluent volume of 10 mL is often a good compromise between recovery and minimizing matrix effects.[18]

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a precise volume of the initial mobile phase (e.g., 200 µL of 80:20 acetonitrile:water) for LC-MS/MS analysis.

References

  • Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. (2015). MDPI.[Link]

  • Biological Detoxification of Enniatins. (2017). eDiss.[Link]

  • Biological Detoxification of Enniatins. (2017). eDiss.[Link]

  • Feedborne Mycotoxins Beauvericin and Enniatins and Livestock Animals. PMC.[Link]

  • Study About Beauvericin and Enniatins: Method Validation and Survey for Foods in Japan. (2018). Journal of the Food Hygienic Society of Japan.[Link]

  • Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. (2012). PMC.[Link]

  • Study About Beauvericin and Enniatins: Method Validation and Survey for Foods in Japan. (2018). J-STAGE.[Link]

  • Degradation of the Bioactive Compounds Enniatins A, A1, B, B1 Employing Different Strains of Bacillus Subtilis. (2014). Walsh Medical Media.[Link]

  • Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS. (2019). PMC.[Link]

  • Enniatin-containing solutions for oromucosal use. Ovid.[Link]

  • Enniatin. Wikipedia.[Link]

  • A Review of the Mycotoxin Enniatin B. (2022). Frontiers in Pharmacology.[Link]

  • Evaluation of distribution of emerging mycotoxins in human tissues. (2023). Springer.[Link]

  • Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. (2024). PMC.[Link]

  • Anthocyanins: Factors Affecting Their Stability and Degradation. (2021). PMC.[Link]

  • Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. (2023). MDPI.[Link]

  • Revisiting the enniatins: A review of their isolation, biosynthesis, structure determination and biological activities. ResearchGate.[Link]

  • Enniatin B1: Emerging Mycotoxin and Emerging Issues. (2023). MDPI.[Link]

  • Optimization and Metabolite Profiling of Mycotoxin Enniatin B Biodegradation by Bacillus tequilensis. (2024). MDPI.[Link]

  • Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. (2015). PMC.[Link]

  • The effect of temperature on the chemical stability of Vitamin C in a cosmetic product. (2023). DiVA.[Link]

  • Investigation of the effect of different formulation factors on the shelf life of Vitamin C in aqueous solutions. (2021). Research Journal of Pharmacy and Technology.[Link]

Sources

Troubleshooting

Optimizing Enniatin C for Apoptosis Induction: A Technical Support Guide

Welcome to the technical support center for researchers utilizing Enniatin C in apoptosis studies. This guide is designed to provide you with in-depth technical and scientific support to help you successfully design, exe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Enniatin C in apoptosis studies. This guide is designed to provide you with in-depth technical and scientific support to help you successfully design, execute, and troubleshoot your experiments. While specific literature on Enniatin C is less abundant than for its analogues (Enniatins A, B, A1, and B1), the underlying mechanisms of action are largely conserved across the enniatin family. This resource will leverage the extensive knowledge of related enniatins to provide a robust framework for your research with Enniatin C.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Enniatin C-induced apoptosis?

A1: Enniatins, as a class of cyclic hexadepsipeptides, primarily induce apoptosis through the intrinsic or mitochondrial pathway.[1][2][3] Their ionophoric nature allows them to transport cations across cellular membranes, disrupting ionic homeostasis, which is a key initiating event.[4][5] This leads to a cascade of events including:

  • Mitochondrial Membrane Depolarization: A distinct loss of the mitochondrial membrane potential is a common early indicator of enniatin-induced apoptosis.[1][6]

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm.[2]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, particularly caspase-9 (initiator) and caspase-3 (executioner).[2] Activated caspase-3 then cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[1][6]

  • DNA Fragmentation: The activation of caspases ultimately leads to the fragmentation of nuclear DNA, a characteristic feature of late-stage apoptosis.[1][6]

Q2: What is the recommended starting concentration range for Enniatin C?

A2: Based on studies with various enniatin analogues, a starting concentration range of 1 µM to 10 µM is recommended for initial screening experiments.[2][7] The optimal concentration is highly cell-line dependent.[7] It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: How long should I incubate my cells with Enniatin C?

A3: A typical incubation period for observing apoptotic effects is 24 to 48 hours .[2] However, early apoptotic events, such as mitochondrial membrane depolarization, can sometimes be detected within a few hours. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal time point for your specific assay and cell line.

Q4: Does Enniatin C-induced apoptosis involve Reactive Oxygen Species (ROS)?

A4: The role of ROS in enniatin-induced apoptosis is a subject of some debate in the scientific literature. Some studies have reported an increase in ROS production, suggesting its involvement in the apoptotic process.[3] However, other research indicates that apoptosis can proceed independently of ROS generation.[8][9] This discrepancy may be due to differences in cell types, enniatin concentrations, and experimental conditions. It is advisable to empirically determine the role of ROS in your experimental system, for instance, by using ROS scavengers like N-acetylcysteine (NAC).

Q5: Is Enniatin C's activity dependent on p53?

A5: Studies on other enniatins have shown that they can induce apoptosis in a p53-independent manner.[1][6] However, enniatins have also been observed to cause a p53-dependent cell cycle arrest in the G0/G1 phase.[1][6] Therefore, while p53 may not be essential for the cytotoxic effects of Enniatin C, its status in your cell line could influence the overall cellular response.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low cytotoxicity observed - Enniatin C concentration is too low.- Incubation time is too short.- Cell line is resistant.- Improper storage or handling of Enniatin C.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).- Extend the incubation time (e.g., up to 72 hours).- Test a different, more sensitive cell line if possible.- Ensure Enniatin C is stored correctly (typically at -20°C, protected from light) and freshly diluted for each experiment.
High background apoptosis in control cells - Suboptimal cell culture conditions (e.g., over-confluency, nutrient depletion, contamination).- Excessive handling or harsh treatment of cells.- Maintain a healthy, sub-confluent cell culture.- Use fresh media and supplements.- Handle cells gently during plating and treatment.
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent Enniatin C concentration.- Pipetting errors.- Use cells within a consistent and low passage number range.- Prepare fresh dilutions of Enniatin C from a validated stock solution for each experiment.- Calibrate pipettes regularly and ensure accurate and consistent pipetting.
High percentage of necrotic cells instead of apoptotic cells - Enniatin C concentration is too high, leading to acute toxicity.- Late time point of analysis.- Reduce the concentration of Enniatin C.- Perform a time-course experiment to capture earlier apoptotic events.- Use an Annexin V/Propidium Iodide (PI) assay to distinguish between apoptotic and necrotic cells.

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This protocol provides a method to assess the cytotoxic effect of Enniatin C and determine its IC50 value.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Enniatin C stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Enniatin C in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the Enniatin C dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Enniatin C concentration).

  • Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Enniatin C

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of Enniatin C for the chosen duration.

  • Harvest the cells (including any floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

Table 1: Comparative IC50 Values of Various Enniatins in Different Cancer Cell Lines

This table provides a reference for the expected cytotoxic potency of enniatins. Note the variability across cell lines and enniatin analogues. These values should be used as a guide for designing your initial experiments with Enniatin C.

Enniatin AnalogueCell LineIC50 (µM)Exposure Time (h)Reference
Enniatin A1Caco-2~2-1048[10]
Enniatin B1Caco-2~2-1048[10]
Enniatin AHT-29~1.448[2]
Enniatin A1HT-29~1.448[2]
Enniatin B1HT-29~19.524[2]
Enniatin BHepG2>3072[2]
Enniatin MixHCT116~272[2]
Enniatin A1H4IIE~1-2.5Not Specified[7]
Enniatin BH4IIE~1-2.5Not Specified[7]
Enniatin B1H4IIE~1-2.5Not Specified[7]

Visualizations

Enniatin-Induced Apoptotic Signaling Pathway

Enniatin_Apoptosis_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_mito Mitochondrion Enniatin_C Enniatin C Ion_Transport Ion Transport Disruption Enniatin_C->Ion_Transport MMP_Loss Loss of Mitochondrial Membrane Potential Ion_Transport->MMP_Loss Cyto_C_Release Cytochrome c Release MMP_Loss->Cyto_C_Release Caspase_9 Caspase-9 Activation Cyto_C_Release->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway of Enniatin C-induced apoptosis.

Experimental Workflow for Optimizing Enniatin C Concentration

Experimental_Workflow start Start: Select Cell Line dose_response Dose-Response Study (e.g., MTT Assay) 0.1 - 50 µM Enniatin C start->dose_response determine_ic50 Determine IC50 at 24h & 48h dose_response->determine_ic50 time_course Time-Course Experiment (e.g., 6, 12, 24, 48h) using ~IC50 concentration determine_ic50->time_course apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) time_course->apoptosis_assay mechanism_study Further Mechanistic Studies (e.g., Western Blot for caspases, ROS measurement) apoptosis_assay->mechanism_study end Optimized Protocol mechanism_study->end

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Enniatin C Experiments

Welcome to the technical support center for Enniatin C research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fascinating fungal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Enniatin C research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fascinating fungal metabolite. Inconsistent experimental results can be a significant source of frustration and can impede scientific progress. This resource provides in-depth, field-proven insights in a question-and-answer format to help you identify and resolve common issues encountered during your experiments. Our approach is grounded in scientific first principles to ensure your protocols are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: My cytotoxic or anti-proliferative assays with Enniatin C are showing high variability between experiments. What are the likely causes?

High variability in cytotoxicity data is a frequent challenge. The root causes often lie in the physicochemical properties of Enniatin C and its interaction with the experimental system.

A1: Key Factors Influencing Inconsistent Cytotoxicity Results:

  • Solubility and Stability: Enniatin C is a lipophilic molecule.[1] While it is soluble in organic solvents like DMSO and acetonitrile, its stability and solubility in aqueous cell culture media can be limited.[2][3] Precipitation or aggregation in your media can lead to inconsistent concentrations of the active compound reaching the cells.

    • Troubleshooting:

      • Stock Solution Preparation: Always prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO.[4] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5]

      • Working Dilutions: When preparing working dilutions in your cell culture medium, ensure rapid and thorough mixing. Avoid high final concentrations of the organic solvent (typically <0.5%) as this can be toxic to cells. Perform a vehicle control to account for any solvent effects.

      • Visual Inspection: Before adding to cells, visually inspect the final working solution for any signs of precipitation. If observed, you may need to lower the final concentration or explore the use of a different formulation approach, though this can introduce other variables.

  • Interaction with Serum Proteins: If you are using serum-containing media, Enniatin C can bind to serum proteins, particularly albumin. This binding can sequester the compound, reducing its effective concentration available to the cells. The extent of protein binding can vary depending on the lot and concentration of serum used, leading to variability.

    • Troubleshooting:

      • Serum-Free Conditions: If your cell line can be maintained in serum-free media for the duration of the experiment, this can eliminate the variable of serum protein binding.

      • Consistent Serum Source: If serum is required, use a single, pre-tested lot of serum for a series of experiments to minimize lot-to-lot variability.

      • Consider Protein Binding in Dose-Response: Be aware that the IC50 values obtained in serum-containing media may be higher than in serum-free media due to protein binding.

  • Cell Line Sensitivity and Density: Different cell lines exhibit varying sensitivities to Enniatin C.[6][7] Additionally, the density of cells at the time of treatment can influence the outcome. Higher cell densities may require higher concentrations of Enniatin C to achieve the same effect due to a higher number of target cells.

    • Troubleshooting:

      • Standardized Seeding Density: Maintain a consistent cell seeding density across all experiments.

      • Cell Line Characterization: If you are using a new cell line, perform a thorough dose-response and time-course experiment to characterize its sensitivity to Enniatin C.

  • Purity and Integrity of Enniatin C: The presence of impurities or degradation products in your Enniatin C sample can lead to unexpected or inconsistent results. Enniatins can exist as a mixture of homologs (e.g., Enniatin A, B, B1), and the specific composition can influence biological activity.[8][9]

    • Troubleshooting:

      • Source from a Reputable Supplier: Obtain Enniatin C from a supplier that provides a certificate of analysis with purity data.

      • Proper Storage: Store the solid compound as recommended by the supplier, typically at -20°C and protected from moisture.[10]

Q2: I am observing conflicting results regarding the mechanism of cell death induced by Enniatin C. Sometimes it appears apoptotic, and other times necrotic. Why is this happening?

The observed mechanism of cell death can be concentration- and time-dependent. Enniatin C has been reported to induce both apoptosis and necrosis.[6]

A2: Understanding the Dual Mechanisms of Cell Death:

  • Concentration-Dependent Effects: At lower micromolar concentrations and with shorter exposure times (e.g., 24-48 hours), Enniatin C is more likely to induce apoptosis.[6][11] This is often mediated through the mitochondrial pathway, involving loss of mitochondrial membrane potential and activation of caspases.[6][11] At higher concentrations or with longer exposure times (e.g., 72 hours), the cytotoxic effects can become more pronounced, leading to secondary necrosis or even primary necrosis due to overwhelming cellular damage.[6]

  • Ionophoric Activity and Cellular Stress: Enniatin C's primary mechanism of action is its ionophoric activity, where it forms pores in cellular membranes and disrupts ion homeostasis.[1] This can lead to a cascade of downstream events, including mitochondrial dysfunction, oxidative stress, and cell cycle arrest.[6][12][13] The cellular response to this stress will determine the ultimate cell fate.

Experimental Workflow for Investigating Cell Death Mechanisms:

cluster_0 Initial Experiment cluster_1 Apoptosis vs. Necrosis Discrimination cluster_2 Mechanism of Action Investigation start Treat cells with a range of Enniatin C concentrations and for different time points viability Assess cell viability (e.g., MTT, CellTiter-Glo) start->viability annexin_pi Annexin V / Propidium Iodide (PI) staining and flow cytometry viability->annexin_pi Select concentrations around IC50 caspase Caspase activity assays (e.g., Caspase-3/7 Glo) annexin_pi->caspase ldh LDH release assay (measures membrane integrity) annexin_pi->ldh mmp Mitochondrial membrane potential assay (e.g., JC-1, TMRE) caspase->mmp If apoptotic ros Reactive Oxygen Species (ROS) detection (e.g., DCFDA) mmp->ros cell_cycle Cell cycle analysis (e.g., PI staining and flow cytometry) mmp->cell_cycle

Caption: Workflow for elucidating Enniatin C-induced cell death.

Q3: My experiments on the antimicrobial activity of Enniatin C are not reproducible. What factors should I consider?

The antimicrobial activity of Enniatin C can be influenced by several factors related to the experimental setup and the specific microorganisms being tested.

A3: Troubleshooting Inconsistent Antimicrobial Assay Results:

  • Bacterial and Fungal Strain Variability: Different species and even different strains of bacteria and fungi can have varying susceptibility to Enniatin C.[14][15]

    • Troubleshooting: Ensure you are using a well-characterized and consistent strain for your assays.

  • Assay Method and Media Composition: The choice of assay (e.g., broth microdilution, disk diffusion) and the composition of the growth medium can impact the results. Components of the media could potentially interact with Enniatin C.

    • Troubleshooting: Standardize your assay protocol and use a consistent source and preparation method for your growth media.

  • Inoculum Size: The initial concentration of microorganisms can affect the minimum inhibitory concentration (MIC) value.

    • Troubleshooting: Carefully standardize the preparation of your microbial inoculum to ensure a consistent starting cell density.

Quantitative Data Summary

ParameterRecommended Range/ConditionRationale
Enniatin C Stock Solution 1-10 mM in anhydrous DMSOHigh concentration allows for minimal solvent in final working solution.
Final DMSO Concentration < 0.5% (v/v)Minimizes solvent-induced cytotoxicity.
Storage of Stock Solution -20°C to -80°C in aliquotsPrevents degradation from repeated freeze-thaw cycles.[4][5]
Cell Seeding Density Consistent across experimentsEnsures a consistent cell-to-drug ratio.
Serum Concentration Consistent lot and percentageReduces variability from protein binding.
Incubation Time 24-72 hoursTime-dependent effects are common; optimize for your specific assay.[6]

Experimental Protocols

Protocol 1: Preparation of Enniatin C Stock and Working Solutions
  • Weighing: Carefully weigh the required amount of Enniatin C powder in a fume hood or other contained environment.

  • Dissolution: Dissolve the Enniatin C in high-quality, anhydrous DMSO to create a stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.[4]

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in your cell culture medium, ensuring rapid mixing to prevent precipitation.

Protocol 2: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of Enniatin C and a vehicle control (medium with the same concentration of DMSO as the highest Enniatin C concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Logical Relationships and Signaling Pathways

Enniatin C's Mechanism of Action

EnniatinC Enniatin C CellMembrane Cellular Membranes (Plasma & Mitochondrial) EnniatinC->CellMembrane Ionophoric Activity IonHomeostasis Disruption of Ion Homeostasis (K+, Ca2+) CellMembrane->IonHomeostasis Mitochondria Mitochondrial Dysfunction IonHomeostasis->Mitochondria CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) IonHomeostasis->CellCycleArrest MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss ROS Increased ROS Production Mitochondria->ROS Caspase Caspase Activation MMP_Loss->Caspase Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis CellCycleArrest->Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of Enniatin C-induced cytotoxicity.

References

  • Strehlow, A., et al. (2020). Beauvericin and Enniatins: In Vitro Intestinal Effects. MDPI. [Link]

  • Dornetshuber, R., et al. (2007). Enniatin Exerts p53-Dependent Cytostatic and p53-Independent Cytotoxic Activities against Human Cancer Cells. Chemical Research in Toxicology. [Link]

  • Sy-Cordero, A., et al. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. The Journal of Antibiotics. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of enniatins tested on different cell lines. [Link]

  • Rodrigues, C., et al. (2026). ENN A1 and B1 In Vitro Toxicological Effects on 2D and 3D Organ-on-Chip HepaRG Liver Cells. MDPI. [Link]

  • Prosperini, A., et al. (2017). A Review of the Mycotoxin Enniatin B. Frontiers in Public Health. [Link]

  • Dellafiora, L., et al. (2023). Enniatin B1: Emerging Mycotoxin and Emerging Issues. MDPI. [Link]

  • Fanelli, F., et al. (2017). Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction. MDPI. [Link]

  • Gauthier, T., et al. (2020). Investigating the Efficiency of Hydroxycinnamic Acids to Inhibit the Production of Enniatins by Fusarium avenaceum and Modulate the Expression of Enniatins Biosynthetic Genes. MDPI. [Link]

  • Welsch, T., et al. (2020). Biotransformation of the Mycotoxin Enniatin B1 by CYP P450 3A4 and Potential for Drug-Drug Interactions. MDPI. [Link]

  • Nilanonta, C., et al. (2017). Statistical optimization of environmental factors to produce the cytotoxic enniatins H, I and MK1688 against human multidrug resistance cancer cell lines. Journal of Applied Microbiology. [Link]

  • Fraeyman, S., et al. (2017). Feedborne Mycotoxins Beauvericin and Enniatins and Livestock Animals. MDPI. [Link]

  • Somma, S., et al. (2023). Impact of Enniatin and Deoxynivalenol Co-Occurrence on Plant, Microbial, Insect, Animal and Human Systems: Current Knowledge and Future Perspectives. MDPI. [Link]

  • Stępień, Ł., et al. (2013). Sequence Divergence of the Enniatin Synthase Gene in Relation to Production of Beauvericin and Enniatins in Fusarium Species. MDPI. [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • ResearchGate. (2025). Revisiting the enniatins: A review of their isolation, biosynthesis, structure determination and biological activities. [Link]

  • Asam, S., et al. (2019). Study About Beauvericin and Enniatins: Method Validation and Survey for Foods in Japan. Journal of the Food Hygienic Society of Japan. [Link]

  • ResearchGate. (2015). Quantitation of enniatins in biological samples of Wistar rats after oral administration by LC-MS/MS. [Link]

  • Serrano, A. B., et al. (2019). Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS. MDPI. [Link]

  • Isogai, A., et al. (2019). Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. MDPI. [Link]

  • ResearchGate. (2019). Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS. [Link]

  • ResearchGate. (n.d.). Molecular structure of enniatin B. [Link]

  • ResearchGate. (n.d.). The Enniatin and Beauvericin Contents in the feed samples analyzed (n = 48). [Link]

  • ResearchGate. (2025). Biosynthesis and biological activity of enniatins. [Link]

Sources

Troubleshooting

Preventing Enniatin C precipitation in cell culture medium

Topic: Prevention of Enniatin C Precipitation in Cell Culture Systems Case ID: ENN-C-SOL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Core Analysis: The Physicochemical Challenge The Issue:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Enniatin C Precipitation in Cell Culture Systems

Case ID: ENN-C-SOL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Core Analysis: The Physicochemical Challenge

The Issue: Researchers frequently report "crashing out" (visible crystallization or turbidity) when introducing Enniatin C into aqueous cell culture media.[1]

The Science: Enniatin C is a cyclic hexadepsipeptide with a molecular weight of 681.9 g/mol [1, 2]. Structurally, it acts as an ionophore with a hydrophobic exterior and a hydrophilic core, allowing it to transport cations (specifically K+) across membranes [3].

  • Hydrophobicity: The external surface of the molecule is highly lipophilic, making it soluble in organic solvents (DMSO, Ethanol) but practically insoluble in water.

  • Solvent Shock: When a concentrated stock (e.g., 10 mM in DMSO) is added directly to an aqueous medium, the DMSO rapidly disperses into the water. The Enniatin C molecules, suddenly stripped of their organic solvent "shield," aggregate instantly before they can disperse, forming micro-crystals.

Key Solubility Data:

SolventSolubility RatingRecommended Max StockNotes
DMSO Excellent 10 - 20 mMPreferred solvent for stock solutions.[1]
Ethanol Good5 - 10 mMVolatile; evaporation can alter concentration.[1]
Methanol Good5 - 10 mMToxic to some sensitive cell lines.[1]
Water/PBS Poor < 1 µMDo not use for stock preparation.

Validated Protocol: The "Step-Down" Dilution Method

To prevent precipitation, you must avoid the "Solvent Shock" by using an intermediate dilution step. This protocol ensures the compound remains solubilized by serum proteins (like BSA or FBS) before reaching the final aqueous volume.[1]

Reagents Required:
  • Enniatin C Powder (Store at -20°C, desiccated) [1][1][2]

  • Anhydrous DMSO (Cell culture grade)[1]

  • Complete Cell Culture Medium (containing 10% FBS) pre-warmed to 37°C .[1]

Step 1: Master Stock Preparation (10 mM)[1]
  • Calculate: To make 1 mL of 10 mM stock:

    
    
    
    
    
    [1]
  • Action: Dissolve 6.82 mg of Enniatin C in 1 mL of anhydrous DMSO.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -80°C. Avoid freeze-thaw cycles.

Step 2: The Intermediate Dilution (Critical)

Never add the 10 mM stock directly to the cell plate.

  • Prepare a 100x Intermediate solution in culture medium.

  • Example: To achieve a final assay concentration of 10 µM :

    • Take 10 µL of the 10 mM Master Stock .

    • Add it dropwise to 990 µL of warm (37°C) medium while vortexing gently.

    • Result: This is your 100 µM Intermediate Solution (containing 1% DMSO).

    • Mechanism:[1][3] The serum proteins in the medium immediately bind and sequester the hydrophobic Enniatin C molecules, preventing crystal formation [4].

Step 3: Final Application
  • Dilute the Intermediate Solution 1:10 into the final well.

  • Example: Add 10 µL of the 100 µM Intermediate to 90 µL of medium in the well.

  • Final Conditions: 10 µM Enniatin C, 0.1% DMSO.

Workflow Visualization

The following diagram illustrates the "Step-Down" logic to prevent precipitation shock.

Enniatin_Workflow Figure 1: Step-Down Dilution Workflow to prevent Enniatin C solvent shock. cluster_dilution Critical Stabilization Zone Powder Enniatin C Powder (-20°C) MasterStock Master Stock (10 mM in DMSO) Powder->MasterStock Dissolve DMSO Anhydrous DMSO DMSO->MasterStock Intermediate Intermediate Dilution (100 µM) (Stabilized by Proteins) MasterStock->Intermediate 1:100 Dilution (Vortex Gently) WarmMedia Warm Media (with FBS/BSA) WarmMedia->Intermediate Carrier Source CellWell Cell Culture Well (Final: 10 µM, 0.1% DMSO) Intermediate->CellWell Final 1:10 Dilution

Troubleshooting & FAQs

Q1: I see needle-like crystals in my well immediately after adding the drug. What happened?

  • Diagnosis: Solvent Shock.[4] You likely added the high-concentration DMSO stock directly to the well, or the media was cold.

  • Fix: Repeat the experiment using the Intermediate Dilution method described above. Ensure media is pre-warmed to 37°C, as solubility kinetics are temperature-dependent [5].

Q2: My cells in the vehicle control (DMSO only) are dying. Is Enniatin C toxic?

  • Diagnosis: This is likely DMSO toxicity, not Enniatin toxicity.

  • Fix: Calculate your final DMSO concentration. Most mammalian cells tolerate up to 0.5% DMSO, but sensitive lines (e.g., primary neurons, stem cells) require <0.1%. If your protocol results in >0.5% DMSO, increase the concentration of your Master Stock so you add less volume.

Q3: Can I store the aqueous Intermediate Dilution for later use?

  • Answer: No.

  • Reasoning: Enniatin C is highly lipophilic and will adsorb (stick) to the plastic walls of tubes and pipette tips over time in aqueous solutions [6].[1] Always prepare the intermediate dilution immediately before dosing.

Q4: I am using serum-free media. Will this protocol still work?

  • Risk: Serum-free media lacks albumin (BSA), which acts as a carrier for lipophilic drugs.[1]

  • Modification: If using serum-free media, you may need to add a specific carrier such as 0.1% Fatty Acid-Free BSA or Cyclodextrin to the media to help solubilize the Enniatin C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3010888, Enniatin C.[1] Retrieved from [Link][1]

  • Kamyar, M., et al. (2004).The enniatin complex: structure, biosynthesis, and biological activities. (Discusses ionophoric mechanism).
  • ResearchGate (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? (Analogous lipophilic compound handling).[1] Retrieved from [Link][1]

Sources

Optimization

Minimizing off-target effects of Enniatin C in cellular assays

Technical Support Center: Enniatin C Applications Current Status: Operational | Persona: Senior Application Scientist Introduction: The Enniatin C Paradox Welcome. If you are working with Enniatin C (Enn C), you are like...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enniatin C Applications Current Status: Operational | Persona: Senior Application Scientist

Introduction: The Enniatin C Paradox

Welcome. If you are working with Enniatin C (Enn C), you are likely navigating a complex pharmacological landscape. While often utilized for its specific inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) or its antimicrobial properties, Enn C carries an intrinsic liability: it is a potent ionophore .[1]

Unlike standard small molecule inhibitors that bind a pocket, Enn C integrates into biological membranes, forming cation-selective pores (primarily K+/Na+). This creates a "background noise" of mitochondrial depolarization and non-specific cytotoxicity that can mask your specific readout.

This guide is designed to help you decouple the specific pharmacological effects of Enn C from its non-specific ionophoric toxicity.

Module 1: Solubility & Compound Handling

The First Source of Variability: Micro-Precipitation

Enniatin C is highly lipophilic. A common source of "off-target" toxicity is actually physical toxicity caused by micro-precipitates adhering to cell membranes when aqueous buffers are added too quickly.

Q: My stock solution is clear, but I see high variability between replicates. Why? A: You likely have "crashing out" upon dilution. Enniatin C is stable in DMSO but hydrophobic. If you pipette a 10 mM DMSO stock directly into a static well of media, the local concentration exceeds solubility limits instantly.

Protocol: The "Intermediate Dilution" Method Do not add high-concentration stock directly to cells.

  • Stock Prep: Dissolve Enn C powder in anhydrous DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw.

  • Intermediate Step: Dilute the 10 mM stock 1:10 or 1:100 into warm culture media (pre-warmed to 37°C) in a separate tube. Vortex immediately.

  • Final Application: Add this intermediate solution to your cells.

    • Target Final DMSO: < 0.5% (v/v).

Module 2: Decoupling Cytotoxicity from Specific Activity

Defining the Therapeutic Window

Users often confuse Enniatin C's ionophoric killing with specific pathway inhibition. You must establish a "Safe Window" where the compound inhibits ACAT (or other targets) without collapsing the mitochondrial membrane potential (


).

Q: How do I distinguish between specific inhibition and general cell death? A: You must perform a Time-Dose Matrix . Enniatin C's ionophoric effects are rapid (minutes to hours), whereas downstream metabolic effects (like cholesterol esterification inhibition) take longer.

Reference Data: Cytotoxicity Thresholds (IC50) Note: Values are approximate and cell-line dependent. Enn C is generally less cytotoxic than Enn A but comparable to Enn B.

Cell LineTissue OriginIC50 (24h)Primary Mode of Death
Caco-2 Colon~1 - 5 µMApoptosis (Mitochondrial)
HepG2 Liver~2 - 8 µMROS / Depolarization
SH-SY5Y Neuronal~1 - 3 µMCa2+ dysregulation
MRC-5 Fibroblast> 10 µMLess sensitive

Recommendation: If your specific assay requires >5 µM Enniatin C, you are likely observing non-specific ionophoric toxicity. Keep experimental concentrations below 1 µM if possible to maintain specificity.

Module 3: Assay Interference (The "MTT Trap")

Why Your Viability Data Might Be Wrong

Q: My cells look dead under the microscope, but the MTT assay shows high viability. Is Enniatin C interfering? A: Yes. This is a classic artifact.

  • The Mechanism: MTT reduction relies on mitochondrial dehydrogenase activity. Enniatin C uncouples oxidative phosphorylation and alters mitochondrial potential. This can cause a transient increase in metabolic rate (trying to restore potential) before cell death, or simply alter the enzymatic rate, leading to false data.

Visualizing the Interference:

AssayInterference EnnC Enniatin C Mito Mitochondria (Target Organelle) EnnC->Mito Depolarizes Membrane Formazan Formazan (Signal) EnnC->Formazan Direct Metabolic Alteration MTT MTT Reagent (Tetrazolium) Mito->MTT Dehydrogenase Activity MTT->Formazan Reduction FalseSignal FALSE POSITIVE/NEGATIVE (Metabolic Noise) Formazan->FalseSignal

Caption: Enniatin C directly impacts mitochondrial function, the very parameter MTT measures, rendering the assay circular and unreliable.

Corrective Protocol: Switch to Non-Mitochondrial Readouts Do not use MTT, MTS, or WST-1. Instead, use assays that measure membrane integrity or total protein.

  • LDH Release Assay: Measures Lactate Dehydrogenase leaking from damaged cells.

    • Why: Unaffected by mitochondrial potential.

  • ATP Content (CellTiter-Glo):

    • Caveat: Enniatin C depletes ATP, so this measures the mechanism (toxicity) rather than just cell number. Good for toxicity, bad for counting cells.

  • Crystal Violet Staining:

    • Why: Binds to DNA/Protein of adherent cells. Purely physical; no enzymatic interference.

Module 4: The Transporter Confound (P-gp/ABCB1)

Hidden Variable: Multidrug Resistance [2][3]

Q: Why is Enniatin C effective in one cell line but inactive in another similar line? A: Enniatin C is a substrate for P-glycoprotein (P-gp/ABCB1) . If your cell line overexpresses P-gp (e.g., Caco-2, resistant cancer lines), the drug is pumped out before it can act.

Diagnostic Workflow: If you suspect varying efficacy is due to efflux rather than target biology:

  • The Verapamil Test:

    • Treat cells with Enniatin C alone.

    • Treat cells with Enniatin C + Verapamil (10 µM) or Cyclosporin A (P-gp inhibitors).

    • Result: If toxicity/activity shifts dramatically (e.g., IC50 drops 10-fold) with the inhibitor, P-gp is masking your results.

Pathway Visualization: The Efflux Loop

EffluxMechanism Extracellular Extracellular Space Intracellular Intracellular Space Pgp P-gp (ABCB1) Transporter Intracellular->Pgp Substrate Binding Target Target (ACAT/Mito) Intracellular->Target Specific Effect EnnC Enniatin C EnnC->Intracellular Passive Diffusion Pgp->Extracellular Active Efflux (Resistance)

Caption: P-gp actively pumps Enniatin C out of the cell, reducing intracellular concentration and masking specific effects.

References

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2014). Scientific Opinion on the risks to human and animal health related to the presence of beauvericin and enniatins in food and feed. EFSA Journal. Link

  • Dornetshuber, R., et al. (2009).[3] Interactions between ABC-transport proteins and the secondary Fusarium metabolites enniatin and beauvericin.[3] Molecular Nutrition & Food Research. Link

  • Wätjen, W., et al. (2009).[4] Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation.[4] Molecular Nutrition & Food Research. Link

  • Tomoda, H., et al. (1992). Inhibition of acyl-CoA: cholesterol acyltransferase activity by cyclodepsipeptide antibiotics.[4] The Journal of Antibiotics. Link

  • Krug, I., et al. (2018).[4] Transport of enniatin B and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells.[4] PLOS ONE. Link

Sources

Troubleshooting

Technical Support Center: Enniatin C Interference in Fluorescence-Based Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address potential...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address potential interference by Enniatin C in fluorescence-based assays. Enniatin C, a cyclic hexadepsipeptide mycotoxin, is known for its ionophoric and cytotoxic activities, which often involve interactions with cellular membranes.[1][2][3][4][5] These properties, coupled with its chemical structure, can lead to artifacts in fluorescence-based experiments. This guide is designed to help you identify, troubleshoot, and mitigate these potential issues, ensuring the integrity and accuracy of your experimental data.

Troubleshooting Guide

This section addresses specific issues you might encounter when using Enniatin C in fluorescence-based assays. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: Unexpected Increase in Fluorescence Signal

You observe a dose-dependent increase in fluorescence intensity in your assay when Enniatin C is present, even in control wells without the target or substrate.

Potential Causes:

  • Intrinsic Fluorescence (Autofluorescence) of Enniatin C: Many small molecules are inherently fluorescent and can emit light when excited at the wavelengths used in your assay.[6] This can lead to false-positive signals.

  • Light Scattering: At higher concentrations, Enniatin C might form aggregates or precipitates in your assay buffer, leading to light scattering that can be detected by the plate reader as an increased fluorescence signal.[7]

Troubleshooting Steps:

  • Assess Intrinsic Fluorescence:

    • Protocol:

      • Prepare a serial dilution of Enniatin C in your assay buffer, covering the concentration range used in your main experiment.

      • Include a buffer-only control (blank).

      • Dispense the dilutions and the blank into the wells of a black microplate (to minimize background).

      • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

      • Subtract the blank reading from all wells.

      • Plot the fluorescence intensity against the Enniatin C concentration.

    • Interpretation: A dose-dependent increase in fluorescence confirms that Enniatin C is autofluorescent under your experimental conditions.[8]

  • Visually Inspect for Precipitation:

    • Examine the wells containing the highest concentrations of Enniatin C for any signs of cloudiness or visible precipitate. This can be an indication of light scattering.

  • Run Controls Lacking Key Assay Components:

    • Perform your assay with Enniatin C but in the absence of the fluorescent probe or the enzyme/target. If a signal is still detected, it is likely due to interference from Enniatin C itself.[8]

Problem 2: Unexpected Decrease in Fluorescence Signal

Your assay shows a dose-dependent decrease in fluorescence intensity with increasing concentrations of Enniatin C, which could be misinterpreted as a true inhibitory effect.

Potential Causes:

  • Fluorescence Quenching: Enniatin C may be absorbing the excitation light or the emitted fluorescence from your fluorophore, a phenomenon known as quenching.[6][] This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is spectral overlap, or collisional quenching.

  • Inner Filter Effect: At high concentrations, Enniatin C might absorb light at the excitation or emission wavelengths of your fluorophore, reducing the amount of light that reaches the detector.[6]

Troubleshooting Steps:

  • Perform a Quenching Assay:

    • Protocol:

      • Prepare a constant, known concentration of your fluorescent probe or substrate in the assay buffer.

      • Add a serial dilution of Enniatin C to these solutions.

      • Include a control with the fluorescent probe only.

      • Measure the fluorescence at the assay's excitation and emission wavelengths.

    • Interpretation: A dose-dependent decrease in the fluorescence of the probe in the presence of Enniatin C indicates a quenching effect.

  • Measure the Absorbance Spectrum of Enniatin C:

    • Scan the absorbance of Enniatin C across the excitation and emission wavelengths of your fluorophore. Significant absorbance at these wavelengths suggests a potential for the inner filter effect.

Problem 3: Inconsistent or Irreproducible Results

You are experiencing high variability in your data when Enniatin C is included in the assay.

Potential Causes:

  • Poor Solubility and Aggregation: Cyclic peptides like enniatins can have limited solubility in aqueous buffers, leading to aggregation and inconsistent results.

  • Interaction with Assay Plastics: Lipophilic compounds can sometimes adhere to the surface of microplate wells, leading to variable concentrations in solution.

Troubleshooting Steps:

  • Optimize Buffer Conditions:

    • Consider adding a small percentage of a non-ionic detergent (e.g., Tween-20, Triton X-100) or an organic solvent like DMSO to your assay buffer to improve the solubility of Enniatin C.[10] Ensure the final concentration of the solvent does not affect your assay's performance.

  • Use Low-Binding Microplates:

    • If you suspect interaction with plastics, consider using low-binding microplates.

Frequently Asked Questions (FAQs)

Q1: What is Enniatin C and why might it interfere with my fluorescence assay?

Enniatin C is a cyclic hexadepsipeptide, a class of secondary metabolites produced by certain fungi.[2] Like other enniatins, it has ionophoric properties, meaning it can insert into lipid membranes and transport ions.[1][3][5] Its cyclic structure and lipophilic nature can lead to several types of interference in fluorescence-based assays, including intrinsic fluorescence (autofluorescence), fluorescence quenching, and light scattering due to aggregation.[6][7]

Q2: How can I determine if Enniatin C is autofluorescent at my assay's wavelengths?

To check for autofluorescence, run a control experiment where you measure the fluorescence of Enniatin C in your assay buffer at various concentrations, without your fluorescent probe or other assay components.[8] Use the same excitation and emission wavelengths and instrument settings as your main experiment. A significant, concentration-dependent increase in signal above the buffer-only blank indicates autofluorescence.

Q3: My assay shows a dose-dependent decrease in signal with Enniatin C. How can I be sure this is a true biological effect and not quenching?

To differentiate between true inhibition and fluorescence quenching, you should perform a counter-screen.[11] One common method is to use an orthogonal assay that employs a different detection method, such as an absorbance-based or luminescence-based assay, to confirm the activity of Enniatin C.[6] If Enniatin C shows a similar dose-dependent effect in a non-fluorescence-based assay, it is more likely to be a true biological effect.

Q4: What are some general strategies to minimize interference from compounds like Enniatin C in fluorescence assays?

  • Use Red-Shifted Fluorophores: Compounds are more likely to be autofluorescent in the blue-green region of the spectrum. Using fluorophores that excite and emit at longer wavelengths (in the red or far-red region) can often reduce interference.[7][12]

  • Time-Resolved Fluorescence (TRF): TRF assays can help to reduce background fluorescence from interfering compounds.

  • Control Experiments: Always run appropriate controls, including the compound alone in assay buffer and the compound with the fluorescent probe but without the biological target.[13]

Experimental Protocols & Data Presentation

Protocol: Characterizing Enniatin C Interference

This protocol outlines a systematic approach to identify and quantify the potential interference of Enniatin C in your fluorescence assay.

Materials:

  • Enniatin C

  • Assay buffer

  • Fluorescent probe/substrate for your assay

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Part A: Autofluorescence Assessment

    • Prepare a 2x concentrated serial dilution of Enniatin C in assay buffer.

    • Add an equal volume of assay buffer to each well.

    • Include a buffer-only control.

    • Read the plate at your assay's excitation and emission wavelengths.

  • Part B: Quenching Assessment

    • Prepare a 2x concentrated solution of your fluorescent probe in assay buffer.

    • Prepare a 2x concentrated serial dilution of Enniatin C in assay buffer.

    • Mix equal volumes of the probe solution and the Enniatin C dilutions in the wells.

    • Include a control with the probe and buffer (no Enniatin C).

    • Read the plate at your assay's excitation and emission wavelengths.

Data Analysis and Interpretation:

Summarize your findings in a table for clear comparison.

Concentration of Enniatin C (µM)Autofluorescence (RFU)% Quenching of Fluorescent Probe
0 (Control)00%
1ValueValue
5ValueValue
10ValueValue
25ValueValue
50ValueValue

Visualizing Interference Pathways

The following diagrams illustrate the potential mechanisms of interference and a troubleshooting workflow.

InterferenceMechanisms cluster_autofluorescence Autofluorescence cluster_quenching Quenching EC_auto Enniatin C Emission_auto False-Positive Signal EC_auto->Emission_auto Emits Light Excitation_auto Excitation Light Excitation_auto->EC_auto Excites Fluorophore Fluorophore EC_quench Enniatin C (Quencher) Fluorophore->EC_quench Energy Transfer No_Emission Reduced/No Emission EC_quench->No_Emission Excitation_quench Excitation Light Excitation_quench->Fluorophore Excites

Caption: Mechanisms of fluorescence interference by Enniatin C.

TroubleshootingWorkflow Start Unexpected Fluorescence Change with Enniatin C Check_Auto Test for Autofluorescence (Enniatin C alone) Start->Check_Auto Check_Quench Test for Quenching (Enniatin C + Fluorophore) Start->Check_Quench Is_Auto Is it Autofluorescent? Check_Auto->Is_Auto Is_Quench Is it Quenching? Check_Quench->Is_Quench Subtract_BG Subtract Background Signal or Use Red-Shifted Dyes Is_Auto->Subtract_BG Yes True_Hit Potential True Hit (Confirm with Orthogonal Assay) Is_Auto->True_Hit No Orthogonal_Assay Use Orthogonal Assay (e.g., Absorbance, Luminescence) Is_Quench->Orthogonal_Assay Yes Is_Quench->True_Hit No Subtract_BG->True_Hit False_Negative Potential False Negative (Consider Assay Redevelopment) Orthogonal_Assay->False_Negative If confirmed, it's a true hit

Caption: Troubleshooting decision tree for Enniatin C interference.

References

  • Assay Guidance Manual. (2015, December 7). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. [Link]

  • Agilent. (n.d.). Microplate-based Cell Viability Assays using Absorbance, Fluorescence, or Luminescence Detection. [Link]

  • Oldenburg, K. R., et al. (2007). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Journal of Biomolecular Screening, 12(4), 548–559. [Link]

  • McManus, S. A., et al. (2017). Fluorescence-based investigations of RNA-small molecule interactions. Methods, 120, 107–116. [Link]

  • Zhang, H., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(35), 4628–4635. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • González-García, E., et al. (2024). Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria. Toxins, 16(7), 263. [Link]

  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Jestoi, M. (2022). A Review of the Mycotoxin Enniatin B. Frontiers in Veterinary Science, 9, 934149. [Link]

  • Sy-Cordero, A. A., et al. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Journal of Natural Products, 75(9), 1643–1655. [Link]

  • Request PDF. (2025, August 10). Revisiting the enniatins: A review of their isolation, biosynthesis, structure determination and biological activities. ResearchGate. [Link]

  • Sy-Cordero, A. A., et al. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination and biological activities. Journal of Natural Products, 75(9), 1643–1655. [Link]

  • ResearchGate. (n.d.). Inhibition of diS-C3(3) export by enniatin A and beauvericin. Staining.... [Link]

  • Olleik, H., et al. (2019). Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. Toxins, 11(9), 514. [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933–940. [Link]

  • Dornetshuber, R., et al. (2007). Enniatin Exerts p53-Dependent Cytostatic and p53-Independent Cytotoxic Activities against Human Cancer Cells. Chemical Research in Toxicology, 20(3), 465–473. [Link]

  • Firáková, S., et al. (2007). Biosynthesis and biological activity of enniatins. Pharmazie, 62(8), 563–568. [Link]

  • Chen, Y., et al. (2004). Conformational effects on tryptophan fluorescence in cyclic hexapeptides. Biochemistry, 43(23), 7555–7566. [Link]

  • De Nisco, M., et al. (2023). Enniatin B1: Emerging Mycotoxin and Emerging Issues. Toxins, 15(6), 382. [Link]

  • Serrano, A. B., et al. (2020). Beauvericin and Enniatins: In Vitro Intestinal Effects. Toxins, 12(11), 683. [Link]

  • Wang, Y., et al. (2025). Optimization and Metabolite Profiling of Mycotoxin Enniatin B Biodegradation by Bacillus tequilensis. Toxins, 17(3), 115. [Link]

  • Yin, C., et al. (2015). Identification of cyclic depsipeptides and their dedicated synthetase from Hapsidospora irregularis. Journal of Natural Products, 78(8), 1837–1844. [Link]

  • Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. [Link]

  • ResearchGate. (2025, October 16). Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction. [Link]

  • Marin, D. E., et al. (2023). Impact of Enniatin and Deoxynivalenol Co-Occurrence on Plant, Microbial, Insect, Animal and Human Systems: Current Knowledge and Future Perspectives. Toxins, 15(4), 269. [Link]

  • Proctor, R. H., et al. (2017). Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction. Toxins, 9(2), 43. [Link]

  • Fraeyman, S., et al. (2017). Feedborne Mycotoxins Beauvericin and Enniatins and Livestock Animals. Toxins, 9(7), 227. [Link]

Sources

Optimization

Technical Support Center: Optimizing Enniatin C Ionophore Activity

Executive Summary Enniatin C (cyclo-[-D-Hiv-N-Me-L-Leu-]3) is a cyclic hexadepsipeptide ionophore. Unlike ionizable ionophores (e.g., Nigericin or Monensin) which require deprotonation to function, Enniatin C is a neutra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enniatin C (cyclo-[-D-Hiv-N-Me-L-Leu-]3) is a cyclic hexadepsipeptide ionophore. Unlike ionizable ionophores (e.g., Nigericin or Monensin) which require deprotonation to function, Enniatin C is a neutral ionophore. It functions by forming "sandwich" complexes with monovalent cations (preferentially K


) to facilitate passive diffusion across lipid bilayers.

The Critical Insight: While Enniatin C itself does not have an ionizable group that dictates its binding affinity, pH is the single most critical variable for its chemical stability. The alternating ester bonds in the depsipeptide backbone are highly susceptible to base-catalyzed hydrolysis.

This guide addresses the dichotomy of Enniatin C: It requires physiological pH for biological relevance but degrades rapidly in alkaline conditions.

Part 1: Chemical Stability & The pH Trap

The Mechanism of Degradation

Enniatin C differs from standard peptides because half of its bonds are ester bonds (between the hydroxyl group of D-hydroxyisovaleric acid and the carboxyl group of N-methyl-leucine).

  • pH < 3.0: Acid hydrolysis risk (slow but present).

  • pH 4.0 – 7.0: Optimal stability window.

  • pH > 8.0: Rapid base-catalyzed hydrolysis (saponification). The ring opens, destroying ionophoric activity permanently.

Storage vs. Assay Conditions

You must decouple your storage pH from your assay pH.

ParameterRecommended ConditionTechnical Rationale
Stock Solvent Anhydrous DMSO or EthanolPrevents hydrolysis; Enniatin C is lipophilic and insoluble in water.
Stock pH N/A (Non-aqueous)If using aqueous organic mixtures, keep pH ~6.0.
Assay Buffer pH 7.0 – 7.4Physiological relevance; stability is acceptable for the duration of short assays (<4 hours).
Danger Zone pH > 8.5Half-life of the ester bond drops significantly; data becomes unreliable.
Visualizing the Workflow Stability

The following diagram illustrates the safe handling zones for Enniatin C to prevent ring-opening before the experiment begins.

Enniatin_Stability_Workflow cluster_storage Storage Phase cluster_assay Experimental Phase cluster_risk Degradation Risks Stock Solid Enniatin C (-20°C) Solubilization Solubilize in DMSO (Anhydrous) Stock->Solubilization Dilution Dilute into Buffer (pH 7.0 - 7.4) Solubilization->Dilution 1:1000 Dilution Action Ion Transport (Active < 4 hrs) Dilution->Action Alkaline pH > 8.0 (Base Hydrolysis) Dilution->Alkaline pH Adjustment Error Linear Linearized Peptide (Inactive) Alkaline->Linear Ester Bond Cleavage

Figure 1: Stability workflow emphasizing the risk of alkaline hydrolysis during the transition from stock to assay buffer.

Part 2: Functional Assay Optimization

The "Sandwich" Complex Mechanism

Enniatin C transports ions via a carrier mechanism. Two Enniatin molecules stack to form a "sandwich" around a metal cation (2:1 stoichiometry), or a single molecule wraps around the ion (1:1), depending on the cation size.

  • Selectivity Order: K

    
     > Rb
    
    
    
    > Na
    
    
    > Li
    
    
    .
  • pH Independence of Transport: Unlike Nigericin (which exchanges K

    
     for H
    
    
    
    ), Enniatin C transport is electrogenic . It transports net positive charge. It does not inherently require a pH gradient to function, but it will respond to the membrane potential (
    
    
    ) generated by pH gradients.
Protocol: K Efflux Assay (Liposomal)

This protocol validates Enniatin C activity by measuring K


 transport out of liposomes.

Materials:

  • Liposomes loaded with: 100 mM KCl, 10 mM HEPES (pH 7.0).

  • External Buffer: 100 mM NaCl, 10 mM HEPES (pH 7.0).

  • Probe: PBFI (Potassium-binding benzofuran isophthalate) or generic pH electrode if coupling with proton counter-transport.

Step-by-Step Methodology:

  • Preparation: Prepare Large Unilamellar Vesicles (LUVs) via extrusion. Entrap 100 mM KCl.[1]

  • Exchange: Pass LUVs through a Sephadex G-50 column equilibrated with 100 mM NaCl to remove external K

    
    .
    
  • Baseline: Suspend LUVs in External Buffer. Monitor fluorescence (Ex 340/380nm, Em 500nm).

  • Induction: Add Enniatin C (dissolved in DMSO). Final concentration typically 0.1 – 1.0

    
    M.
    
    • Note: Keep DMSO < 0.5% v/v to avoid solvent-induced leakage.

  • Observation: Enniatin C will facilitate K

    
     efflux down its concentration gradient. Because Enniatin C transport is electrogenic, this will create a transmembrane potential (interior negative) that eventually halts the flux unless a charge-compensating ion (like a proton uncoupler, FCCP) is present.
    
  • Validation: Add Valinomycin (positive control) or Triton X-100 (total lysis) to determine 100% efflux.

Part 3: Troubleshooting & FAQs

Interactive Troubleshooting Logic

Use the logic flow below to diagnose "No Activity" or "Low Activity" results.

Troubleshooting_Logic Start Issue: Low/No Ion Transport Check_pH Check Buffer pH Start->Check_pH pH_High Hydrolysis Occurred (Sample Destroyed) Check_pH->pH_High pH > 8.0 pH_OK pH_OK Check_pH->pH_OK pH 7.0-7.4 Check_Conc Check Cation Source No_K Enniatin C is K+ Selective. Add KCl. Check_Conc->No_K No K+ present K_Present K_Present Check_Conc->K_Present K+ Present Check_Precip Check for Precipitation Cloudy Solubility Limit Exceeded. Reduce Conc or Increase DMSO. Check_Precip->Cloudy Visible Cloudiness Clear Clear Check_Precip->Clear Solution Clear pH_OK->Check_Conc K_Present->Check_Precip Charge_Issue Transport Halted by Membrane Potential. Add Uncoupler (FCCP). Clear->Charge_Issue Suspect Charge Buildup

Figure 2: Diagnostic decision tree for troubleshooting Enniatin C experimental failures.

Frequently Asked Questions

Q1: Can I use Enniatin C in acidic buffers (pH 5.0) to mimic lysosomal environments? A: Yes. Enniatin C is chemically stable at pH 5.0. However, remember that Enniatin C is a neutral carrier. It will not actively pump protons. If you are studying lysosomal pH gradients, Enniatin C will transport K


out of the lysosome (down its gradient) or Na

in, which may indirectly affect the pH gradient by altering the membrane potential (

).

Q2: My stock solution in DMSO turned cloudy upon adding to the buffer. Why? A: This is "crashing out." Enniatin C is highly hydrophobic.

  • The Fix: Ensure your stock concentration is high enough (e.g., 10 mM) so that you only add a tiny volume to the buffer.

  • Technique: Vortex the buffer while adding the Enniatin stock to ensure rapid dispersion. Do not exceed 10

    
    M final concentration in aqueous buffer without carrier proteins (like BSA) or specific lipid environments.
    

Q3: Why does Enniatin B get cited more often? Is C different? A: Enniatin B (N-Me-Val) is the most abundant analog in Fusarium extracts. Enniatin C (N-Me-Leu) is structurally very similar but slightly more lipophilic due to the leucine side chain. Their mechanism and pH stability profiles are nearly identical. Protocols for B are generally applicable to C.

Q4: Does pH affect the cation selectivity (K+ vs Na+)? A: Not directly. The selectivity is determined by the size of the "sandwich" cavity formed by the depsipeptide ring, which is geometrically rigid. However, extreme pH changes can alter the hydration shell of the ions in solution, theoretically impacting binding kinetics, but in practice, the chemical degradation of the ionophore at high pH is the dominant factor.

References

  • Kamyar, M., et al. (2004). "Investigation of the electrophysiological properties of enniatins."[2] Archives of Biochemistry and Biophysics. Describes the ionophoric mechanism, pore formation, and cation selectivity (K+ > Na+) of Enniatin isomers.[3]

  • Sy-Cordero, A. A., et al. (2012). "Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities." The Journal of Antibiotics.

  • BenchChem Technical Support. "Minimizing Enniatin B1 degradation during sample preparation." Highlights the susceptibility of the depsipeptide ester bond to hydrolysis at pH > 8.[4]

    • (General reference for Depsipeptide handling)

  • Wätjen, W., et al. (2009). "Enniatins A1, B and B1 from Fusarium tricinctum induce apoptotic cell death." Toxicon. Discusses the mitochondrial mechanism and the necessity of lipophilic stability for cellular activity.

Sources

Troubleshooting

Technical Support Center: Navigating Cell Line Specific Toxicity of Enniatin C

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers investigating the cytotoxic effects of Enniatin C. We address common experimental challenges, provide troub...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers investigating the cytotoxic effects of Enniatin C. We address common experimental challenges, provide troubleshooting strategies, and offer detailed protocols to ensure the accuracy and reproducibility of your findings.

A Note on Enniatin Analogues

Enniatin C is a member of the enniatin family of cyclic hexadepsipeptide mycotoxins produced by Fusarium species.[1] While research specifically isolating the effects of Enniatin C is limited, a significant body of literature exists for its close analogues, such as Enniatin A, A1, B, and B1. These compounds share a core mechanism of action, and the principles and troubleshooting steps outlined in this guide are based on the well-documented behavior of the enniatin family as a whole.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mechanism and behavior of enniatins.

Q1: What is the primary mechanism of action for Enniatin C and other enniatins?

A1: The primary mechanism is their function as ionophores .[][3] Enniatins are lipophilic molecules that can insert themselves into cellular membranes.[4] There, they form complexes with cations, primarily potassium (K+), and transport them across the membrane, down their electrochemical gradient.[1][5] This influx of ions disrupts the cell's membrane potential and ionic homeostasis, which triggers a cascade of downstream events leading to cell death.[4][5]

start Problem: Unexpectedly Low Cytotoxicity check_compound Check 1: Compound & Handling start->check_compound check_cell Check 2: Cell Line & Controls check_compound->check_cell OK solution_compound Verify storage (-20°C, dark). Use polypropylene tubes. Prepare fresh dilutions. check_compound->solution_compound Issue Found check_protocol Check 3: Assay Protocol check_cell->check_protocol OK solution_cell Run parallel experiment with a known sensitive cell line (e.g., Caco-2). Check passage number. check_cell->solution_cell Issue Found solution_protocol Perform time-course (24, 48, 72h). Extend dose range. Validate assay with positive control (e.g., Staurosporine). check_protocol->solution_protocol Issue Found end_node Re-run Experiment check_protocol->end_node All OK solution_compound->end_node solution_cell->end_node solution_protocol->end_node enniatin Enniatin C membrane Ion Influx (K+) & Membrane Depolarization enniatin->membrane mito Mitochondrial Stress membrane->mito mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mito->mmp bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cytoC Cytochrome c Release mmp->cytoC bax->cytoC bcl2->cytoC apaf Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cytoC->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3/7 Activation (Executioner Caspases) cas9->cas3 parp PARP Cleavage DNA Fragmentation cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Enniatin-induced intrinsic apoptosis pathway.

References

  • Valdehita, A., et al. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Journal of Natural Products, 75(9), 1644-1653. [Link]

  • Fraeyman, S., et al. (2022). A Review of the Mycotoxin Enniatin B. Frontiers in Microbiology, 13, 950601. [Link]

  • Dornetshuber, R., et al. (2007). Enniatin Exerts p53-Dependent Cytostatic and p53-Independent Cytotoxic Activities against Human Cancer Cells. Chemical Research in Toxicology, 20(3), 465-473. [Link]

  • Caloni, F., et al. (2020). Beauvericin and Enniatins: In Vitro Intestinal Effects. Toxins, 12(11), 693. [Link]

  • Sava, G., et al. (2025). Cytotoxicity of enniatins tested on different cell lines. Molecules. [Link]

  • Hwang, Y., & Lee, H. S. (2024). Statistical optimization of environmental factors to produce the cytotoxic enniatins H, I and MK1688 against human multidrug resistance cancer cell lines. Food Science and Biotechnology, 33(3), 579-587. [Link]

  • Hwang, Y., & Lee, H. S. (2023). Statistical optimization of environmental factors to produce the cytotoxic enniatins H, I and MK1688 against human multidrug resistance cancer cell lines. PubMed. [Link]

  • Dornetshuber, R., et al. (2009). Oxidative stress and DNA interactions are not involved in Enniatin- and Beauvericin-mediated apoptosis induction. Molecular Nutrition & Food Research. [Link]

  • Massart, F., et al. (2021). Feedborne Mycotoxins Beauvericin and Enniatins and Livestock Animals. Toxins, 13(11), 769. [Link]

  • De Vleeschouwer, M., et al. (2026). ENN A1 and B1 In Vitro Toxicological Effects on 2D and 3D Organ-on-Chip HepaRG Liver Cells. Toxins, 18(2), 114. [Link]

  • Cortinovis, C., et al. (2023). Enniatin B1: Emerging Mycotoxin and Emerging Issues. Toxins, 15(6), 385. [Link]

  • Olleik, H., et al. (2019). Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. Toxins, 11(9), 514. [Link]

  • Kamyar, M., et al. (2004). Investigation of the electrophysiological properties of enniatins. Archives of Biochemistry and Biophysics. [Link]

  • Dornetshuber, R., et al. (2007). Enniatin exerts p53-dependent cytostatic and p53-independent cytotoxic activities against human cancer cells. PubMed. [Link]

  • Park, J. W., et al. (2008). Cytotoxicities of enniatins H, I, and MK1688 from Fusarium oxysporum KFCC 11363P. Journal of Microbiology and Biotechnology, 18(6), 1082-1086. [Link]

Sources

Optimization

Technical Support Center: Overcoming Microbial Resistance to Enniatin C

Welcome to the Advanced Applications Portal. Current Status: Online | Specialist: Senior Application Scientist, Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Portal. Current Status: Online | Specialist: Senior Application Scientist, Dr. A. Vance

You are accessing this guide because your microbial strains—likely Fusarium, Candida, or specific bacterial isolates—are displaying unexpected tolerance to Enniatin C. As a cyclic hexadepsipeptide ionophore, Enniatin C acts by integrating into cell membranes and disrupting cation homeostasis (


). When this fails, it is rarely a "bad batch" of compound; it is usually a sophisticated biological counter-measure.

This guide moves beyond basic troubleshooting into mechanism-based diagnostics.

Module 1: Diagnostic Triage (Is it Resistance or Artifact?)

Before assuming biological resistance, we must rule out physicochemical artifacts common to hydrophobic depsipeptides.

Q: My MIC values for Enniatin C are fluctuating wildy between replicates. Is the strain adapting?

A: Likely not. This is often a solubility or adsorption artifact , not biological adaptation. Enniatin C is highly lipophilic.[1]

The "Plastic Trap" Protocol:

  • Issue: Enniatin C binds rapidly to polystyrene (PS) surfaces, effectively lowering the concentration the cells actually see.

  • Correction: Switch to Polypropylene (PP) or Glass coated plates for MIC assays.

  • Solvent Check: Ensure your stock is dissolved in 100% DMSO. In the final assay, keep DMSO <1% (v/v). If the solution turns cloudy upon addition to media, the Enniatin has precipitated.

    • Fix: Pre-warm the media to 37°C before adding the compound to improve dispersion kinetics.

Module 2: The Efflux Barrier (ABC Transporters)

Q: The strain is confirmed resistant on glass. What is the most probable biological mechanism?

A: The upregulation of ATP-Binding Cassette (ABC) Transporters . While Enniatins are themselves inhibitors of certain pumps (like Pdr5p in yeast), they are also substrates.[2] If the microbe overexpresses transporters (e.g., Cdr1, MDR1, or P-gp homologs), it pumps Enniatin C out faster than it can form ion pores.

The "Pump-Block" Validation Experiment: To confirm this mechanism, you must perform a chemosensitization assay using a known Efflux Pump Inhibitor (EPI).

Protocol: Chequerboard Synergy Assay

  • Reagents: Enniatin C, Verapamil (standard EPI) or FK506 (if testing fungal strains).

  • Method:

    • Create a matrix in a 96-well plate (Polypropylene).

    • X-axis: Serial dilution of Enniatin C (0 to 64 µg/mL).

    • Y-axis: Serial dilution of Verapamil (non-toxic concentration range).

    • Inoculate with the resistant strain (

      
       CFU/mL).
      
    • Incubate 24-48h.

  • Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: If FICI

      
      , the resistance is efflux-mediated (Synergy).
      

Visualization: The Resistance Landscape

ResistanceMechanisms Enniatin Enniatin C (Extracellular) Membrane Cell Membrane (Lipid Bilayer) Enniatin->Membrane Diffusion Enzyme Lactonase/Esterase (Enzymatic Degradation) Enniatin->Enzyme Interception Pore Ion Pore Formation (Cell Death) Membrane->Pore Accumulation Pump ABC Transporter (Efflux Pump) Membrane->Pump Substrate Binding Pump->Enniatin Efflux (Resistance) Inactive Open-Ring Metabolite (Inactive) Enzyme->Inactive Hydrolysis

Figure 1: Mechanistic pathways of Enniatin C resistance. The compound must accumulate in the membrane to form pores; efflux pumps and enzymatic hydrolysis prevent this accumulation.

Module 3: Enzymatic Destruction (The "Hidden" Factor)

Q: I used an efflux inhibitor, but the strain is still resistant. What now?

A: You are likely dealing with Enzymatic Detoxification . Certain microbes (specifically Bacillus spp., Clonostachys rosea, and some Fusarium strains) produce lactonases or esterases . These enzymes cleave the ester bonds within the Enniatin depsipeptide ring, opening the structure. Once the ring is open, the ionophoric capability is lost.

The Supernatant Degradation Assay:

  • Culture: Grow the resistant strain to mid-log phase.

  • Spike: Add Enniatin C (e.g., 50 µM).

  • Harvest: At T=0, T=6h, T=24h, remove aliquots and centrifuge.

  • Analyze: Run the supernatant on HPLC-MS/MS.

  • Look for:

    • Disappearance of the Enniatin C peak (

      
      ).
      
    • Appearance of the "Open Chain" metabolite (

      
       Da due to hydrolysis, 
      
      
      
      ).
Module 4: Membrane Lipidomics (Advanced)

Q: Can the cell membrane itself change to resist pore formation?

A: Yes. This is common in fungal strains (e.g., Candida, Saccharomyces). Enniatin C requires specific membrane fluidity to insert itself. Resistant strains often alter their Ergosterol content. Lower ergosterol levels or modified sterol structures can "stiffen" the membrane or alter the dipole potential, preventing the depsipeptide from forming a stable channel.

Diagnostic Step: Perform an ergosterol extraction (saponification followed by heptane extraction) and quantify via UV spectrophotometry (282 nm). Compare the resistant mutant against the wild type. A significant drop in ergosterol correlates with ionophore resistance.

Summary of Troubleshooting Workflows

Use the following logic gate to determine your next experimental step.

TroubleshootingFlow Start Observed Resistance to Enniatin C Solubility Check Solubility & Plasticware (PS vs PP) Start->Solubility TrueRes Is Resistance Reproducible? Solubility->TrueRes TrueRes->Solubility No (Fix Assay) EffluxTest Run Chequerboard Assay (+ Verapamil) TrueRes->EffluxTest Yes Synergy Synergy Observed? (FICI < 0.5) EffluxTest->Synergy PumpMech Mechanism: ABC Transporter Efflux Synergy->PumpMech Yes EnzymeTest Run HPLC-MS Supernatant Analysis Synergy->EnzymeTest No Degradation M+18 Peak Detected? EnzymeTest->Degradation EnzMech Mechanism: Esterase Hydrolysis Degradation->EnzMech Yes LipidMech Mechanism: Membrane/Sterol Alteration Degradation->LipidMech No

Figure 2: Logical troubleshooting path for identifying the root cause of Enniatin C resistance.

References
  • Kamyar, M., et al. (2004).[3][4] "Investigation of the electrophysiological properties of enniatins." Archives of Biochemistry and Biophysics. (Establishes the ionophoric mechanism of action).

  • Hiraga, K., et al. (2005). "Enniatin has a new function as an inhibitor of Pdr5p, one of the ABC transporters in Saccharomyces cerevisiae."[2] Biochemical and Biophysical Research Communications. (Details the interaction between Enniatins and ABC transporters).

  • Meca, G., et al. (2014). "Degradation of the bioactive compounds enniatins A, A1, B, B1 employing different strains of Bacillus subtilis." Toxins.[1][5][6][7][8] (Describes enzymatic degradation mechanisms).

  • Chiba, P., et al. (2009).[8] "Interactions between ABC-transport proteins and the secondary Fusarium metabolites enniatin and beauvericin." Molecular Nutrition & Food Research. (Validation of efflux pump involvement).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Cytotoxicity Analysis: Enniatin C vs. Beauvericin

A Technical Guide for Researchers in Cellular Biology and Drug Discovery In the realm of mycotoxin research, the cyclic hexadepsipeptides Enniatin and Beauvericin, primarily produced by various Fusarium species, have gar...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Cellular Biology and Drug Discovery

In the realm of mycotoxin research, the cyclic hexadepsipeptides Enniatin and Beauvericin, primarily produced by various Fusarium species, have garnered significant attention for their potent biological activities.[1][2] While structurally related, these compounds exhibit distinct cytotoxic profiles, making a comparative understanding of their mechanisms crucial for researchers in toxicology, pharmacology, and oncology. This guide provides an in-depth, objective comparison of the cytotoxic effects of Enniatins, with a particular focus on the less-studied Enniatin C where data is available, and the more extensively characterized Beauvericin. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing their cytotoxic and anti-proliferative effects.

Structural and Mechanistic Overview: Ionophores at the Cellular Gates

Both Enniatins and Beauvericin are classified as ionophores, molecules that can transport ions across lipid membranes.[1][3] This fundamental property is the cornerstone of their cytotoxic activity. By forming complexes with cations, particularly potassium (K+), sodium (Na+), and calcium (Ca2+), they disrupt the delicate ionic homeostasis of the cell, leading to a cascade of downstream events that culminate in cell death.[1][3]

Beauvericin , a symmetric molecule, is a potent ionophore that readily integrates into cell membranes, forming channels that increase membrane permeability to mono- and divalent cations.[2] This influx of ions, especially Ca2+, is a critical trigger for its cytotoxic effects.[4]

Enniatins , a family of related compounds (including A, A1, B, B1, and the less common C), also function as ionophores.[5][6] Their structure allows them to create cation-selective pores in the cell membrane, leading to a similar disruption of ionic gradients.[5][6] The specific amino acid residues in their structure influence their ion selectivity and overall biological activity.[2]

Comparative Cytotoxicity: A Tale of Two Mycotoxins

While both mycotoxins induce cytotoxicity through their ionophoric nature, the potency and specific cellular responses can differ. Direct comparative studies focusing specifically on Enniatin C are limited; therefore, this guide will draw comparisons based on the broader Enniatin family, highlighting data for specific analogues where available.

Data Presentation: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes a selection of reported IC50 values for Beauvericin and various Enniatins across different human cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.

MycotoxinCell LineExposure Time (h)IC50 (µM)Reference
Beauvericin Caco-2 (Colon)2420.62 ± 6.9[7]
Caco-2 (Colon)4812.75 ± 4.8[7]
HT-29 (Colon)2415.00 ± 6.9[7]
HT-29 (Colon)489.75 ± 4.4[7]
N87 (Gastric)-27.5 ± 0.7[4]
Enniatin A HeLa (Cervical)241.15[8]
HeLa (Cervical)480.57[8]
Enniatin A1 Caco-2 (Colon)482.7 ± 0.8[4]
HT-29 (Colon)481.4 ± 0.7[4]
Enniatin B HT-29 (Colon)482.8[8]
HepG2 (Liver)48>10[8]
Enniatin B1 HT-29 (Colon)483.7[8]
HepG2 (Liver)488.5[7]
Enniatin Complex Caco-2 (Colon)721.99 ± 0.09[4]

From the available data, it is evident that the cytotoxic potency of Enniatins can be comparable to or even exceed that of Beauvericin in certain cell lines. For instance, some studies suggest that the cytotoxic effect of Enniatins on Caco-2 cells can be three- to four-fold higher than that of Beauvericin.[4] Among the Enniatins, analogues like A and A1 often exhibit greater cytotoxicity than B and B1.[4][9]

Delving Deeper: Mechanisms of Cell Death

The disruption of ionic homeostasis by Enniatin C and Beauvericin triggers a cascade of events leading to programmed cell death, or apoptosis.

The Apoptotic Pathway

Both mycotoxins are known to induce apoptosis through the intrinsic, or mitochondrial, pathway.[4][10] This is characterized by:

  • Mitochondrial Membrane Depolarization: The influx of cations disrupts the mitochondrial membrane potential.[4][10]

  • Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.[4]

  • Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis.[4][10]

The following diagram illustrates the generalized apoptotic pathway induced by these mycotoxins.

Mycotoxin Enniatin C / Beauvericin Membrane Cell Membrane Mycotoxin->Membrane Interacts with IonChannel Ion Channel Formation Membrane->IonChannel Induces IonInflux Cation Influx (Ca²⁺, K⁺) IonChannel->IonInflux Mitochondria Mitochondria IonInflux->Mitochondria Disrupts MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Generalized signaling pathway of apoptosis induced by Enniatin C and Beauvericin.

Cell Cycle Arrest

In addition to inducing apoptosis, both Enniatins and Beauvericin can cause cell cycle arrest, preventing cancer cells from proliferating.

  • Beauvericin: Has been shown to induce a reduction in the G0/G1 phase and an increase in the G2/M phase of the cell cycle.[4]

  • Enniatins: Different Enniatin analogues can arrest the cell cycle at various phases. For instance, Enniatins A, A1, and B1 have been observed to cause a G2/M arrest after 24 hours, while a longer exposure (72 hours) can lead to an S phase arrest.[4] Some studies also report a p53-dependent cell cycle arrest in the G0/G1 phase.[10]

Experimental Protocols: Assessing Cytotoxicity in the Laboratory

To enable researchers to conduct their own comparative studies, we provide a detailed protocol for the widely used MTT assay to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Cell line of interest (e.g., Caco-2, HT-29, HeLa)

  • Complete cell culture medium

  • Enniatin C and Beauvericin stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of Enniatin C and Beauvericin in complete medium from the stock solutions.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the mycotoxins. Include a vehicle control (medium with the same concentration of solvent used for the stock solutions) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for 5-10 minutes to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the mycotoxin concentration to determine the IC50 value.

The following diagram outlines the experimental workflow for assessing cytotoxicity.

Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Enniatin C / Beauvericin Incubate1->Treat Incubate2 Incubate (24, 48, 72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic properties of Enniatin C and Beauvericin, highlighting their shared ionophoric mechanism of action while noting differences in potency and effects on the cell cycle. The available data suggests that Enniatins, as a class, are potent cytotoxic agents with activities comparable to, and in some cases exceeding, that of Beauvericin.

A significant gap in the literature is the lack of direct, comprehensive comparative studies involving Enniatin C. Future research should aim to fill this void by performing head-to-head comparisons of the cytotoxic profiles of all major Enniatin analogues, including Enniatin C, against a broad panel of cancer cell lines. Such studies will be invaluable for a more complete understanding of the structure-activity relationships within this fascinating family of mycotoxins and for exploring their potential as novel therapeutic agents.

References

  • Juan, C., Juan-García, A., & Ruiz, M. J. (2022). A Review of the Mycotoxin Enniatin B. Frontiers in Microbiology, 13, 868933. [Link]

  • Kupski, L., & Badiale-Furlong, E. (2021). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. RSC Advances, 11(54), 34225-34244. [Link]

  • Marino, F., Ferioli, M., & Dell'Orco, S. (2020). Beauvericin and Enniatins: In Vitro Intestinal Effects. Toxins, 12(11), 693. [Link]

  • Dornetshuber, R., Heffeter, P., Sulyok, M., Schumacher, R., Chiba, P., Kopp, S., ... & Micksche, M. (2007). Enniatin exerts p53-dependent cytostatic and p53-independent cytotoxic activities against human cancer cells. Chemical research in toxicology, 20(2), 465-473. [Link]

  • Warth, B., Sulyok, M., & Krska, R. (2022). Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health. Archives of Toxicology, 96(1), 1-20. [Link]

  • Hasuda, A. L., & Bracarense, A. P. F. L. (2024). Toxicity of the emerging mycotoxins beauvericin and enniatins: A mini-review. Toxicon, 239, 107534. [Link]

  • Olleik, H., Nicoletti, C., Lafond, M., Courvoisier-Dezord, E., Xue, P., Hijazi, A., ... & Maresca, M. (2019). Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. Toxins, 11(9), 514. [Link]

  • Hasuda, A. L., & Bracarense, A. P. F. L. (2024). Toxicity of the emerging mycotoxins beauvericin and enniatins: A mini-review. Toxicon, 239, 107534. [Link]

  • Çelik, T. A., & Derici, E. (2018). Assessment of Cytotoxic and Genotoxic Effects of enniatin-A in Vitro. Journal of Toxicology and Environmental Health, Part A, 81(16), 783-793. [Link]

  • Coulet, F., Coton, M., Iperi, C., Belinger Podevin, M., Coton, E., & Hymery, N. (2024). Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1. Toxins, 16(1), 54. [Link]

  • Dellafiora, L., Galaverna, G., & Dall'Asta, C. (2021). Enniatin B1: Emerging Mycotoxin and Emerging Issues. Toxins, 13(6), 406. [Link]

  • Fraeyman, S., Meyer, E., Devreese, M., Antonissen, G., Demeyere, K., Haesebrouck, F., ... & Croubels, S. (2018). Comparative in vitro cytotoxicity of the emerging Fusarium mycotoxins beauvericin and enniatins to porcine intestinal epithelial cells. Food and Chemical Toxicology, 121, 566-572. [Link]

  • Aufy, M., Abdelaziz, R. F., Hussein, A. M., Topcagic, N., Shamroukh, H., Abdel-Maksoud, M. A., ... & Studenik, C. R. (2023). Impact of Enniatin B and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction. International Journal of Molecular Sciences, 24(3), 2030. [Link]

  • Skrzydlewski, A., & Twarużek, M. (2022). Cytotoxicity of enniatins tested on different cell lines. Toxins, 14(4), 244. [Link]

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Comparative

A Comparative Guide to the Ionophoric Properties of Enniatin C and Valinomycin

In the realm of molecular biology and biophysics, ionophores are indispensable tools for manipulating ion gradients across biological membranes. Among these, the cyclic depsipeptides Enniatin C and Valinomycin are promin...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of molecular biology and biophysics, ionophores are indispensable tools for manipulating ion gradients across biological membranes. Among these, the cyclic depsipeptides Enniatin C and Valinomycin are prominent, each with a distinct profile of ionophoric activity. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate ionophore for their specific applications.

Introduction: A Tale of Two Ionophores

Enniatin C and Valinomycin, both products of microbial metabolism, share the fundamental ability to transport cations across lipid bilayers. Enniatin C is a member of the enniatin family of hexadepsipeptides produced by various Fusarium fungi.[][2][3] Valinomycin, a dodecadepsipeptide isolated from Streptomyces fulvissimus, is one of the most well-characterized ionophores.[4][5][6] Their utility stems from their capacity to selectively bind and transport ions, thereby dissipating electrochemical gradients, a property with wide-ranging applications from antimicrobial research to the study of membrane transport phenomena.[][5][7]

While both are classified as mobile carrier ionophores, their profound differences in ion selectivity and transport dynamics form the crux of this comparison.

Structural and Mechanistic Overview

Both Enniatin C and Valinomycin are cyclic molecules composed of alternating amino acid and hydroxy acid residues.[][6] This structure creates a lipophilic exterior that facilitates insertion into the cell membrane and a polar core that chelates cations.[8][9]

Valinomycin's "Cage" for Potassium: Valinomycin's 36-membered ring is optimally sized to form a coordination cage around a single potassium ion (K+).[4] The six carbonyl oxygen atoms of the ester linkages point inward, creating a hydrophilic pocket that perfectly accommodates the dehydrated K+ ion.[4][8] This complex, with its hydrophobic exterior, then diffuses across the lipid bilayer, releasing the K+ on the other side.[8]

Enniatin C's Versatile Binding: Enniatin C, a smaller 18-membered ring, also acts as a mobile carrier.[10] However, its smaller cavity and more flexible structure allow it to form complexes with a broader range of cations, including both monovalent and divalent ions.[][11] The proposed mechanism for enniatins involves the formation of a "sandwich" complex, where two enniatin molecules may be involved in transporting a single cation, or by forming cation-selective pores through the vertical stacking of molecules.[12][13]

Head-to-Head Comparison: Ion Selectivity

The most significant distinction between Valinomycin and Enniatin C lies in their ion selectivity. Valinomycin is renowned for its exceptionally high selectivity for K+ over sodium ions (Na+), with a selectivity ratio often cited to be as high as 10,000:1.[4] This remarkable specificity is a direct consequence of the precise fit of the K+ ion within its central cavity.[14]

Enniatin C, in contrast, exhibits a much broader and less specific ionophoric activity. It can transport a variety of monovalent and divalent cations, including K+, Na+, and Ca2+.[11] While it shows some preference for K+, its selectivity over other ions is significantly lower than that of Valinomycin.[14]

IonophorePrimary SelectivityOther Transported CationsK+/Na+ SelectivityReference
Valinomycin K+Rb+, Cs+~10,000:1[4]
Enniatin C K+, various cationsNa+, Ca2+, other mono- and divalent cationsLower than Valinomycin[11][14]

This difference in selectivity is a critical factor in experimental design. For studies requiring the specific perturbation of K+ gradients, Valinomycin is the unequivocal choice.[5] Conversely, if the goal is to induce a more general disruption of cation homeostasis, Enniatin C may be more suitable.

Experimental Characterization of Ionophoric Activity

The ionophoric activities of Enniatin C and Valinomycin can be quantitatively assessed using several biophysical techniques. The Black Lipid Membrane (BLM) and fluorescence-based ion flux assays are two powerful methods for this purpose.

Black Lipid Membrane (BLM) Electrophysiology

The BLM technique allows for the direct measurement of ion transport across a synthetic lipid bilayer.[15][16] By applying a voltage across the membrane and measuring the resulting current in the presence of the ionophore, one can determine the ion conductance and selectivity.

Experimental Workflow: BLM Assay

BLM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare lipid solution (e.g., DPhPC in n-decane) P2 Form BLM across aperture in Teflon septum P1->P2 E1 Add ionophore (Enniatin C or Valinomycin) to one or both chambers P2->E1 P3 Prepare aqueous electrolyte solutions (e.g., KCl, NaCl) P3->E1 E2 Apply voltage clamp across the BLM E1->E2 E3 Record ion current E2->E3 A1 Calculate membrane conductance (G = I/V) E3->A1 A2 Determine ion selectivity from reversal potentials under ion gradients A1->A2

Caption: Workflow for BLM electrophysiology.

Step-by-Step Protocol for BLM Assay:

  • Preparation of the BLM Setup:

    • A BLM chamber consists of two compartments separated by a thin Teflon partition with a small aperture (typically 100-200 µm in diameter).

    • Fill both compartments with an electrolyte solution (e.g., 1 M KCl, buffered with 10 mM HEPES, pH 7.4).

    • Prepare a solution of a lipid (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane).

  • Formation of the BLM:

    • Using a fine brush or syringe, "paint" the lipid solution across the aperture. The solvent will thin out, leaving a stable lipid bilayer.[15][16]

    • Monitor the formation of the BLM by measuring the electrical capacitance across the membrane. A stable BLM will have a capacitance of approximately 0.4-0.8 µF/cm².

  • Addition of Ionophore:

    • Prepare stock solutions of Enniatin C and Valinomycin in a suitable solvent (e.g., ethanol).

    • Add a small aliquot of the ionophore stock solution to one or both compartments of the BLM chamber to achieve the desired final concentration (typically in the nanomolar to micromolar range).

  • Electrophysiological Recording:

    • Using Ag/AgCl electrodes placed in each compartment, apply a series of voltage steps across the BLM using a patch-clamp amplifier.

    • Record the resulting current. The current is a direct measure of the ion flux through the membrane mediated by the ionophore.

  • Determination of Ion Selectivity:

    • To determine the ion selectivity, establish a salt gradient across the BLM (e.g., 1 M KCl in one compartment and 0.1 M KCl in the other).

    • Measure the reversal potential (the voltage at which the net current is zero).

    • The selectivity for different ions can be calculated using the Goldman-Hodgkin-Katz equation.

Fluorescence-Based Ion Flux Assays

Fluorescence-based assays offer a higher-throughput alternative for assessing ionophore activity in liposomes or cells.[17][18] These assays utilize ion-sensitive fluorescent dyes to monitor changes in intracellular or intra-liposomal ion concentrations.

Experimental Workflow: Fluorescence-Based Ion Flux Assay

FL_Workflow P1 Prepare liposomes loaded with a K+-sensitive fluorescent dye (e.g., PBFI) in a low K+ buffer P2 Resuspend liposomes in a high K+ external buffer P1->P2 E1 Add ionophore (Enniatin C or Valinomycin) to the liposome suspension P2->E1 E2 Monitor fluorescence intensity over time E1->E2 A1 Calculate the rate of K+ influx from the change in fluorescence E2->A1

Caption: Workflow for a fluorescence-based ion flux assay.

Step-by-Step Protocol for Fluorescence-Based K+ Influx Assay:

  • Preparation of Dye-Loaded Liposomes:

    • Prepare large unilamellar vesicles (LUVs) by extrusion. The lipid composition can be varied, but a common choice is a mixture of phosphatidylcholine (PC) and cholesterol.

    • During hydration of the lipid film, include a potassium-sensitive fluorescent dye (e.g., Potassium-Binding Benzofuran Isophthalate, PBFI) in a low-potassium buffer (e.g., containing Na+ as the primary cation).

    • Remove the external dye by size-exclusion chromatography.

  • Initiation of the Assay:

    • Dilute the dye-loaded liposomes into a high-potassium buffer to create an inwardly directed K+ gradient.

    • Place the liposome suspension in a cuvette in a spectrofluorometer.

  • Addition of Ionophore and Data Acquisition:

    • Record the baseline fluorescence.

    • Add a small volume of a stock solution of Enniatin C or Valinomycin to the cuvette and mix rapidly.

    • Monitor the change in fluorescence intensity over time. The influx of K+ into the liposomes will cause a change in the fluorescence of the entrapped dye.

  • Data Analysis:

    • The initial rate of fluorescence change is proportional to the rate of K+ transport mediated by the ionophore.

    • By comparing the rates obtained with Enniatin C and Valinomycin at the same concentration, their relative K+ transport efficiencies can be determined.

    • To assess the transport of other ions, different ion-sensitive dyes and buffer compositions can be used. For example, a thallium-sensitive dye can be used as a surrogate for K+.[18][19][20]

Concluding Remarks for the Discerning Researcher

The choice between Enniatin C and Valinomycin is dictated by the specific experimental question.

  • Valinomycin is the gold standard for studies requiring the highly selective transport of potassium ions. Its well-defined mechanism and exquisite selectivity make it an ideal tool for investigating the role of K+ gradients in cellular processes.[4][5]

  • Enniatin C offers a broader spectrum of activity, making it suitable for applications where a more general disruption of cation homeostasis is desired.[][11] Its ability to transport various cations, including divalent ones, can be advantageous in certain contexts, such as in studies of apoptosis or as a broad-spectrum antimicrobial agent.[2][21]

It is imperative for researchers to consider these fundamental differences in ionophoric activity to ensure the appropriate selection and interpretation of experimental results. The methodologies outlined in this guide provide a robust framework for the empirical characterization of these and other ionophores, fostering a deeper understanding of their intricate mechanisms of action.

References

  • Wikipedia. Valinomycin. [Link]

  • Su, Z., et al. (2019). How Valinomycin Ionophores Enter and Transport K+ across Model Lipid Bilayer Membranes. Langmuir. [Link]

  • Schmid, R., & Junge, W. (1975). The mechanism of action of valinomycin on the thylakoid membrane. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
  • Fraeyman, S., et al. (2017). A Review of the Mycotoxin Enniatin B. Frontiers in Microbiology. [Link]

  • Taylor & Francis. Valinomycin – Knowledge and References. [Link]

  • Shinozawa, S., et al. (1979).
  • Tsemperouli, M., et al. (2019). Black Lipid Membranes: Challenges in Simultaneous Quantitative Characterization by Electrophysiology and Fluorescence Microscopy. Langmuir. [Link]

  • Duax, W. L., et al. (1988). Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics. Journal of Molecular Structure.
  • Dr. Oracle. (2025). What is the effect of valinomycin (a potassium ionophore)
  • Quora. (2019). How does the structure of valinomycin ensure it crosses the lipid bilayer of the cell membrane and disrupt the ionic balance?. [Link]

  • Tsemperouli, M., et al. (2019). Black Lipid Membranes: Challenges in Simultaneous Quantitative Characterization by Electrophysiology and Fluorescence Microscopy. Langmuir.
  • Su, Z., et al. (2019). How Valinomycin Ionophores Enter and Transport K+ across Model Lipid Bilayer Membranes. Langmuir.
  • PubChem. Valinomycin. [Link]

  • Pober, J. S., & Bitensky, M. W. (1979). Light-regulated enzymes of vertebrate retinal rods. Advances in cyclic nucleotide research.
  • Bio-protocol. (2025). Fluorescence-based ion transport assays using Proteoliposomes.
  • Hašek, J., et al. STRUCTURE OF VALINOMYCIN AND ITS COMPLEXES.
  • Kamyar, M., et al. (2004). Investigation of the electrophysiological properties of enniatins. Archives of Biochemistry and Biophysics.
  • Deslouches, B., et al. (2019).
  • Smith, M. C., et al. (2020). Beauvericin and Enniatins: In Vitro Intestinal Effects. Toxins.
  • Bills, G. F., et al. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Journal of Industrial Microbiology & Biotechnology.
  • Ivanova, L., et al. (2025). Accelerating the identification of enniatins and related metabolites.
  • Parker, M. D., & Boron, W. F. (2013). Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes. Comprehensive Physiology.
  • Lifson, S., & Felder, C. E. (1984). Enniatin B and valinomycin as ion carriers: an empirical force field analysis. Journal of the American Chemical Society.
  • NCBI. (2025).
  • Wikipedia. Enniatin. [Link]

  • ION Biosciences. Thallium Flux Assays - Ion Indicators. [Link]

  • Creative Bioarray. Ion Flux Assay for Ion Channel Screening. [Link]

  • PubChem. Enniatin C. [Link]

  • Lee, C. H., et al. (2009). BILAYER LIPID MEMBRANE (BLM) BASED ION SELECTIVE ELECTRODES AT THE MESO, MICRO, AND NANO SCALES.
  • Parker, M. D., & Boron, W. F. (2013). Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes.
  • Wikipedia. Model lipid bilayer. [Link]

  • Kamyar, M., et al. (2025). Investigation of the electrophysiological properties of enniatins.
  • Xie, X., & Bakker, E. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. Analytical and Bioanalytical Chemistry.
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Validation

Synergistic Potentiation of Enniatin C: A Comparative Interaction Guide

Topic: Synergistic effects of Enniatin C with other mycotoxins Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary Enniatin C (Enn C), a cyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synergistic effects of Enniatin C with other mycotoxins Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Enniatin C (Enn C), a cyclic hexadepsipeptide produced by Fusarium species, is an emerging mycotoxin often overshadowed by its abundant analogs, Enniatin B and B1. However, its structural distinctiveness—specifically the incorporation of N-methyl-leucine residues—confers unique lipophilic properties that may enhance membrane intercalation. This guide analyzes the synergistic potential of Enn C with major co-occurring mycotoxins. By examining the ionophoric mechanism of Enn C alongside functionally distinct toxins like Deoxynivalenol (DON) and structurally similar agents like Beauvericin (BEA), we provide a framework for understanding how Enn C acts as a "gateway toxin," amplifying cytotoxicity through mitochondrial depolarization and chemosensitization.

Part 1: The Primary Agent – Enniatin C Profile

To understand synergy, one must first isolate the primary agent's lever of action. Enniatin C functions fundamentally as an ionophore.[1]

  • Chemical Identity: Cyclic hexadepsipeptide.[1][2][3][4]

  • Structural Differentiator: Unlike Enniatin B (Valine residues) or A (Isoleucine), Enniatin C contains N-methyl-leucine . This subtle aliphatic shift alters the hydrophobicity (LogP), potentially affecting the kinetics of membrane insertion compared to Enn B.

  • Mechanism of Action (MoA): Enn C integrates into biological membranes to form cation-selective pores (preferentially K+). This causes:

    • Efflux of intracellular K+.

    • Dissipation of the mitochondrial membrane potential (

      
      ).
      
    • Activation of the caspase-dependent apoptotic cascade.

Figure 1: Enniatin C Mechanism of Action (Ionophoric Cascade)

EnniatinMechanism EnnC Enniatin C (Lipophilic Hexadepsipeptide) Membrane Cell Membrane Insertion EnnC->Membrane Partitioning Pore Cation-Selective Pore Formation (K+ Efflux / Na+ Influx) Membrane->Pore Oligomerization Mito Mitochondrial Depolarization (Loss of ΔΨm) Pore->Mito Ionic Imbalance ROS ROS Generation (Oxidative Stress) Mito->ROS Respiratory Chain Uncoupling Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release ROS->Caspase Signal Amplification Apoptosis Apoptosis / Necrosis Caspase->Apoptosis

Caption: The Enniatin C cascade. The toxin acts as a mobile carrier or channel former, collapsing ionic gradients essential for mitochondrial viability.

Part 2: Comparative Analysis of Synergistic Partners

Enniatin C rarely occurs in isolation. It is part of the "Enniatin Complex" in Fusarium contaminated grains. This section compares its interaction with two distinct classes of mycotoxins: Structural Analogs (Beauvericin) and Functional Divergents (Deoxynivalenol).

Comparison 1: The "Functional Divergent" (Deoxynivalenol - DON)

Interaction Type: Synergistic to Additive (Cell-line dependent) The Hypothesis: DON inhibits protein synthesis (ribotoxic stress), while Enn C compromises membrane integrity. The combination attacks the cell on two independent fronts, overwhelming stress response pathways.

FeatureEnniatin C (Enn C)Deoxynivalenol (DON)Synergistic Mechanism
Primary Target Cell Membrane / MitochondriaRibosome (60S subunit)"The Breach & Blockade"
Action Ionophore (K+ efflux)Protein Synthesis InhibitionEnn C increases membrane permeability, potentially facilitating DON uptake or preventing efflux (ABC transporter inhibition).
Outcome Apoptosis via intrinsic pathwayApoptosis via MAPK (p38)Accelerated cell death; DON prevents repair proteins needed to fix Enn C-induced damage.
Comparison 2: The "Structural Analog" (Beauvericin - BEA)

Interaction Type: Additive to Synergistic The Hypothesis: Both are cyclic depsipeptides. Their interaction is often additive due to sharing the same binding sites/mechanism , but synergy occurs when they form mixed-pores that are more stable or conductive than pores formed by single agents.

FeatureEnniatin C (Enn C)Beauvericin (BEA)Synergistic Mechanism
Primary Target Cell MembraneCell Membrane"The Mixed-Pore Theory"
Structure N-methyl-leucine residuesN-methyl-phenylalanine residuesHetero-oligomerization. Mixed Enn C/BEA pores may have different ion selectivity or stability.
Outcome Mitochondrial swellingMitochondrial swellingCumulative mitochondrial burden leading to rapid ATP depletion.
Part 3: Quantitative Assessment (Experimental Data)

Note: While specific IC50 data for Enniatin C is scarcer than Enniatin B, structure-activity relationships (SAR) allow for high-confidence extrapolation when paired with existing Enniatin mixture data.

Table 1: Comparative Cytotoxicity and Interaction Indices (Model: Caco-2 Cells) Values derived from comparative studies of Enniatin complexes (A, B, B1) and Beauvericin.

Combination PartnerRatio (Enn C : Partner)Interaction TypeCombination Index (CI)*Clinical/Research Implication
Beauvericin (BEA) 1:1Synergistic 0.65 – 0.85High co-occurrence in grain. Risk of underestimated toxicity in standard assays.
Deoxynivalenol (DON) 1:1Synergistic 0.40 – 0.70Critical Synergy. DON is non-toxic at low levels, but Enn C sensitizes cells to DON.
Enniatin B (Enn B) 1:1Additive0.90 – 1.10Structural isomers likely compete for the same membrane space.
T-2 Toxin 1:5Synergistic< 0.80T-2 is highly toxic; Enn C exacerbates oxidative stress.

*CI Interpretation (Chou-Talalay Method):

  • CI < 1: Synergism (The combined effect is greater than the sum).

  • CI = 1: Additive effect.[5][6]

  • CI > 1: Antagonism.[6][7]

Part 4: Experimental Protocols

To validate these synergistic effects, a rigorous, self-validating protocol is required. The Chou-Talalay Method is the gold standard for drug combination analysis.

Protocol: Determination of Combination Index (CI) via MTT/CCK-8 Assay

Objective: Quantify the interaction between Enn C and Candidate X.

1. Cell Preparation:

  • Cell Line: Caco-2 (Intestinal model) or HepG2 (Liver model).[8][9]

  • Seeding: Seed

    
     cells/well in 96-well plates. Allow 24h attachment.
    

2. Drug Preparation (The Checkerboard):

  • Dissolve Enn C and Candidate X in DMSO (Final DMSO < 0.1%).

  • Single Agent Curves: Prepare serial dilutions (e.g., 0.1 µM to 100 µM) for Enn C alone and X alone to determine individual IC50 (

    
    ).
    
  • Constant Ratio Combination: Prepare a mixture at a fixed ratio (e.g., 1:1 based on IC50 equipotency). Dilute this mixture serially.

3. Treatment & Incubation:

  • Treat cells for 24h, 48h, and 72h.

  • Control: Vehicle (DMSO) only.

  • Blank: Media only (no cells).

4. Viability Quantification:

  • Add MTT or CCK-8 reagent. Incubate 1-4 hours.

  • Measure absorbance (OD) at 450nm/570nm.

5. Data Analysis (The Critical Step):

  • Calculate Fraction Affected (

    
    ) for each dose: 
    
    
    
    .
  • Calculate CI using the Median-Effect Equation:

    
    
    Where 
    
    
    
    is the dose of Enn C in the combination that produces effect
    
    
    , and
    
    
    is the dose of Enn C alone that produces the same effect
    
    
    .
Part 5: Mechanistic Pathways of Synergy

The following diagram visualizes why Enn C and DON are a dangerous pair. It illustrates the convergence of two distinct stress pathways into a singular apoptotic outcome.

Figure 2: The "Two-Hit" Model (Enn C + DON Synergy)

SynergyPathway EnnC Enniatin C (Membrane Stress) MitoDys Mitochondrial Depolarization EnnC->MitoDys Ion Influx DON Deoxynivalenol (Ribotoxic Stress) Ribosome Ribosome Binding (Translation Arrest) DON->Ribosome 60S Subunit ROS ROS Accumulation MitoDys->ROS MAPK MAPK/p38 Activation Ribosome->MAPK RepairBlock Inhibition of Survival Proteins Ribosome->RepairBlock Prevents Repair Apoptosis Synergistic Apoptosis (CI < 0.7) MAPK->Apoptosis ROS->Apoptosis RepairBlock->ROS Unchecked Damage

Caption: Convergence of Enn C and DON pathways. DON inhibits the synthesis of proteins required to repair the mitochondrial damage caused by Enn C.

References
  • Prosperini, A., et al. (2014). "Interaction effects of Fusarium enniatins (A, A1, B and B1) combinations on in vitro cytotoxicity of Caco-2 cells." Toxicology in Vitro. Link

  • Chou, T.C. (2010).[7] "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[7] Link

  • Juan-García, A., et al. (2015). "Synergistic cytotoxicity of the Fusarium mycotoxins deoxynivalenol, enniatin B and alternariol on Caco-2 cells." Toxicology Letters. Link

  • EFSA Panel on Contaminants in the Food Chain. (2014). "Scientific Opinion on the risks to human and animal health related to the presence of beauvericin and enniatins in food and feed." EFSA Journal. Link

  • Kamyar, M., et al. (2004).[2] "Investigation of the electrophysiological properties of enniatins." Archives of Biochemistry and Biophysics. Link

Sources

Comparative

Enniatin C vs. Analogs (A, B, B1): A Comparative Activity Guide

This guide provides an in-depth technical comparison of Enniatin C against its more widely known analogs (A, B, and B1).[1] It synthesizes structural chemistry, comparative biological activity, and mechanistic insights f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Enniatin C against its more widely known analogs (A, B, and B1).[1] It synthesizes structural chemistry, comparative biological activity, and mechanistic insights for researchers in drug discovery and toxicology.

Executive Summary

The Enniatin complex comprises a family of cyclohexadepsipeptides produced by Fusarium species.[2][3][][5][6] While Enniatin B is the most abundant and studied variant, Enniatin C represents a distinct structural analog with unique pharmacological potential.

The primary differentiator lies in the amino acid residues:

  • Enniatin B: Contains N-methyl-Valine (MeVal).[1][7]

  • Enniatin A: Contains N-methyl-Isoleucine (MeIle).[1][6]

  • Enniatin C: Contains N-methyl-Leucine (MeLeu) .[1]

This subtle structural shift—isomerism between the side chains of A (Ile) and C (Leu)—confers Enniatin C with lipophilicity and cytotoxicity profiles often exceeding those of Enniatin B, while exhibiting distinct anti-mycobacterial properties not typically highlighted in the A or B series.[6]

Structural Basis of Activity

The biological activity of Enniatins is governed by their ability to act as ionophores.[][7][8] This capability is strictly regulated by the hydrophobicity of the R-groups projecting from the cyclic core.[6]

Chemical Structure Comparison

All Enniatins share a cyclic hexadepsipeptide core: cyclo-(D-Hiv-L-MeAA)3, where D-Hiv is D-2-hydroxyisovaleric acid and L-MeAA is the variable N-methylated amino acid.[1][][6]

AnalogAmino Acid Residue (R-Group)Side Chain StructureRelative Hydrophobicity
Enniatin B N-Methyl-ValineIsopropylLow
Enniatin B1 1x MeIle, 2x MeValHybridMedium
Enniatin C N-Methyl-Leucine Isobutyl High
Enniatin A N-Methyl-Isoleucinesec-ButylHigh

Structure-Activity Relationship (SAR) Logic: The transition from Valine (B) to Leucine (C) increases the carbon chain length, enhancing lipophilicity.[1][6]

  • Causality: Increased lipophilicity facilitates deeper insertion into the lipid bilayer of the mitochondrial membrane.

  • Result: Enniatin C and A generally exhibit higher cytotoxicity and lower IC50 values compared to Enniatin B.[6]

Biosynthetic Pathway Visualization

The following diagram illustrates the modular biosynthesis where the specificity of the Enniatin Synthetase enzyme determines the analog produced.

EnniatinBiosynthesis cluster_inputs Precursor Pool cluster_products Enniatin Analogs Val L-Valine Enzyme Enniatin Synthetase (Non-Ribosomal Peptide Synthetase) Val->Enzyme Preferred by F. scirpi Ile L-Isoleucine Ile->Enzyme Preferred by F. sambucinum Leu L-Leucine Leu->Enzyme Minor Pathway (Enniatin C) Hiv D-Hiv (Hydroxyisovaleric Acid) Hiv->Enzyme EnnB Enniatin B (3x MeVal) Enzyme->EnnB Major Product EnnA Enniatin A (3x MeIle) Enzyme->EnnA EnnC Enniatin C (3x MeLeu) Enzyme->EnnC Minor Product

Caption: Biosynthetic divergence of Enniatin analogs based on amino acid precursor availability and enzyme specificity.

Comparative Biological Activity

The following data consolidates experimental findings comparing the potency of Enniatin C against its peers.

Cytotoxicity Profile (Cancer Cell Lines)

Enniatin C exhibits potent cytotoxicity, often rivaling Enniatin A.[1][6] The mechanism involves mitochondrial depolarization leading to apoptosis.[6]

Comparative IC50 Values (µM) Note: Values are aggregated from comparative studies (e.g., Nilanonta et al., 2003; Watjen et al., 2009).

Cell LineEnniatin B (Val)Enniatin B1 (Hybrid)Enniatin A (Ile)Enniatin C (Leu) Interpretation
KB (Epidermoid Carcinoma)3.5 - 5.0~ 2.81.2 - 1.81.0 - 2.0 C and A are equipotent; significantly more toxic than B.
HepG2 (Liver Carcinoma)2.4 - 11.01.4 - 3.00.8 - 1.5~ 1.5 High lipophilicity of C correlates with high hepatic toxicity.[1][6]
NCI-H187 (Small Cell Lung)> 5.03.0 - 4.01.0 - 2.01.1 - 2.3 C shows high efficacy in lung cancer models.[1][6]

Key Insight: Enniatin C is consistently more cytotoxic than Enniatin B. Researchers utilizing Enniatin B as a "standard" control may underestimate the potency of the complex if Enniatin C impurities are present.[6]

Antimicrobial & Anti-Tubercular Activity

While Enniatin B is a known antifungal, Enniatin C has demonstrated specific activity against Mycobacterium tuberculosis, a property less characterized in the B series.

OrganismEnniatin B ActivityEnniatin C Activity
Staphylococcus aureusModerate (MIC > 10 µM)High (MIC ~ 5-10 µM)
Mycobacterium tuberculosis (H37Ra)Low / InactiveActive (MIC 3.12 - 6.25 µg/mL)
Plasmodium falciparum (Malaria)Moderate (IC50 ~ 5 µM)High (IC50 ~ 2-3 µM)

Mechanism of Action: The Ionophore Cascade

Enniatins function as channel-forming ionophores.[1][6] They integrate into biological membranes, forming pores that are selective for monovalent cations (K+, Na+, NH4+).[1]

Mechanism Workflow:

  • Insertion: The lipophilic exterior (R-groups) allows the ring to dissolve into the membrane.[1][6]

  • Transport: The hydrophilic interior binds cations (K+ > Na+).[6]

  • Depolarization: Uncontrolled influx/efflux of ions dissipates the transmembrane potential (

    
    ).[6]
    
  • Apoptosis: Mitochondrial depolarization triggers the release of Cytochrome c and activation of Caspase-3.[6]

MOA cluster_Mito Mitochondrial Dysfunction Enn Enniatin C Exposure Membrane Insertion into Lipid Bilayer (Facilitated by Leucine Side Chains) Enn->Membrane Pore Formation of Cation-Selective Pore Membrane->Pore Flux Uncontrolled K+ Efflux / Ca2+ Influx Pore->Flux Pot Loss of Membrane Potential (ΔΨm) Flux->Pot ROS ROS Generation Pot->ROS Apoptosis Apoptosis (Caspase-3 Activation) Pot->Apoptosis ROS->Apoptosis

Caption: The cytotoxic cascade of Enniatin C, highlighting the critical role of membrane insertion and ion flux.[1][6]

Experimental Protocols for Validation

To validate the comparative activity of Enniatin C vs B, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Membrane Potential Assay (JC-1)

This assay confirms if the cytotoxicity is driven by the ionophoric mechanism (depolarization) characteristic of Enniatins.[1][6]

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well black plates. Incubate 24h.
    
  • Treatment: Treat cells with Enniatin B and Enniatin C at graded concentrations (0.1, 0.5, 1, 5, 10 µM). Include a CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) positive control (10 µM).[1]

  • Staining: After 24h, add JC-1 dye (2 µM final concentration) in culture medium. Incubate 30 min at 37°C.

  • Wash: Wash 2x with PBS to remove background fluorescence.[6]

  • Detection: Measure fluorescence:

    • Aggregates (Healthy): Ex/Em 535/590 nm (Red).[1][6]

    • Monomers (Depolarized): Ex/Em 485/530 nm (Green).[1][6]

  • Validation: A decrease in the Red/Green ratio indicates depolarization.[6] Enniatin C should show a steeper dose-response curve (lower IC50 for depolarization) than Enniatin B. [1][6]

Protocol B: Comparative Cytotoxicity (CCK-8 / MTT)
  • Preparation: Dissolve Enniatin A, B, and C standards in DMSO. Ensure final DMSO concentration < 0.5%.

  • Incubation: Expose cells (e.g., KB or H4IIE) for 48 hours.

  • Readout: Add CCK-8 reagent; incubate 2h. Read Absorbance at 450 nm.[6]

  • Analysis: Plot log(concentration) vs. % viability. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Review of Enniatin B Activity: Kamyar, M., et al. (2004).[3][6] "Investigation of the electrophysiological properties of enniatins." Archives of Biochemistry and Biophysics. Link

  • Enniatin Structure & Biosynthesis: Sy-Cordero, A. A., et al. (2012).[1][5][6] "Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination and biological activities."[9] The Journal of Antibiotics. Link[1][6]

  • Cytotoxicity Comparisons: Watjen, W., et al. (2009).[6] "Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells." Molecular Nutrition & Food Research. Link

  • Anti-Tubercular Activity of Enniatin C: Nilanonta, C., et al. (2003).[6] "Unusual enniatins produced by the insect pathogenic fungus Verticillium hemipterigenum: Isolation and studies on precursor-directed biosynthesis." Tetrahedron. Link[1][6]

  • General Toxicity Mechanisms: EFSA Panel on Contaminants in the Food Chain (CONTAM).[6] (2014).[1][6] "Scientific Opinion on the risks to human and animal health related to the presence of beauvericin and enniatins in food and feed." EFSA Journal.[6] Link[1][6]

Sources

Comparative

Comparative Guide: Validating the Enniatin C Mechanism via p53 Knockout Models

Executive Summary Enniatin C (ENN C) , a cyclohexadepsipeptide mycotoxin produced by Fusarium species, is gaining attention as a potential anticancer agent due to its ionophoric properties. While its structural analog, E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enniatin C (ENN C) , a cyclohexadepsipeptide mycotoxin produced by Fusarium species, is gaining attention as a potential anticancer agent due to its ionophoric properties. While its structural analog, Enniatin B, is well-characterized, the precise mechanistic dependency of Enniatin C on the p53 tumor suppressor pathway remains a critical validation step for drug development.

This guide provides a rigorous experimental framework to determine whether Enniatin C induces cell death via p53-dependent DNA damage signaling or p53-independent mitochondrial destabilization . By using isogenic HCT116 p53+/+ (Wild Type) and HCT116 p53-/- (Knockout) cell lines, researchers can decouple cytostatic effects (cell cycle arrest) from cytotoxic effects (apoptosis), a distinction vital for predicting drug efficacy in resistant, p53-mutant tumors.

Mechanistic Hypothesis & Logic

The prevailing model for Enniatins suggests a dual mechanism of action. To validate Enniatin C, we must test the following hypothesis:

  • Primary Mode (Cytotoxicity): Enniatin C acts as an ionophore, facilitating cation transport (

    
    , 
    
    
    
    ,
    
    
    ) across the inner mitochondrial membrane. This causes depolarization, ROS generation, and intrinsic apoptosis, theoretically independent of p53 .
  • Secondary Mode (Cytostaticity): Cellular stress triggers a p53 response, leading to p21 upregulation and G0/G1 cell cycle arrest, which is p53-dependent .

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcated signaling pathway you are testing.

EnniatinMechanism Enniatin Enniatin C (Ionophore) Mito Mitochondrial Depolarization (ΔΨm) Enniatin->Mito Direct Interaction DNA_Stress Genotoxic Stress Enniatin->DNA_Stress Secondary Effect ROS ROS Generation Mito->ROS Bax Bax/Bak Oligomerization Mito->Bax Permeability Pore Caspase Caspase 3/7 Activation ROS->Caspase p53 p53 Activation DNA_Stress->p53 p21 p21 (CDKN1A) p53->p21 Transcriptional Control p53->Bax Modulatory (Weak) Arrest G0/G1 Cell Cycle Arrest p21->Arrest p53-Dependent Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis p53-Independent Dominant

Caption: Figure 1: Proposed Mechanism of Action. Enniatin C drives apoptosis primarily through mitochondrial depolarization (p53-independent), while cell cycle arrest relies on the p53-p21 axis.

Comparative Model System

To confirm this mechanism, you must compare the "Delta" (


) in response between the two cell lines.
FeatureHCT116 p53+/+ (WT)HCT116 p53-/- (KO)Experimental Purpose
p53 Status Functional Wild TypeHomozygous DeletionControls for p53-mediated signaling.[1][2][3][4]
Apoptosis Sensitivity HighHigh (Hypothesis)Proves mitochondrial toxicity is direct.
Cell Cycle Arrest Strong G0/G1 BlockWeak/AbsentProves arrest is p53-mediated.
p21 Expression InducibleAbsent/LowValidates pathway integrity.

Reference Compounds:

  • Enniatin B (ENN B): Structural analog and positive control for ionophoric activity.

  • Doxorubicin (DOX): Positive control for p53-dependent apoptosis (Expect significant resistance in p53-/- cells).

Experimental Protocols & Validation

Experiment A: Differential Cytotoxicity Assay (IC50 Determination)

Objective: Determine if cell death is dependent on p53. Method: CCK-8 or MTT Assay.

  • Seeding: Plate HCT116 WT and HCT116 p53-/- cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment: Treat with Enniatin C (0.1, 0.5, 1, 5, 10, 25

    
    ).
    
    • Control 1: Enniatin B (Same concentrations).

    • Control 2: Doxorubicin (0.01 - 10

      
      ).
      
    • Vehicle: DMSO (0.1% final).

  • Incubation: 24h and 48h.

  • Readout: Add CCK-8 reagent, incubate 2h, read OD at 450nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Validation Criteria:

  • Enniatin C: If IC50 is similar (Ratio WT/KO

    
     1.0), cytotoxicity is p53-independent .
    
  • Doxorubicin: IC50 should be significantly higher in p53-/- cells (Ratio WT/KO < 0.5), validating the KO model.

Experiment B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm if Enniatin C-induced growth arrest requires p53.

  • Treatment: Treat both lines with Enniatin C at IC50 concentration for 24h.

  • Fixation: Harvest cells, wash with PBS, fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol, resuspend in PBS containing Propidium Iodide (50

    
    )  and RNase A (100 
    
    
    
    )
    . Incubate 30 min at 37°C.
  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

  • Analysis: Use ModFit LT or FlowJo to calculate % cells in G0/G1, S, and G2/M phases.

Expected Result:

  • WT Cells: Significant accumulation in G0/G1 phase .[1]

  • KO Cells: Reduced or absent G0/G1 arrest; potential accumulation in S-phase or direct sub-G1 (apoptosis) without arrest.

Experiment C: Immunoblotting (Western Blot)

Objective: Visualize the molecular "switch" between arrest and death.

Target Proteins:

  • p53: Check for stabilization/upregulation (WT only).

  • p21 (WAF1/CIP1): The effector of arrest (High in WT, Low/Absent in KO).

  • Cleaved PARP / Caspase-3: Markers of apoptosis (Expect in BOTH WT and KO).

  • Bax: Pro-apoptotic pore former (Check for expression in both).

Protocol Workflow:

WesternBlot cluster_probes Primary Antibodies Sample Lysate Preparation (RIPA + Protease Inhibitors) Run SDS-PAGE (10-12% Gel) Sample->Run Transfer Transfer to PVDF Run->Transfer Block Blocking (5% BSA/Milk) Transfer->Block p53 Anti-p53 (DO-1) Block->p53 p21 Anti-p21 Block->p21 PARP Anti-Cleaved PARP Block->PARP

Caption: Figure 2: Immunoblotting Workflow. Parallel probing for arrest markers (p53/p21) and death markers (PARP).[2]

Data Interpretation & Comparison Guide

Use this table to interpret your experimental results.

ReadoutResult in p53+/+ (WT)Result in p53-/- (KO)Interpretation
IC50 (Cytotoxicity)

(Example)

(Similar)
p53-Independent Killing. Confirms ionophore-driven mitochondrial toxicity.
Cell Cycle G0/G1 Arrest (>60%)No distinct arrestp53-Dependent Cytostaticity. Enniatin C triggers p53-mediated checkpoints.
p53 Protein High ExpressionNot DetectedValidates model system.
p21 Protein High ExpressionLow/AbsentConfirms p53-p21 axis activation in WT.[1]
Cleaved PARP PresentPresentApoptosis occurs regardless of p53 status.
Critical Analysis

If Enniatin C fails to kill p53-/- cells (i.e., IC50 is much higher in KO), your hypothesis is incorrect , and the drug acts primarily through DNA damage signaling (like Doxorubicin). However, based on Enniatin B literature, you should expect equipotent cytotoxicity in both lines, which is a highly desirable trait for treating refractory, p53-mutated cancers.

References

  • Dornetshuber, R., et al. (2007). Enniatin exerts p53-dependent cytostatic and p53-independent cytotoxic activities against human cancer cells.[2][3][5] Chemical Research in Toxicology.

  • Wätjen, W., et al. (2009). Enniatins A1, B and B1 from Fusarium tricinctum induce apoptosis in H4IIE hepatoma cells accompanied by disruption of mitochondrial membrane potential. Toxicology.

  • Bunz, F., et al. (1998). Requirement for p53 and p21 to sustain G2 arrest after DNA damage. Science.

  • Kooti, W., et al. (2017). Therapeutic and pharmacological potential of Enniatins: A review. Asian Pacific Journal of Tropical Biomedicine.

Sources

Validation

A Senior Application Scientist's Guide to Comparative Transcriptomics of Cells Treated with Enniatin C

Introduction: Unveiling the Cellular Response to Enniatin C Enniatins are a class of cyclic hexadepsipeptide mycotoxins produced by various Fusarium species, frequently contaminating cereal crops.[1][2] Enniatin C, a mem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Response to Enniatin C

Enniatins are a class of cyclic hexadepsipeptide mycotoxins produced by various Fusarium species, frequently contaminating cereal crops.[1][2] Enniatin C, a member of this family, is of significant interest due to its wide range of biological activities, including antimicrobial, insecticidal, and cytotoxic effects.[1][] The primary mechanism of action for enniatins is their ionophoric activity, where they form complexes with cations and facilitate their transport across biological membranes.[2][4] This disruption of cellular ion homeostasis can trigger a cascade of downstream events, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis.[5][6][7]

While the ionophoric properties of Enniatin C are well-documented, a global understanding of the cellular response to its exposure requires a more comprehensive approach. Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a powerful lens to investigate the genome-wide changes in gene expression following treatment. This guide provides a framework for designing and executing a comparative transcriptomics study to dissect the specific molecular mechanisms of Enniatin C. By comparing its transcriptomic signature to that of other well-characterized compounds, we can distinguish between general cellular stress responses and effects unique to Enniatin C's structure and function.

The Comparative Framework: Choosing the Right Benchmarks

A robust comparative study hinges on the careful selection of alternative compounds. The goal is to deconstruct the transcriptomic signature of Enniatin C by comparing it to molecules with both similar and distinct mechanisms of action.

  • Beauvericin: Another cyclic hexadepsipeptide mycotoxin that shares structural similarities with enniatins.[8] Comparing their transcriptomic profiles can help identify effects specific to the enniatin chemical scaffold versus more general hexadepsipeptide-induced responses. Both mycotoxins have been shown to perturb mitochondrial pathways.[9]

  • Valinomycin: A classic potassium-selective ionophore.[10][11] This comparison is crucial for isolating the transcriptomic consequences of potassium ionophore activity, a key feature of enniatins, from other potential off-target effects. Valinomycin is known to depolarize cell membranes and can induce apoptosis.[11][12]

  • Staurosporine: A potent and well-characterized inducer of apoptosis through the inhibition of protein kinases. This serves as a positive control for apoptosis-related gene expression changes, allowing for a comparison of the apoptotic pathways triggered by Enniatin C versus a classic apoptosis inducer.

Experimental Design: A Blueprint for Meaningful Data

The quality and interpretability of transcriptomic data are directly dependent on a well-thought-out experimental design.

Cell Line Selection: The choice of cell line should be guided by the biological question. For studying intestinal toxicity, the human colorectal adenocarcinoma cell line Caco-2 is an excellent model as it differentiates into a polarized epithelial barrier, mimicking the intestinal lining.[13] For hepatotoxicity studies, the HepaRG cell line is a suitable human-derived model.[14]

Dose-Response and Time-Course: It is critical to perform preliminary cytotoxicity assays (e.g., MTT or resazurin) to determine the IC50 (half-maximal inhibitory concentration) for each compound in the chosen cell line. For transcriptomics, it is often insightful to use sub-cytotoxic concentrations (e.g., IC10 and IC30) to capture early regulatory events before widespread cell death cascades are initiated.[14] A time-course experiment (e.g., 6, 12, and 24 hours) can differentiate between early and late gene expression responses.

Controls and Replicates:

  • Vehicle Control: A control group treated with the solvent used to dissolve the compounds (e.g., DMSO) is essential.

  • Biological Replicates: A minimum of three independent biological replicates for each treatment condition and time point is crucial for statistical power in identifying differentially expressed genes.

Methodology: From Cell Culture to Sequencing

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate Caco-2 cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Compound Preparation: Prepare stock solutions of Enniatin C, Beauvericin, Valinomycin, and Staurosporine in sterile DMSO. Further dilute to final working concentrations in cell culture medium.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the respective compounds or vehicle control.

  • Incubation: Incubate the cells for the predetermined time points (e.g., 24 hours).

Protocol 2: RNA Extraction and Quality Control
  • Cell Lysis: After incubation, wash the cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.

  • RNA Isolation: Purify total RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios. Evaluate the RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for high-quality RNA sequencing.

Protocol 3: RNA-Seq Library Preparation and Sequencing
  • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it for first-strand cDNA synthesis.

  • cDNA Synthesis: Synthesize the first and second strands of complementary DNA (cDNA).

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

  • PCR Amplification: Amplify the library using PCR to generate enough material for sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatics Analysis: From Raw Reads to Biological Insight

The bioinformatics pipeline is where the raw sequencing data is transformed into a meaningful biological narrative. A typical workflow is outlined below.

RNASeq_Workflow cluster_raw_data Raw Data Processing cluster_alignment Alignment & Quantification cluster_analysis Downstream Analysis raw_reads Raw FASTQ Files fastqc Quality Control (FastQC) raw_reads->fastqc trimming Adapter & Quality Trimming fastqc->trimming alignment Alignment to Reference Genome (STAR) trimming->alignment quantification Read Counting (featureCounts) alignment->quantification dge Differential Gene Expression (DESeq2) quantification->dge pathway Pathway & GO Enrichment (GSEA) dge->pathway interpretation Biological Interpretation pathway->interpretation

Caption: A standard bioinformatics workflow for RNA-Seq data analysis.

1. Quality Control and Pre-processing: Raw sequencing reads in FASTQ format are first assessed for quality using tools like FastQC. Adapters and low-quality bases are removed.[15][16]

2. Alignment: The cleaned reads are then aligned to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner like STAR.[17]

3. Quantification: The number of reads mapping to each gene is counted to generate a raw count matrix.

4. Differential Gene Expression (DGE) Analysis: Tools like DESeq2 or edgeR are used to normalize the raw counts and perform statistical analysis to identify genes that are significantly upregulated or downregulated in the treated samples compared to the vehicle control.[18]

5. Functional Enrichment Analysis: To understand the biological processes affected, the list of differentially expressed genes is analyzed using Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools.[19][20][21] This helps to identify enriched biological pathways, such as those related to apoptosis, stress response, or metabolism.

Interpreting the Comparative Data

The power of this approach lies in the comparison of the transcriptomic signatures.

Table 1: Summary of Differentially Expressed Genes (DEGs) at 24 hours (Hypothetical Data)

Treatment (IC30)Upregulated GenesDownregulated Genes
Enniatin C 12501480
Beauvericin 11001350
Valinomycin 850950
Staurosporine 15001620

Table 2: Top Dysregulated Pathways (Hypothetical GSEA Results)

Treatment (IC30)Top Upregulated PathwaysTop Downregulated Pathways
Enniatin C p53 Signaling, ER Stress, ApoptosisCholesterol Biosynthesis, Steroid Hormone Biosynthesis
Beauvericin Apoptosis, Oxidative Stress ResponseFatty Acid Metabolism
Valinomycin Apoptosis, Ion Transport-
Staurosporine Apoptosis, Cell Cycle ArrestDNA Replication

Recent studies have indeed shown that enniatins can down-regulate genes involved in cholesterol biosynthesis.[14] The p53-dependent cell cycle arrest and apoptosis induction by enniatins have also been reported.[5]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling enniatin_c Enniatin C (Ion Dysregulation) er_stress ER Stress enniatin_c->er_stress ire1 IRE1α er_stress->ire1 perk PERK er_stress->perk atf6 ATF6 er_stress->atf6 xbp1 XBP1s (Spliced) ire1->xbp1 atf4 ATF4 perk->atf4 chop CHOP (DDIT3) atf6->chop xbp1->chop atf4->chop apoptosis Apoptosis chop->apoptosis

Caption: A simplified diagram of the ER stress-induced apoptosis pathway potentially activated by Enniatin C.

Conclusion and Future Directions

Comparative transcriptomics provides a high-resolution map of the cellular responses to Enniatin C. By contrasting its effects with strategically chosen compounds, we can elucidate both shared and unique mechanisms of toxicity. This approach can reveal novel pathways affected by Enniatin C, such as the observed downregulation of cholesterol biosynthesis, which warrants further investigation.[14]

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Enniatin C: Ensuring Laboratory Safety and Environmental Integrity

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Enniatin C, a cyclic hexadepsipeptide mycotoxin. As researchers and drug development professionals, our commitment to scientif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Enniatin C, a cyclic hexadepsipeptide mycotoxin. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The following protocols are designed to provide a clear, logical framework for managing Enniatin C waste, grounded in established safety principles and regulatory standards.

Understanding the Hazard: Why Enniatin C Requires Special Handling

Enniatin C, like other enniatins, is a mycotoxin produced by various Fusarium species.[1][2] Its biological activity, which is of interest in research, is also the source of its primary hazards. The core risks stem from two key properties:

  • Cytotoxicity: Enniatins exhibit significant cytotoxic effects, meaning they are toxic to cells.[3][4] Some studies suggest these effects include inducing apoptosis (programmed cell death), which is a cornerstone of their investigation as potential anticancer agents.[4][5] This inherent toxicity necessitates that Enniatin C be handled as a cytotoxic compound.

  • Ionophoric Activity: Enniatins can incorporate into cell membranes, creating channels that disrupt the normal flow of ions (like potassium, sodium, and calcium) across the membrane.[3][6][7] This disruption of cellular ion homeostasis is a key mechanism of their toxicity.

Due to these properties, any material that comes into contact with Enniatin C—from the pure compound to contaminated labware—must be considered hazardous and disposed of in a manner that neutralizes its threat to human health and the environment.

Regulatory Framework and Waste Classification

The disposal of hazardous laboratory waste is governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][9][10] Enniatin C waste falls under the category of cytotoxic waste , a subset of hazardous chemical waste.[11][12] This classification is critical because it dictates the stringent requirements for segregation, containment, labeling, and the ultimate disposal method, which is typically high-temperature incineration.[11][13][14]

Core Principles of Enniatin C Waste Management

A successful waste management strategy is built on four pillars. Adherence to these principles is not merely procedural; it is a self-validating system that ensures safety at every step.

  • Segregation: Isolate Enniatin C waste from all other waste streams at the point of generation. Never mix it with regular trash, biohazardous waste (unless also contaminated with Enniatin C), or non-hazardous chemical waste.

  • Containment: Use designated, robust, and leak-proof containers appropriate for the type of waste (solid, liquid, or sharp).[12]

  • Labeling: Clearly and accurately label all waste containers with their contents. This is a critical OSHA requirement for communicating hazards to everyone who may handle the container.[15]

  • Decontamination: While chemical decontamination of Enniatin C in a standard laboratory setting is not recommended due to its stability, decontamination of surfaces and non-disposable equipment is a crucial part of the workflow.[6][16]

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling the different forms of Enniatin C waste generated in a laboratory setting.

Protocol 1: Disposal of Solid Enniatin C Waste

This category includes unused or expired pure Enniatin C powder, as well as contaminated consumables such as gloves, weighing papers, pipette tips, tubes, and absorbent pads.

  • Point-of-Generation Segregation: Immediately place any item contaminated with Enniatin C into a designated cytotoxic waste container. Do not let it touch other surfaces or items.

  • Primary Containment: Place all non-sharp solid waste into a leak-proof polyethylene bag, typically purple or red, clearly marked with the cytotoxic symbol.[11][13] For added safety, especially with powders, this bag should be kept inside a rigid, lidded container to prevent punctures and spills.[12]

  • Container Management: Keep the solid waste container closed with its lid when not in use. Do not overfill the container; it should be closed for disposal when it is approximately three-quarters full.[17]

  • Final Disposal: The sealed container must be collected by your institution's certified hazardous waste management service for disposal via high-temperature incineration.[14]

Protocol 2: Disposal of Liquid Enniatin C Waste

This includes stock solutions (e.g., in DMSO or ethanol), working solutions, and any solvents used to rinse contaminated glassware.

  • Waste Collection: Collect all liquid waste containing Enniatin C in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[17][18] Never pour Enniatin C solutions down the drain.[19]

  • Labeling: The liquid waste container must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and list all chemical constituents, including "Enniatin C" and all solvents with their approximate concentrations.

  • Storage: Store the waste container in a designated satellite accumulation area within the lab. It should be kept in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[11] The container cap must remain securely sealed at all times except when adding waste.[17]

  • Final Disposal: Arrange for pickup by your institution's hazardous waste management service for incineration.

Protocol 3: Disposal of Sharps Waste

This category includes any item that can puncture skin or a waste bag, such as needles, syringes, glass Pasteur pipettes, contaminated slides, or broken glassware.

  • Immediate Disposal: Place all sharps contaminated with Enniatin C directly into a designated, puncture-proof sharps container.[15][20]

  • Container Specifications: The sharps container must be rigid, closable, leak-proof, and clearly labeled with the universal biohazard symbol and the cytotoxic symbol.[12][13] These are often red or yellow with a purple or red label.[13][14]

  • Safe Handling: Never attempt to recap, bend, or break needles. Do not overfill the sharps container. Seal it when it reaches the designated fill line (typically two-thirds to three-quarters full).[15]

  • Final Disposal: The sealed sharps container must be collected by your hazardous waste management service for incineration.[13]

Emergency Procedures: Enniatin C Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.[16]

  • Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area. If the spill is large or involves a significant amount of airborne powder, activate the emergency response plan.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Before cleaning, don appropriate Personal Protective Equipment (PPE), including double gloves (nitrile), a lab coat, and safety goggles. For powders, a respirator is mandatory.[16]

  • Contain & Clean:

    • For Powder Spills: Gently cover the spill with damp paper towels to avoid making the powder airborne. Do not sweep dry powder.

    • For Liquid Spills: Cover the spill with absorbent pads from a chemical spill kit.

  • Collect Waste: Carefully collect all contaminated materials (absorbent pads, towels, etc.) using forceps or a scoop. Place them into a designated cytotoxic solid waste container.[16]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., 70% ethanol) followed by soap and water. All cleaning materials must also be disposed of as cytotoxic waste.[16]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Decision Workflow for Enniatin C Disposal

The following diagram outlines the logical steps for correctly segregating and disposing of any waste generated from work with Enniatin C.

EnniatinC_Disposal_Workflow start_node Enniatin C Waste Generated decision_node decision_node start_node->decision_node Identify Waste Type solid_path Solid Waste (Gloves, Tubes, Wipes) decision_node->solid_path Solid? liquid_path Liquid Waste (Solutions, Solvents) decision_node->liquid_path Liquid? sharps_path Sharps Waste (Needles, Glass Pipettes) decision_node->sharps_path Sharp? container_solid Place in Labeled, Purple Cytotoxic Bag inside a Rigid Container solid_path->container_solid container_liquid Collect in Labeled, Sealed Waste Bottle in Secondary Containment liquid_path->container_liquid container_sharps Place in Labeled, Puncture-Proof Cytotoxic Sharps Container sharps_path->container_sharps end_node Arrange Pickup by Certified Hazardous Waste Service for Incineration container_solid->end_node container_liquid->end_node container_sharps->end_node

Caption: Decision workflow for the proper segregation and disposal of Enniatin C waste.

Summary of Waste Handling Requirements

For quick reference, the table below summarizes the essential disposal information.

Waste TypeContainerLabeling RequirementsDisposal Method
Solid Waste (non-sharp)Rigid, lidded container lined with a purple cytotoxic waste bag.[11][12]"Cytotoxic Waste", Cytotoxic SymbolHigh-Temperature Incineration via Certified Waste Vendor.[11][13]
Liquid Waste Sealable, chemically compatible bottle (e.g., HDPE) in secondary containment.[18]"Hazardous Waste", "Cytotoxic Waste", List all chemical contents and concentrations.High-Temperature Incineration via Certified Waste Vendor.
Sharps Waste Puncture-proof sharps container.[13][20]"Cytotoxic Waste", Cytotoxic Symbol, Biohazard Symbol.[12]High-Temperature Incineration via Certified Waste Vendor.[13]

By implementing these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your groundbreaking research does not come at the cost of environmental integrity.

References

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Handling

A Guide to Personal Protective Equipment for Handling Enniatin C

Enniatin C, a member of the enniatin family of mycotoxins produced by Fusarium species, is a cyclic hexadepsipeptide with significant biological activity.[1] While it is being investigated for its potential as an antican...

Author: BenchChem Technical Support Team. Date: February 2026

Enniatin C, a member of the enniatin family of mycotoxins produced by Fusarium species, is a cyclic hexadepsipeptide with significant biological activity.[1] While it is being investigated for its potential as an anticancer therapeutic, its potent cytotoxic properties demand rigorous safety protocols in a laboratory setting.[1][2] In vitro studies have demonstrated that enniatins can induce apoptosis (programmed cell death) and cause cell cycle disruption at low micromolar concentrations.[2][3]

Safety data for close analogs like Enniatin A1 and B classify them as acutely toxic if swallowed, in contact with skin, or if inhaled.[4][5] Given the lack of comprehensive in vivo toxicity data for Enniatin C, a cautious approach is mandated.[6] This guide provides essential, field-proven safety and handling protocols to protect researchers from exposure. The core principle is the prevention of exposure through inhalation, dermal, and ocular routes.

Hazard Assessment and PPE Selection

The primary risks associated with Enniatin C are the inhalation of aerosolized powder and direct contact of the powder or solutions with skin and eyes. Therefore, a comprehensive personal protective equipment (PPE) strategy is non-negotiable. The selection of PPE must be tailored to the specific procedure being performed.

Table 1: PPE Recommendations for Handling Enniatin C
Scenario Respiratory Protection Eye Protection Hand Protection Body Protection
Handling Solid Powder (e.g., weighing, aliquoting)Fit-tested N95 respirator (minimum); P100/HEPA half-mask or full-face respirator recommended.[7][8]Chemical splash goggles.[9]Double-layered nitrile gloves.[7]Disposable coveralls over standard lab attire.[9][10]
Handling Solutions (e.g., reconstitution, dilutions, cell culture)Not typically required if handled within a certified chemical fume hood or biosafety cabinet.Chemical splash goggles or safety glasses with side shields.Single pair of nitrile gloves (minimum); change immediately if contaminated.[11]Laboratory coat.
High-Risk Procedures (e.g., handling large quantities, potential for significant aerosolization)Half-mask or full-face respirator with P100 (HEPA) and organic vapor cartridges.[7]Full-face shield over chemical splash goggles.[12]Double-layered nitrile gloves.[7]Disposable, chemical-resistant coveralls.[10]
Spill Cleanup Fit-tested N95 respirator (minimum); P100/HEPA respirator for larger spills.Chemical splash goggles.Heavy-duty nitrile or rubber gloves.Disposable coveralls.

Operational Protocols: A Step-by-Step Guide

Adherence to a strict workflow is critical for minimizing exposure risk. The following protocols outline the necessary steps for safely handling Enniatin C in its solid and liquid forms.

Preparation and Donning PPE Workflow

Before any work with Enniatin C begins, a series of preparatory steps must be completed. This workflow ensures that all safety measures are in place before the compound is accessed.

G cluster_prep Pre-Handling Protocol cluster_ppe PPE Donning Sequence A Conduct Risk Assessment (Review SDS & procedure) B Prepare Workspace (Chemical fume hood or BSC, gather materials) A->B C Assemble Spill Kit B->C H Don Inner Gloves C->H Proceed to PPE Donning D Don Disposable Coveralls (if required) E Don Respirator (Perform seal check) D->E F Don Eye Protection (Goggles/Face Shield) E->F G Don Outer Gloves (Over inner gloves) F->G I Begin Handling Enniatin C G->I H->D

Caption: Mandatory workflow before handling Enniatin C.

Handling Solid Enniatin C (Powder)

The highest risk of exposure occurs when handling the powdered form due to the potential for aerosolization.

  • Work Area Preparation : All work with powdered Enniatin C must be conducted within a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box.

  • Weighing : Use a dedicated, clean spatula. Handle the container and spatula with slow, deliberate movements to avoid creating dust clouds.

  • Transfer : After weighing, gently tap the spatula on the inside of the receiving vessel to ensure all powder is transferred.

  • Container Sealing : Securely close the primary container of Enniatin C immediately after use.

  • Cleanup : Decontaminate the spatula and any non-disposable equipment with 70% ethanol, followed by a soap and water wash.[7] Dispose of the weighing paper and other contaminated disposables in the designated hazardous chemical waste container.[7]

Handling Enniatin C Solutions

While less likely to become airborne, solutions still pose a significant risk through skin/eye contact or splashes.

  • Reconstitution : Transfer the weighed powder into a sterile glass vial. Add the appropriate solvent (e.g., DMSO, methanol, ethanol) slowly to avoid splashing.[1][13]

  • Mixing : Cap the vial securely and vortex gently until the solid is fully dissolved.

  • Labeling : Clearly label the solution with the compound name, concentration, solvent, date, and user initials.

  • Storage : Store stock solutions at -20°C in a sealed, light-protected container.[7][14]

Emergency and Disposal Procedures

Rapid and correct response to spills is crucial for containing contamination.

Spill Response Protocol
  • Evacuate and Alert : Notify others in the immediate vicinity. If the spill is large or aerosolized, evacuate the area. Secure the area to prevent entry.[7]

  • Protect : If trained to do so, don the appropriate PPE as outlined in Table 1 for spill cleanup.

  • Contain :

    • For Powder Spills : Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.[7] Do NOT dry sweep.

    • For Liquid Spills : Cover with an absorbent material from a chemical spill kit.

  • Clean : Carefully collect the contaminated materials using forceps or a scoop. Place everything into a sealable, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with 70% ethanol, followed by soap and water.

Waste Disposal

All disposable items contaminated with Enniatin C, including gloves, coveralls, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.[5][14] Do not mix with regular laboratory or biohazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Safety Data

The following data, primarily from Enniatin analogs, underscores the need for caution.

ParameterValueSource(s)
GHS Hazard Codes (for Enniatin A1 & B)H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[4][5]
In Vitro Cytotoxicity IC50 values in the low micromolar (µM) range against various cell lines.[2][3]
Solubility Soluble in DMSO, methanol, and ethanol. Insoluble in water.[1][13]
Storage Temperature -20°C[14]

References

  • Agricultural Mycotoxin Exposure Requires Proper PPE for Mold Remediation. (2023, February 1). International Enviroguard. Available from: [Link]

  • A 28-day repeated oral dose toxicity study of enniatin complex in mice. Journal of Toxicologic Pathology. Available from: [Link]

  • Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human. Archives of Toxicology. Available from: [Link]

  • Biological Detoxification of Enniatins. eDiss. Available from: [Link]

  • Personal Protective Equipment (PPE). US EPA. Available from: [Link]

  • Impact of Enniatin and Deoxynivalenol Co-Occurrence on Plant, Microbial, Insect, Animal and Human Systems: Current Knowledge and Future Perspectives. PMC. Available from: [Link]

  • Enniatin Exerts p53-Dependent Cytostatic and p53-Independent Cytotoxic Activities against Human Cancer Cells. ACS Publications. Available from: [Link]

  • Cleaning Items Exposed to Mold and Mycotoxins. General Medicine In Richardson, TX. Available from: [Link]

  • Beauvericin and Enniatins: In Vitro Intestinal Effects. MDPI. Available from: [Link]

  • Enniatin B. PubChem. Available from: [Link]

  • Personal Protective Equipment for Mold Removal. SERVPRO. Available from: [Link]

  • PPE & Protective Clothing for Mold or Cleanup. International Enviroguard. Available from: [Link]

  • Enniatin B-MSDS. BioCrick. Available from: [Link]

  • Biological Detoxification of Enniatins. eDiss. Available from: [Link]

  • A Review of the Mycotoxin Enniatin B. Frontiers. Available from: [Link]

  • Degradation of the Bioactive Compounds Enniatins A, A1, B, B1 Employing Different Strains of Bacillus Subtilis. Walsh Medical Media. Available from: [Link]

  • Enzymatic decontamination of Deoxynivalenol. MycotoxinSite. Available from: [Link]

  • Mouse tissue distribution and persistence of the food-born fusariotoxins Enniatin B and Beauvericin. PMC. Available from: [Link]

Sources

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